molecular formula C27H42N7O18P3S-4 B15546364 2-hydroxyhexanoyl-CoA

2-hydroxyhexanoyl-CoA

Cat. No.: B15546364
M. Wt: 877.6 g/mol
InChI Key: FWPHMBHGUDAPRV-XGGCCDIMSA-J
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxyhexanoyl-CoA(4-) is a medium chain fatty acyl-CoA(4-) arising from deprotonation of the phosphate and diphosphate functions of this compound;  major species at pH 7.3. It is a conjugate base of a this compound.

Properties

Molecular Formula

C27H42N7O18P3S-4

Molecular Weight

877.6 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-[2-(2-hydroxyhexanoylsulfanyl)ethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate

InChI

InChI=1S/C27H46N7O18P3S/c1-4-5-6-15(35)26(40)56-10-9-29-17(36)7-8-30-24(39)21(38)27(2,3)12-49-55(46,47)52-54(44,45)48-11-16-20(51-53(41,42)43)19(37)25(50-16)34-14-33-18-22(28)31-13-32-23(18)34/h13-16,19-21,25,35,37-38H,4-12H2,1-3H3,(H,29,36)(H,30,39)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/p-4/t15?,16-,19-,20-,21+,25-/m1/s1

InChI Key

FWPHMBHGUDAPRV-XGGCCDIMSA-J

Origin of Product

United States

Foundational & Exploratory

The Metabolic Pathway of 2-Hydroxyhexanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the metabolic pathway of 2-hydroxyhexanoyl-CoA, a 2-hydroxy straight-chain fatty acyl-CoA. The primary metabolic route for this molecule is the peroxisomal α-oxidation pathway, a critical catabolic process for substrates that are not amenable to direct β-oxidation. This document details the enzymatic steps, subcellular localization, and key enzymes involved, with a focus on the 2-hydroxyacyl-CoA lyase family. Quantitative data on enzyme kinetics for analogous substrates are presented, alongside detailed experimental protocols for the analysis of this pathway. Visual diagrams of the metabolic pathway and experimental workflows are provided to facilitate a comprehensive understanding of this compound metabolism.

Introduction

This compound is a derivative of hexanoic acid, a medium-chain fatty acid, with a hydroxyl group at the α-carbon (C2) position. The presence of this hydroxyl group precludes its direct entry into the mitochondrial β-oxidation spiral. Instead, it is metabolized through the α-oxidation pathway, a process that removes one carbon atom from the carboxyl end of the fatty acid. This pathway is essential for the degradation of both 3-methyl-branched fatty acids (e.g., phytanic acid) and 2-hydroxy straight-chain fatty acids.[1][2] The metabolism of 2-hydroxy fatty acids is of significant interest due to their presence in sphingolipids of the brain myelin.[1] Understanding the catabolism of this compound provides insights into fatty acid metabolism and its deregulation in various pathological conditions.

The α-Oxidation Pathway of this compound

The metabolism of this compound primarily occurs in the peroxisomes, with some evidence for the involvement of the endoplasmic reticulum.[1] The pathway involves a key enzymatic step catalyzed by 2-hydroxyacyl-CoA lyase.

Enzymatic Steps
  • Generation of this compound: 2-Hydroxyhexanoic acid is first activated to its CoA ester, this compound. This activation step is catalyzed by an acyl-CoA synthetase and requires ATP and Coenzyme A (CoA).

  • Cleavage by 2-Hydroxyacyl-CoA Lyase (HACL): This is the central step in the pathway. This compound is cleaved by a thiamine (B1217682) pyrophosphate (TPP)-dependent lyase, HACL1 (peroxisomal) or HACL2 (endoplasmic reticulum), yielding two products: a C5 aldehyde (pentanal) and formyl-CoA.[1][3]

  • Metabolism of Pentanal: The resulting pentanal is subsequently oxidized to pentanoic acid by an aldehyde dehydrogenase. Pentanoic acid can then be activated to pentanoyl-CoA and enter the β-oxidation pathway for further degradation.

  • Metabolism of Formyl-CoA: Formyl-CoA is rapidly hydrolyzed to formate, which can then be converted to carbon dioxide.[1]

Key Enzymes
  • Acyl-CoA Synthetase: Activates 2-hydroxyhexanoic acid to this compound.

  • 2-Hydroxyacyl-CoA Lyase 1 (HACL1): A peroxisomal, TPP-dependent enzyme that catalyzes the cleavage of 2-hydroxyacyl-CoAs.[3]

  • 2-Hydroxyacyl-CoA Lyase 2 (HACL2): An endoplasmic reticulum-localized lyase with similar activity.

  • Aldehyde Dehydrogenase: Oxidizes pentanal to pentanoic acid.

Quantitative Data

Table 1: Kinetic Parameters for Actinobacterial 2-Hydroxyisobutyryl-CoA Lyase

ParameterValueSubstrateEnzyme Source
Km~120 µM2-Hydroxyisobutyryl-CoAActinomycetospora chiangmaiensis
kcat1.3 s-12-Hydroxyisobutyryl-CoAActinomycetospora chiangmaiensis
Catalytic Efficiency (kcat/Km)~11 s-1mM-12-Hydroxyisobutyryl-CoAActinomycetospora chiangmaiensis

Data from Burgener et al. (2020).[4] It is important to note that an actinobacterial HACL has been shown to have a substrate size restriction of up to C5 2-hydroxyacyl residues, suggesting that the C6 substrate, this compound, may be a less efficient substrate for some lyases.[5][6][7]

Experimental Protocols

In Vitro 2-Hydroxyacyl-CoA Lyase Activity Assay (GC-based)

This protocol is adapted from methods used for short-chain 2-hydroxyacyl-CoA lyase activity measurement.[4]

Objective: To determine the rate of 2-hydroxyacyl-CoA cleavage by measuring the formation of the resulting aldehyde (pentanal).

Materials:

  • Purified or recombinant 2-hydroxyacyl-CoA lyase

  • Phosphate (B84403) buffer (50 mM potassium phosphate, pH 7.2)

  • MgCl2 (1 mM)

  • Thiamine pyrophosphate (TPP) (200 µM)

  • This compound (substrate)

  • Gas chromatograph with a headspace autosampler and a flame ionization detector (GC-FID)

  • Headspace GC vials (10 mL)

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, MgCl2, and TPP.

  • Add the enzyme preparation (e.g., crude cell extract or purified enzyme) to the reaction mixture.

  • Pre-incubate the mixture at 30°C.

  • Initiate the reaction by adding the substrate, this compound.

  • At various time points, withdraw aliquots (e.g., 200 µL) and immediately transfer them to headspace GC vials.

  • Quench the reaction by incubating the sealed vials at 70°C for 5 minutes.

  • Analyze the formation of pentanal in the headspace using GC-FID.

  • Quantify the amount of pentanal produced against a standard curve.

  • Calculate the specific activity of the enzyme (e.g., in nmol of product formed per minute per mg of protein).

Analysis of Acyl-CoAs by LC-MS/MS

This protocol provides a general framework for the quantification of acyl-CoA species, including this compound, from biological samples.[8][9][10]

Objective: To extract and quantify this compound and other acyl-CoA species from cells or tissues.

Materials:

  • Biological sample (cells or tissue homogenate)

  • Extraction solvent (e.g., acetonitrile/isopropanol/water mixture)

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • Appropriate chromatography column (e.g., C18 reversed-phase)

Procedure:

  • Extraction: Homogenize the biological sample in the presence of the extraction solvent and internal standards.

  • Centrifugation: Centrifuge the homogenate to pellet cellular debris.

  • Supernatant Collection: Collect the supernatant containing the acyl-CoAs.

  • LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system.

    • Chromatographic Separation: Separate the acyl-CoA species using a suitable gradient on a reversed-phase column.

    • Mass Spectrometric Detection: Detect and quantify the acyl-CoA species using multiple reaction monitoring (MRM) in positive ion mode. Monitor specific precursor-to-product ion transitions for each analyte and internal standard.

  • Data Analysis: Quantify the concentration of this compound by comparing its peak area to that of the corresponding internal standard.

Cell-Based α-Oxidation Assay

This protocol is a conceptual framework for assessing the α-oxidation of 2-hydroxyhexanoic acid in cultured cells.

Objective: To measure the cellular metabolism of 2-hydroxyhexanoic acid by quantifying the production of its downstream metabolites.

Materials:

  • Cultured cells (e.g., hepatocytes, fibroblasts)

  • Cell culture medium

  • 2-Hydroxyhexanoic acid (stable isotope-labeled, e.g., 13C-labeled, is recommended for tracing)

  • LC-MS/MS for metabolite analysis

Procedure:

  • Culture cells to the desired confluency.

  • Incubate the cells with a defined concentration of (labeled) 2-hydroxyhexanoic acid for a specific period.

  • Metabolite Extraction:

    • Intracellular: Lyse the cells and extract intracellular metabolites.

    • Extracellular: Collect the cell culture medium.

  • Analysis: Analyze the cell extracts and medium for the presence of labeled downstream metabolites, such as pentanoic acid, using LC-MS/MS.

  • The rate of appearance of these metabolites provides an indication of the cellular α-oxidation activity.

Visualizations

Metabolic Pathway of this compound

Metabolic_Pathway_of_2_Hydroxyhexanoyl_CoA cluster_activation Activation cluster_alpha_oxidation α-Oxidation (Peroxisome/ER) cluster_downstream Downstream Metabolism 2_Hydroxyhexanoic_Acid 2-Hydroxyhexanoic Acid 2_Hydroxyhexanoyl_CoA This compound 2_Hydroxyhexanoic_Acid->2_Hydroxyhexanoyl_CoA Acyl-CoA Synthetase (ATP, CoA) Pentanal Pentanal 2_Hydroxyhexanoyl_CoA->Pentanal 2-Hydroxyacyl-CoA Lyase (HACL1/2, TPP) Formyl_CoA Formyl-CoA 2_Hydroxyhexanoyl_CoA->Formyl_CoA 2-Hydroxyacyl-CoA Lyase (HACL1/2, TPP) Pentanoic_Acid Pentanoic Acid Pentanal->Pentanoic_Acid Aldehyde Dehydrogenase Formate Formate Formyl_CoA->Formate Hydrolase Beta_Oxidation β-Oxidation Pentanoic_Acid->Beta_Oxidation CO2 CO₂ Formate->CO2

Caption: The α-oxidation pathway of this compound.

Experimental Workflow for In Vitro Enzyme Assay

In_Vitro_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, MgCl₂, TPP) Start->Prepare_Reaction_Mix Add_Enzyme Add Enzyme (Purified HACL or Cell Lysate) Prepare_Reaction_Mix->Add_Enzyme Pre_Incubate Pre-incubate at 30°C Add_Enzyme->Pre_Incubate Add_Substrate Initiate with This compound Pre_Incubate->Add_Substrate Time_Course_Sampling Sample at Time Points Add_Substrate->Time_Course_Sampling Quench_Reaction Quench Reaction (70°C in sealed vial) Time_Course_Sampling->Quench_Reaction GC_Headspace_Analysis Analyze Pentanal by GC-Headspace Quench_Reaction->GC_Headspace_Analysis Data_Analysis Quantify and Calculate Specific Activity GC_Headspace_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro 2-hydroxyacyl-CoA lyase assay.

Conclusion

The metabolic pathway of this compound is a specialized catabolic route within the broader context of fatty acid metabolism. Its degradation via α-oxidation highlights the versatility of cellular metabolic machinery in handling modified fatty acid structures. While the core enzymatic steps are well-established, further research is required to elucidate the specific kinetics and regulation of short-chain 2-hydroxyacyl-CoA metabolism in mammalian systems. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to further investigate this pathway, which may have implications for neurological health and metabolic disorders.

References

The Role of 2-Hydroxyhexanoyl-CoA in the Alpha-Oxidation of Fatty Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-oxidation is a critical metabolic pathway for the degradation of fatty acids that cannot be processed by beta-oxidation, primarily due to methyl branching at the β-carbon. This technical guide provides an in-depth exploration of the role of 2-hydroxyhexanoyl-CoA, a key intermediate in the alpha-oxidation of short-chain fatty acids. While much of the research in this field has focused on the metabolism of the long-chain branched fatty acid, phytanic acid, the principles of alpha-oxidation are applicable to a broader range of substrates. This document will detail the enzymatic steps leading to the formation and subsequent cleavage of this compound, discuss the substrate specificities of the involved enzymes, provide relevant experimental protocols, and present signaling pathway diagrams to elucidate the process.

Introduction to Alpha-Oxidation

Alpha-oxidation is a peroxisomal process that shortens fatty acids by one carbon atom from the carboxyl end.[1] This pathway is essential for the metabolism of 3-methyl-branched fatty acids, such as phytanic acid, which are steric hindrances for the enzymes of beta-oxidation.[1][2] The process involves the hydroxylation of the α-carbon, followed by decarboxylation, yielding a fatty acid shortened by one carbon.[3] This guide focuses on the alpha-oxidation of a straight-chain, short-chain fatty acid, hexanoic acid, and the pivotal role of its intermediate, this compound.

The Alpha-Oxidation Pathway of Hexanoic Acid

The alpha-oxidation of hexanoic acid is a multi-step enzymatic process that results in the formation of pentanoic acid. The central intermediate in this pathway is this compound.

Activation of Hexanoic Acid

Prior to entering the alpha-oxidation pathway, hexanoic acid must be activated to its coenzyme A (CoA) thioester, hexanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase in an ATP-dependent manner.[4]

Hydroxylation of Hexanoyl-CoA to this compound

The first committed step of alpha-oxidation is the hydroxylation of the α-carbon of the fatty acyl-CoA. In the well-studied alpha-oxidation of phytanic acid, this step is catalyzed by phytanoyl-CoA 2-hydroxylase (PAHX), an Fe(II) and 2-oxoglutarate-dependent dioxygenase.[5] While direct evidence for the enzyme responsible for the 2-hydroxylation of straight-chain short-chain fatty acyl-CoAs is limited, it is hypothesized that a similar hydroxylase is involved.

Cleavage of this compound

The key step involving this compound is its cleavage into formyl-CoA and a one-carbon shorter aldehyde, pentanal. This reaction is catalyzed by a 2-hydroxyacyl-CoA lyase (HACL).[6] There are two known isoforms of this enzyme in mammals, HACL1 and HACL2, which are thiamine (B1217682) pyrophosphate (TPP)-dependent.[7]

  • HACL1 is located in the peroxisomes and is primarily involved in the degradation of 3-methyl-branched fatty acids.[7]

  • HACL2 is found in the endoplasmic reticulum and plays a major role in the α-oxidation of straight-chain 2-hydroxy fatty acids, particularly very-long-chain fatty acids, leading to the production of odd-chain fatty acids.[7]

Given that hexanoic acid is a straight-chain fatty acid, it is plausible that HACL2 is the primary enzyme responsible for the cleavage of this compound.

Oxidation of Pentanal to Pentanoic Acid

The final step in this alpha-oxidation cycle is the oxidation of pentanal to pentanoic acid, catalyzed by an aldehyde dehydrogenase. The resulting pentanoic acid can then be activated to pentanoyl-CoA and enter the beta-oxidation pathway for complete degradation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the alpha-oxidation pathway of hexanoic acid and a general experimental workflow for studying the activity of 2-hydroxyacyl-CoA lyase.

alpha_oxidation_pathway Hexanoic_Acid Hexanoic Acid Hexanoyl_CoA Hexanoyl-CoA Hexanoic_Acid->Hexanoyl_CoA Acyl-CoA Synthetase ATP, CoA Two_Hydroxyhexanoyl_CoA This compound Hexanoyl_CoA->Two_Hydroxyhexanoyl_CoA Fatty Acyl-CoA 2-Hydroxylase (putative) O2, Fe(II), 2-Oxoglutarate Pentanal Pentanal Two_Hydroxyhexanoyl_CoA->Pentanal 2-Hydroxyacyl-CoA Lyase (HACL2) TPP Formyl_CoA Formyl-CoA Two_Hydroxyhexanoyl_CoA->Formyl_CoA 2-Hydroxyacyl-CoA Lyase (HACL2) TPP Pentanoic_Acid Pentanoic Acid Pentanal->Pentanoic_Acid Aldehyde Dehydrogenase NAD+

Alpha-oxidation pathway of hexanoic acid.

experimental_workflow cluster_synthesis Substrate Synthesis cluster_assay Enzyme Activity Assay cluster_analysis Product Analysis Hexanoic_Acid Hexanoic Acid Two_Hydroxyhexanoic_Acid 2-Hydroxyhexanoic Acid Hexanoic_Acid->Two_Hydroxyhexanoic_Acid Chemical Synthesis Two_Hydroxyhexanoyl_CoA This compound Two_Hydroxyhexanoic_Acid->Two_Hydroxyhexanoyl_CoA Enzymatic or Chemical Synthesis Incubation Incubation with This compound, TPP, and buffer Two_Hydroxyhexanoyl_CoA->Incubation Enzyme_Source Enzyme Source (e.g., cell lysate, purified HACL2) Enzyme_Source->Incubation Quenching Reaction Quenching Incubation->Quenching HPLC HPLC-UV/MS Quenching->HPLC GC_MS GC-MS (after derivatization) Quenching->GC_MS Quantification Quantification of Pentanal and/or Formyl-CoA HPLC->Quantification GC_MS->Quantification

General experimental workflow for HACL assay.

Quantitative Data

EnzymeSubstrateKmVmaxkcatSource
Phytanoyl-CoA 2-Hydroxylase (Human)3-methyl-branched acyl-CoAs (C7-C16)Activity demonstrated, but specific kinetic parameters not provided for short-chain substrates.--[8]
2-Hydroxyacyl-CoA Lyase (Actinobacterial)2-Hydroxyisobutyryl-CoA~120 µM-~1.3 s⁻¹[9]

Note: The data for the actinobacterial HACL is provided as an example for a short-chain 2-hydroxyacyl-CoA, but it may not be directly comparable to the mammalian HACL2 acting on this compound.

Experimental Protocols

Synthesis of this compound (Hypothetical Protocol)

As a detailed protocol for the synthesis of this compound is not available, a general chemo-enzymatic approach is proposed based on methods for other acyl-CoAs.[10]

Materials:

  • 2-Hydroxyhexanoic acid

  • Coenzyme A (CoA)

  • Acyl-CoA synthetase (a promiscuous enzyme may be required)

  • ATP

  • MgCl₂

  • Tricine buffer (pH 8.0)

  • Dithiothreitol (DTT)

Procedure:

  • Dissolve 2-hydroxyhexanoic acid in a minimal amount of an appropriate organic solvent (e.g., DMSO) and then dilute with Tricine buffer.

  • In a reaction vessel, combine the 2-hydroxyhexanoic acid solution, CoA, ATP, and MgCl₂ in Tricine buffer containing DTT.

  • Initiate the reaction by adding a suitable acyl-CoA synthetase.

  • Incubate the reaction mixture at 37°C for 2-4 hours.

  • Monitor the reaction progress by HPLC.

  • Purify the this compound product using reversed-phase HPLC.

  • Confirm the identity and purity of the product by mass spectrometry.

2-Hydroxyacyl-CoA Lyase (HACL) Activity Assay

This protocol is adapted from methods used for longer-chain 2-hydroxyacyl-CoAs.

Materials:

  • Cell lysate or purified HACL enzyme

  • This compound (synthesized as described above)

  • Thiamine pyrophosphate (TPP)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Dithiothreitol (DTT)

  • Bovine serum albumin (BSA)

  • Perchloric acid (for quenching)

  • HPLC system with UV or mass spectrometric detection

Procedure:

  • Protein Quantification: Determine the protein concentration of the enzyme source (cell lysate or purified enzyme) using a standard method such as the Bradford assay.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, DTT, BSA, and TPP.

  • Enzyme Addition: Add a known amount of the enzyme source to the reaction mixture. Pre-incubate for 5 minutes at 37°C.

  • Reaction Initiation: Start the reaction by adding the substrate, this compound.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding a cold solution of perchloric acid.

  • Sample Preparation for Analysis: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Transfer the supernatant to a new tube for analysis.

  • Product Analysis: Analyze the supernatant for the presence of the product, pentanal, using HPLC-UV (after derivatization) or LC-MS. Alternatively, formyl-CoA can be measured.

  • Calculation of Enzyme Activity: Calculate the specific activity of the HACL enzyme as nmol of product formed per minute per mg of protein.

Bradford Protein Assay

Materials:

  • Bradford reagent (Coomassie Brilliant Blue G-250 in phosphoric acid and ethanol)

  • Bovine Serum Albumin (BSA) standard solutions (e.g., 0.1 to 1.0 mg/mL)

  • Protein sample (cell lysate or purified enzyme)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a series of BSA standards of known concentrations.

  • Add a small volume of each standard and the unknown protein sample to separate tubes or wells of a microplate.

  • Add the Bradford reagent to each tube or well and mix thoroughly.

  • Incubate at room temperature for at least 5 minutes.

  • Measure the absorbance at 595 nm.

  • Generate a standard curve by plotting the absorbance of the BSA standards against their concentrations.

  • Determine the concentration of the unknown protein sample by interpolating its absorbance on the standard curve.

Conclusion

This compound is a crucial, yet understudied, intermediate in the alpha-oxidation of short-chain fatty acids like hexanoic acid. While the general principles of its formation and degradation can be inferred from studies on longer-chain and branched-chain fatty acids, there is a clear need for further research to elucidate the specific enzymes and their kinetics involved in this pathway. The experimental protocols and workflows provided in this guide offer a starting point for researchers to investigate the metabolism of this compound and its role in cellular fatty acid homeostasis. A deeper understanding of this pathway could have implications for various metabolic disorders and may present new opportunities for therapeutic intervention.

References

Endogenous Synthesis of 2-Hydroxyhexanoyl-CoA in Mammalian Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the endogenous synthesis of 2-hydroxyhexanoyl-CoA in mammalian cells. This process is an integral part of the peroxisomal alpha-oxidation pathway, a critical metabolic route for the degradation of certain fatty acids that cannot be processed via beta-oxidation. This document details the core metabolic pathway, the key enzymes involved, available quantitative data, detailed experimental protocols for analysis, and visual representations of the biochemical and experimental workflows. The primary focus is on the enzymatic conversion of hexanoyl-CoA to this compound, a reaction catalyzed by phytanoyl-CoA 2-hydroxylase (PHYH).

Core Metabolic Pathway: Peroxisomal Alpha-Oxidation

The synthesis of this compound is the central hydroxylation step in the alpha-oxidation of hexanoic acid. Alpha-oxidation is a metabolic pathway that shortens fatty acids by one carbon atom from the carboxyl end.[1] This process is essential for the metabolism of dietary phytanic acid, a 3-methyl branched-chain fatty acid, but it also acts on 2-hydroxy long-chain fatty acids.[2][3] The pathway takes place entirely within peroxisomes.[1][4]

The key steps leading to and succeeding the formation of this compound are:

  • Fatty Acid Activation: Hexanoic acid is first activated to its coenzyme A (CoA) ester, hexanoyl-CoA. This reaction is catalyzed by acyl-CoA synthetases located in the peroxisomes, mitochondria, or endoplasmic reticulum.[5][6]

  • Alpha-Hydroxylation: Hexanoyl-CoA is hydroxylated at the C-2 (alpha) position by the enzyme phytanoyl-CoA 2-hydroxylase (PHYH).[7][8] This reaction requires Fe(II), O₂, and 2-oxoglutarate as co-substrates and produces this compound, succinate, and CO₂.[9]

  • Thiolytic Cleavage: The newly synthesized this compound is then cleaved by the thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme 2-hydroxyacyl-CoA lyase 1 (HACL1).[2][3] This cleavage reaction splits the bond between the C1 and C2 carbons, yielding formyl-CoA and an (n-1) aldehyde, in this case, pentanal.[2][10]

  • Aldehyde Oxidation: The resulting pentanal is oxidized to pentanoic acid by an aldehyde dehydrogenase. Pentanoic acid can then be activated to pentanoyl-CoA and subsequently enter the beta-oxidation pathway for energy production.[1]

Pathway Visualization

Peroxisomal_Alpha_Oxidation cluster_peroxisome Peroxisome cluster_cofactors Cofactors FA Hexanoic Acid ACoA Hexanoyl-CoA FA->ACoA Acyl-CoA Synthetase HCoA This compound ACoA->HCoA PHYH O2 O2 ACoA->O2 Fe2 Fe(II) ACoA->Fe2 Oxo 2-Oxoglutarate ACoA->Oxo Ald Pentanal HCoA->Ald HACL1 FormylCoA Formyl-CoA HCoA->FormylCoA HACL1 TPP TPP HCoA->TPP NextFA Pentanoic Acid Ald->NextFA Aldehyde Dehydrogenase BetaOx BetaOx NextFA->BetaOx -> Beta-Oxidation CO2 CO2 FormylCoA->CO2 Metabolism Succ Succinate Succ->HCoA

Caption: Peroxisomal alpha-oxidation of hexanoic acid.

Key Enzymes and Their Properties

The synthesis and immediate downstream processing of this compound are governed by two primary peroxisomal enzymes.

Phytanoyl-CoA 2-Hydroxylase (PHYH)

PHYH, also known as phytanoyl-CoA dioxygenase, is the rate-limiting enzyme for the alpha-oxidation of phytanic acid and is responsible for the hydroxylation of straight-chain acyl-CoAs.[7][11]

  • Function: Catalyzes the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA, and by extension, hexanoyl-CoA to this compound.[9]

  • Cofactors: It is an Fe(II) and 2-oxoglutarate-dependent oxygenase.[9][12]

  • Subcellular Localization: Exclusively located in peroxisomes.[8]

  • Clinical Relevance: Genetic deficiency in the PHYH gene leads to Adult Refsum Disease, a disorder characterized by the accumulation of phytanic acid, resulting in severe neurological damage.[13][14]

2-Hydroxyacyl-CoA Lyase 1 (HACL1)

HACL1 is a thiamine pyrophosphate (TPP)-dependent lyase that catalyzes the cleavage of 2-hydroxyacyl-CoA esters.[2][3]

  • Function: Cleaves 2-hydroxyacyl-CoAs into an (n-1) aldehyde and formyl-CoA.[15] It is the only known peroxisomal enzyme in mammals that requires TPP as a cofactor.[16]

  • Structure: Functions as a homotetramer and possesses a C-terminal peroxisomal targeting signal (PTS1).[2][3]

  • Substrate Specificity: Acts on both 2-hydroxy-3-methyl fatty acyl-CoAs (like 2-hydroxyphytanoyl-CoA) and (R)-2-hydroxy long-chain fatty acyl-CoAs.[15][17]

  • Related Enzymes: A second lyase, HACL2, has been identified in the endoplasmic reticulum and shares high sequence homology with HACL1, suggesting partially overlapping functions.[18]

Quantitative Data

Specific quantitative data for this compound are scarce in the literature. However, data for related long-chain acyl-CoAs and the enzymes involved provide a valuable framework for estimation and experimental design.

Table 1: Cellular Concentrations of Acyl-CoA Esters
Metabolite ClassCellular CompartmentTypical Concentration Range (Free, Unbound)Reference
Long-Chain Acyl-CoA EstersCytosol< 5 nM to 200 nM[19][20][21]
Acetyl-CoAMitochondria / Cytosol~100 µM (Total)[22]
General Acyl-CoAsWhole CellSub-µM to ~100 µM (Total)[22]
Note: The free concentration of long-chain acyl-CoAs is kept extremely low, as they are potent detergents and signaling molecules. Most are buffered by acyl-CoA binding proteins.[6][20]
Table 2: Properties of Key Enzymes in Alpha-Oxidation
EnzymeGeneSubstratesCofactorsCellular LocationDisease Association
Phytanoyl-CoA 2-HydroxylasePHYHPhytanoyl-CoA, Straight-chain Acyl-CoAs, 2-Oxoglutarate, O₂Fe(II)PeroxisomeAdult Refsum Disease[12][14]
2-Hydroxyacyl-CoA Lyase 1HACL12-Hydroxyphytanoyl-CoA, (R)-2-Hydroxy long-chain Acyl-CoAsThiamine Pyrophosphate (TPP), Mg²⁺PeroxisomeNo known deficiency[2][3]
2-Hydroxyacyl-CoA Lyase 2HACL22-Hydroxy Acyl-CoAsThiamine Pyrophosphate (TPP)Endoplasmic ReticulumContributes to odd-chain fatty acid production[18]

Experimental Protocols

Investigating the synthesis of this compound requires specialized techniques for metabolite quantification and enzyme activity measurement.

Quantification of 2-Hydroxyacyl-CoAs by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of acyl-CoA species, including this compound, from mammalian cell cultures or tissues.

  • Sample Collection & Quenching:

    • Culture cells to the desired confluency.

    • Rapidly wash cells with ice-cold phosphate-buffered saline (PBS).

    • Immediately quench metabolism by adding a cold extraction solvent (e.g., 80:20 methanol:water at -80°C) to the culture plate.

    • Scrape the cells and collect the cell lysate/solvent mixture.

  • Metabolite Extraction:

    • Homogenize the sample using sonication or bead beating.

    • Centrifuge at high speed (e.g., 16,000 x g for 10 minutes at 4°C) to pellet cell debris and proteins.

    • Collect the supernatant containing the metabolites. A solid-phase extraction (SPE) step may be incorporated here for sample cleanup and concentration of acyl-CoAs.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column for separation. The mobile phase typically consists of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol). A gradient elution is employed to separate acyl-CoAs based on chain length and modifications.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion will be the [M+H]⁺ of this compound, and the fragment ions will correspond to the CoA moiety.

    • Standard Curve: Prepare a standard curve using synthesized this compound to enable absolute quantification.

  • Data Analysis:

    • Integrate the peak areas for the specific MRM transitions.

    • Calculate the concentration in the samples by interpolating from the standard curve.

    • Normalize the data to cell number or total protein concentration.

LCMS_Workflow A 1. Cell Culture/ Tissue Homogenization B 2. Metabolic Quenching (Cold Solvent) A->B C 3. Metabolite Extraction (e.g., Sonication) B->C D 4. Centrifugation & Supernatant Collection C->D E 5. Optional: Solid Phase Extraction (SPE) D->E F 6. LC-MS/MS Analysis (C18 Column, ESI+, MRM) E->F G 7. Data Processing (Peak Integration) F->G H 8. Quantification (vs. Standard Curve) G->H

Caption: Workflow for LC-MS/MS-based quantification of acyl-CoAs.

Assay for 2-Hydroxyacyl-CoA Lyase (HACL1) Activity

This spectrophotometric assay indirectly measures HACL1 activity by monitoring the production of the (n-1) aldehyde product.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4).

    • Add cofactors: Thiamine pyrophosphate (TPP) and MgCl₂.

    • Add a coupling enzyme: Aldehyde dehydrogenase.

    • Add the electron acceptor: NAD⁺.

    • Add the substrate: Synthesized this compound.

  • Enzyme Preparation:

    • Use purified recombinant HACL1 or a peroxisome-enriched fraction from tissue homogenate.

  • Assay Procedure:

    • Pre-warm the reaction mixture to 37°C in a cuvette.

    • Initiate the reaction by adding the enzyme preparation.

    • Monitor the increase in absorbance at 340 nm continuously using a spectrophotometer. This absorbance change corresponds to the reduction of NAD⁺ to NADH by the aldehyde dehydrogenase as it converts the pentanal product to pentanoic acid.

  • Calculation:

    • Calculate the rate of reaction from the linear portion of the absorbance curve using the Beer-Lambert law (Molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Express enzyme activity in units such as nmol/min/mg protein.

Logical Relationships and Cellular Context

The synthesis of this compound does not occur in isolation. It is part of a network of lipid metabolic pathways distributed across different cellular compartments. Understanding these relationships is crucial for interpreting experimental results.

Cellular_Context cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome cluster_Mitochondrion Mitochondrion HACL2 HACL2 BetaOx_Mito Beta-Oxidation (SCFA, LCFA) HACL2->BetaOx_Mito Products feed into ACS_ER Acyl-CoA Synthetase ACoA Acyl-CoA ACS_ER->ACoA PHYH PHYH HCoA 2-Hydroxyacyl-CoA PHYH->HCoA HACL1 HACL1 HACL1->BetaOx_Mito Products feed into ACS_Pex Acyl-CoA Synthetase ACS_Pex->ACoA BetaOx_Pex Beta-Oxidation (VLCFA) ACS_Mito Acyl-CoA Synthetase ACS_Mito->ACoA FA Fatty Acids (e.g., Hexanoic Acid) FA->ACS_ER Activation FA->ACS_Pex Activation FA->ACS_Mito Activation ACoA->PHYH Hydroxylation ACoA->BetaOx_Pex Degradation ACoA->BetaOx_Mito Degradation HCoA->HACL2 Cleavage HCoA->HACL1 Cleavage

Caption: Subcellular localization and interplay of enzymes in acyl-CoA metabolism.

Conclusion

The endogenous synthesis of this compound is a key, albeit under-characterized, step in the peroxisomal alpha-oxidation of short- to medium-chain fatty acids in mammalian cells. It is catalyzed by the same enzymatic machinery responsible for the degradation of the clinically significant phytanic acid. While specific kinetic and concentration data for the C6 variant are limited, the established principles of the alpha-oxidation pathway provide a robust foundation for its study. Advances in targeted metabolomics using LC-MS/MS are poised to enable more precise quantification of this and related metabolites, offering deeper insights into the regulation and flux of this important metabolic pathway. A thorough understanding of this pathway is essential for researchers in metabolic diseases and for professionals involved in developing therapeutic interventions for disorders of fatty acid oxidation.

References

The Emergence of 2-Hydroxyhexanoyl-CoA: A Key Intermediate in Biopolymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on its Discovery, Characterization, and Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and initial characterization of 2-hydroxyhexanoyl-CoA, a significant intermediate in biosynthetic pathways, particularly in the production of polyhydroxyalkanoates (PHAs). While its discovery was not a singular event, it emerged from the broader investigation of PHA biosynthesis and fatty acid metabolism. This document synthesizes findings from related research to provide a comprehensive overview for the scientific community.

Discovery in the Context of Polyhydroxyalkanoate (PHA) Biosynthesis

The identification of this compound is intrinsically linked to the study of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)], a biodegradable polyester (B1180765) with desirable physical properties. Research into the microbial production of this copolymer revealed that the C6 monomer, (R)-3-hydroxyhexanoyl-CoA, is a key precursor. The metabolic pathway for its formation involves the hydration of 2-hexenoyl-CoA, a reaction catalyzed by (R)-specific enoyl-CoA hydratases (PhaJ).[1][2] This established 2-hexenoyl-CoA as a critical branch point in the pathway.

Further investigation into the β-oxidation of fatty acids and the reverse β-oxidation pathway in various bacteria, including Aeromonas caviae and engineered Escherichia coli, demonstrated the channeling of intermediates towards PHA synthesis.[1][3] The enzymatic conversion of an enoyl-CoA to a hydroxyacyl-CoA is a fundamental step in these pathways. While the focus has often been on the 3-hydroxy isomers for PHA production, the 2-hydroxy isomers are also recognized as potential metabolic intermediates. The discovery of 2-hydroxyacyl-CoA lyase (HACL1), an enzyme involved in the metabolism of 2-hydroxy straight-chain fatty acids, further underscores the biological relevance of 2-hydroxyacyl-CoA compounds.[4][5][6]

Biochemical Synthesis and Characterization

The initial characterization of a novel acyl-CoA, such as this compound, typically involves its chemical or enzymatic synthesis followed by analytical confirmation.

Chemo-enzymatic Synthesis

A common approach to synthesize hydroxyacyl-CoAs for research purposes is through a chemo-enzymatic process. This often involves the chemical synthesis of the corresponding hydroxy fatty acid, which is then enzymatically activated to its CoA thioester. For instance, 2-hydroxybutyrate has been successfully converted to its CoA derivative using propionate (B1217596) CoA-transferase, which was subsequently polymerized by a PHA synthase.[7] A similar approach can be envisioned for 2-hydroxyhexanoic acid.

Analytical Characterization

The confirmation of the synthesis of a novel acyl-CoA and its characterization relies on a combination of analytical techniques. High-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary methods used.

  • Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the detection and quantification of acyl-CoAs.[8][9][10] Electrospray ionization (ESI) in negative mode is typically used for the analysis of these molecules. The expected mass-to-charge ratio (m/z) for this compound would be calculated and compared with the experimental data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, confirming the position of the hydroxyl group and the overall structure of the molecule. This technique was instrumental in confirming the structure of 2-hydroxyphytanoyl-CoA, a related molecule.[11]

Quantitative Data and Enzymatic Interactions

While specific kinetic data for enzymes acting on this compound are not extensively documented, data from homologous enzymes and related substrates provide valuable insights. The key enzymes interacting with or producing similar molecules are enoyl-CoA hydratases and acyl-CoA dehydrogenases.

Enoyl-CoA Hydratase Activity

(R)-specific enoyl-CoA hydratases (PhaJ) are crucial for the synthesis of hydroxyacyl-CoA monomers for PHA production.[12][13][14][15] These enzymes catalyze the hydration of a trans-2-enoyl-CoA to an (R)-3-hydroxyacyl-CoA. The substrate specificity of these enzymes varies, with some showing activity on a range of chain lengths. The characterization of PhaJ from Pseudomonas aeruginosa revealed varying catalytic efficiencies for substrates from C4 to C12.[14][15] It is plausible that some hydratases could also catalyze the formation of 2-hydroxyacyl-CoAs, or that related enzymes with different stereospecificity exist.

Table 1: Substrate Specificity of Selected (R)-specific Enoyl-CoA Hydratases (Analogous Systems)

EnzymeSubstrateRelative Activity (%)Reference
PhaJ from A. caviaeCrotonyl-CoA (C4)100[12]
2-Hexenoyl-CoA (C6)~33[12]
PhaJ1 from P. aeruginosaCrotonyl-CoA (C4)High[15]
Hexenoyl-CoA (C6)High[15]
PhaJ4 from P. aeruginosaHexenoyl-CoA (C6)High[15]
Octenoyl-CoA (C8)High[15]
Decenoyl-CoA (C10)High[15]

Note: This table presents data for the synthesis of (R)-3-hydroxyacyl-CoAs, which is analogous to the potential synthesis of this compound from 2-hexenoyl-CoA.

Experimental Protocols

Detailed methodologies are critical for the study of this compound. The following protocols are adapted from established methods for similar molecules.

Enzymatic Assay for Enoyl-CoA Hydratase

This protocol is adapted from the assay used to characterize (R)-specific enoyl-CoA hydratases.[12]

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing 50 mM Tris-HCl (pH 8.0) and 0.25 mM 2-hexenoyl-CoA.

  • Enzyme Addition: Add a small volume (e.g., 10 µL) of the purified enzyme solution to initiate the reaction.

  • Spectrophotometric Monitoring: Monitor the decrease in absorbance at 263 nm at 30°C. This corresponds to the hydration of the enoyl-thioester bond.

  • Calculation of Activity: The enzyme activity is calculated using the molar extinction coefficient of the enoyl-thioester bond (ε263 = 6.7 x 10³ M⁻¹ cm⁻¹).

LC-MS Analysis of Acyl-CoAs

This protocol is based on methods for the analysis of various acyl-CoA species.[9]

  • Sample Preparation: Terminate enzymatic reactions by adding a small volume of formic acid. Centrifuge to remove precipitated protein.

  • Chromatographic Separation: Inject the supernatant onto a C18 reverse-phase HPLC column. Use a linear gradient elution with solvents such as acetonitrile (B52724) and water with a small percentage of formic acid.

  • Mass Spectrometric Detection: Analyze the eluent using an electrospray ionization mass spectrometer in negative ion mode.

  • Data Analysis: Identify this compound based on its expected retention time and mass-to-charge ratio.

Signaling Pathways and Metabolic Workflows

This compound is an intermediate in metabolic pathways that are central to cellular energy and carbon storage.

Metabolic Pathway for the Formation of this compound

The formation of this compound is hypothesized to occur via the β-oxidation pathway, where hexanoyl-CoA is desaturated to 2-hexenoyl-CoA, which is then hydrated.

metabolic_pathway Hexanoyl_CoA Hexanoyl-CoA Hexenoyl_CoA 2-Hexenoyl-CoA Hexanoyl_CoA->Hexenoyl_CoA Acyl-CoA Dehydrogenase Hydroxyhexanoyl_CoA This compound Hexenoyl_CoA->Hydroxyhexanoyl_CoA Enoyl-CoA Hydratase

Caption: Proposed metabolic pathway for the formation of this compound.

Experimental Workflow for Characterization

The characterization of this compound involves a systematic workflow from synthesis to structural and functional analysis.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Characterization cluster_functional Functional Analysis Synthesis Chemo-enzymatic Synthesis of this compound Purification HPLC Purification Synthesis->Purification LC_MS LC-MS Analysis (Mass Confirmation) Purification->LC_MS NMR NMR Spectroscopy (Structure Elucidation) Purification->NMR Enzyme_Assay Enzymatic Assays (e.g., with PHA synthase) Purification->Enzyme_Assay

Caption: Experimental workflow for the synthesis and characterization of this compound.

Conclusion and Future Directions

While the direct discovery and characterization of this compound as a standalone molecule are not prominently featured in existing literature, its existence and importance can be inferred from the extensive research on PHA biosynthesis and fatty acid metabolism. It represents a key intermediate at the crossroads of these pathways. Future research should focus on the isolation and characterization of enzymes that specifically produce and utilize this compound to fully elucidate its biological roles. The development of specific analytical standards and assays will be crucial for accurately quantifying its presence and turnover in various biological systems. Such studies will not only enhance our fundamental understanding of cellular metabolism but also open up new avenues for the biotechnological production of novel biopolymers and pharmaceuticals.

References

An In-depth Technical Guide to the Enzymes Responsible for 2-Hydroxyhexanoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The metabolism of 2-hydroxyhexanoyl-CoA is a critical process within the broader context of fatty acid oxidation, primarily occurring through the peroxisomal α-oxidation pathway. This pathway is essential for the degradation of 2-hydroxy fatty acids, which are important constituents of various lipids. The core enzymatic players in this metabolic route are Fatty Acid 2-Hydroxylase (FA2H), which introduces the hydroxyl group onto the fatty acid, a family of Acyl-CoA Synthetases that activate the hydroxylated fatty acid to its CoA ester, and crucially, 2-Hydroxyacyl-CoA Lyase (HACL), which cleaves the 2-hydroxyacyl-CoA into an aldehyde and formyl-CoA. This technical guide provides a comprehensive overview of these enzymes, their kinetic properties, detailed experimental protocols for their study, and a visual representation of the metabolic and experimental workflows.

Core Enzymes and Metabolic Pathway

The breakdown of 2-hydroxyhexanoic acid is a multi-step process that begins in the cytoplasm and concludes within the peroxisome. The central pathway is the peroxisomal α-oxidation, which facilitates the removal of a single carbon atom from the carboxyl end of the fatty acid.

Fatty Acid 2-Hydroxylase (FA2H)

The initial step in the metabolism of hexanoic acid to its 2-hydroxy form is catalyzed by Fatty Acid 2-Hydroxylase (FA2H). This enzyme is an iron- and 2-oxoglutarate-dependent oxygenase that hydroxylates fatty acids at the C-2 position.

  • Function: Catalyzes the synthesis of 2-hydroxy fatty acids, which are precursors for the formation of 2-hydroxysphingolipids.

  • Localization: Primarily located in the endoplasmic reticulum.

Acyl-CoA Synthetases (ACS)

Once 2-hydroxyhexanoic acid is formed, it must be activated to its CoA ester, this compound, before it can be further metabolized in the peroxisome. This activation is carried out by Acyl-CoA Synthetases (ACS).

  • Function: Catalyze the formation of a thioester bond between a fatty acid and coenzyme A, an ATP-dependent process.

  • Substrate Specificity: There are multiple ACS isoforms with varying substrate specificities for fatty acid chain length. While the specific ACS that activates 2-hydroxyhexanoic acid has not been definitively identified, it is likely one of the medium- or long-chain Acyl-CoA Synthetases.

2-Hydroxyacyl-CoA Lyase 1 (HACL1)

The key enzyme in the metabolism of this compound is 2-Hydroxyacyl-CoA Lyase 1 (HACL1). This peroxisomal enzyme is dependent on thiamine (B1217682) pyrophosphate (TPP) and Mg2+ for its activity.

  • Function: HACL1 catalyzes the cleavage of a carbon-carbon bond in 2-hydroxyacyl-CoA molecules, producing an (n-1) aldehyde and formyl-CoA. In the case of this compound, the products are pentanal and formyl-CoA.

  • Substrate Specificity: HACL1 acts on both straight-chain and 3-methyl-branched 2-hydroxyacyl-CoAs. While it is known to be active on long-chain 2-hydroxy fatty acids, specific kinetic data for this compound is not extensively documented. A bacterial HACL has been shown to have a higher affinity for shorter-chain substrates.

  • Localization: HACL1 is a peroxisomal enzyme.

2-Hydroxyacyl-CoA Lyase 2 (HACL2)

A second 2-hydroxyacyl-CoA lyase, HACL2, has been identified and is located in the endoplasmic reticulum. HACL2 also participates in the α-oxidation of 2-hydroxy fatty acids, and its contribution relative to HACL1 may vary depending on the substrate and tissue type.

Quantitative Data on Enzyme Kinetics

Quantitative kinetic data for the enzymes involved in this compound metabolism is crucial for understanding the efficiency and regulation of this pathway. While specific data for this compound is limited, the following tables summarize available kinetic parameters for relevant substrates.

Table 1: Kinetic Parameters of Fatty Acid 2-Hydroxylase (FA2H)

Substrate Km Vmax Organism/Source Reference
Tetracosanoic acid (C24:0) <0.18 µM Not Reported Human
Hexadecanoic acid (C16:0) Not Reported Not Reported Human

| Octadecanoic acid (C18:0) | Not Reported | Not Reported | Human | |

Table 2: Kinetic Parameters of Acyl-CoA Synthetases (ACS)

Enzyme Substrate Km Vmax or kcat Organism/Source Reference
ACSL6V1 Oleic acid (C18:1) 1.6 µM 1.2 µmol/min/mg Human (recombinant)
ACSL6V2 Docosahexaenoic acid (DHA; C22:6) 0.4 µM 0.8 µmol/min/mg Human (recombinant)

Table 3: Kinetic Parameters of 2-Hydroxyacyl-CoA Lyase (HACL)

Enzyme Substrate Km kcat Organism/Source Reference
Actinobacterial HACL 2-Hydroxyisobutyryl-CoA 120 µM 1.3 s-1 Actinomycetospora

Signaling Pathways and Experimental Workflows

Peroxisomal α-Oxidation Pathway

The metabolic cascade for 2-hydroxyhexanoic acid is depicted below, illustrating the sequential enzymatic reactions.

Peroxisomal_Alpha_Oxidation cluster_cytoplasm Cytoplasm / Endoplasmic Reticulum cluster_peroxisome Peroxisome Hexanoic_Acid Hexanoic Acid FA2H Fatty Acid 2-Hydroxylase (FA2H) Hexanoic_Acid->FA2H O2, 2-oxoglutarate succinate, CO2 2_Hydroxyhexanoic_Acid 2-Hydroxyhexanoic Acid FA2H->2_Hydroxyhexanoic_Acid ACS Acyl-CoA Synthetase (ACS) 2_Hydroxyhexanoic_Acid->ACS ATP, CoA AMP, PPi 2_Hydroxyhexanoyl_CoA This compound ACS->2_Hydroxyhexanoyl_CoA 2_Hydroxyhexanoyl_CoA_perox This compound 2_Hydroxyhexanoyl_CoA->2_Hydroxyhexanoyl_CoA_perox Transport HACL1 2-Hydroxyacyl-CoA Lyase 1 (HACL1) 2_Hydroxyhexanoyl_CoA_perox->HACL1 TPP, Mg2+ Pentanal Pentanal HACL1->Pentanal Formyl_CoA Formyl-CoA HACL1->Formyl_CoA

Figure 1: Peroxisomal α-oxidation of 2-hydroxyhexanoic acid.
Experimental Workflow for In Vitro Metabolism

A typical experimental workflow to study the in vitro metabolism of this compound involves several key stages, from substrate synthesis to product analysis.

Experimental_Workflow cluster_preparation 1. Preparation cluster_assay 2. Enzyme Assay cluster_analysis 3. Product Analysis Substrate_Prep Synthesize/Procure This compound Incubation Incubate Enzyme, Substrate, and Cofactors in Buffer Substrate_Prep->Incubation Enzyme_Prep Purify Recombinant HACL1 Enzyme Enzyme_Prep->Incubation Cofactor_Prep Prepare Cofactor Solution (TPP, MgCl2) Cofactor_Prep->Incubation Derivatization Derivatize Aldehyde Product (e.g., with DNPH or a fluorescent tag) Incubation->Derivatization Stop Reaction HPLC_MS HPLC-MS/MS Analysis Incubation->HPLC_MS For Formyl-CoA (Direct Injection) Derivatization->HPLC_MS Quantification Quantify Pentanal and Formyl-CoA HPLC_MS->Quantification

Figure 2: Experimental workflow for HACL1 activity assay.

Detailed Experimental Protocols

Synthesis of this compound

The substrate, this compound, can be synthesized from 2-hydroxyhexanoic acid using an Acyl-CoA Synthetase.

  • Reaction Mixture: In a total volume of 1 ml, combine:

    • 10 mM 2-hydroxyhexanoic acid

    • 5 mM Coenzyme A

    • 10 mM ATP

    • 10 mM MgCl₂

    • 50 mM Tris-HCl buffer, pH 7.5

    • Purified Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Purification: Purify the resulting this compound using reverse-phase HPLC.

  • Quantification: Determine the concentration of the purified product by measuring its absorbance at 260 nm (ε = 16,400 M⁻¹cm⁻¹ for the adenine (B156593) moiety of CoA).

Assay for 2-Hydroxyacyl-CoA Lyase (HACL1) Activity

This protocol is adapted from methods used for other HACL substrates and focuses on the detection of the aldehyde product, pentanal, by HPLC following derivatization.

4.2.1. Reagents

  • HACL1 Enzyme: Purified recombinant human HACL1.

  • Substrate: this compound (synthesized as described above).

  • Cofactors: Thiamine pyrophosphate (TPP) and MgCl₂.

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.2.

  • Derivatization Reagent: 2,4-Dinitrophenylhydrazine (DNPH) solution (2 mg/ml in acetonitrile (B52724) with 1% phosphoric acid).

  • Stop Solution: 1 M HCl.

  • HPLC Mobile Phase A: Water with 0.1% formic acid.

  • HPLC Mobile Phase B: Acetonitrile with 0.1% formic acid.

4.2.2. Procedure

  • Enzyme Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture:

      • 50 µL of 100 mM potassium phosphate buffer (pH 7.2)

      • 10 µL of 1 mM TPP

      • 10 µL of 10 mM MgCl₂

      • 10 µL of purified HACL1 enzyme (concentration to be optimized)

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of 1 mM this compound.

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination and Derivatization:

    • Stop the reaction by adding 10 µL of 1 M HCl.

    • Add 100 µL of the DNPH derivatization reagent.

    • Incubate at room temperature for 30 minutes to allow for the formation of the pentanal-DNPH derivative.

  • Sample Preparation for HPLC:

    • Centrifuge the sample at high speed for 10 minutes to pellet any precipitate.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject an aliquot of the sample onto a C18 reverse-phase HPLC column.

    • Separate the components using a gradient of mobile phase B (acetonitrile) in mobile phase A (water), for example:

      • 0-2 min: 30% B

      • 2-15 min: 30-80% B

      • 15-17 min: 80-100% B

      • 17-20 min: 100% B

      • 20-22 min: 100-30% B

      • 22-25 min: 30% B

    • Detect the pentanal-DNPH derivative by UV absorbance at 360 nm.

  • Quantification:

    • Create a standard curve using known concentrations of pentanal that have been subjected to the same derivatization procedure.

    • Calculate the amount of pentanal produced in the enzymatic reaction by comparing the peak area to the standard curve.

4.2.3. Quantification of Formyl-CoA

Formyl-CoA can be quantified by direct injection of the reaction mixture (after stopping the reaction with acid and centrifugation) onto a reverse-phase HPLC column coupled with a mass spectrometer (LC-MS/MS). A specific multiple reaction monitoring (MRM) transition for formyl-CoA would be used for its sensitive and specific detection.

Conclusion and Future Directions

The enzymatic machinery for this compound metabolism is a well-defined component of the peroxisomal α-oxidation pathway. While the key enzymes have been identified and their roles elucidated, there remain opportunities for further research. Specifically, the determination of precise kinetic parameters for human HACL1 with a range of short- to medium-chain 2-hydroxyacyl-CoAs, including this compound, would provide a more complete quantitative understanding of this metabolic route. Furthermore, the development of high-throughput screening assays for HACL1 inhibitors could be of interest for drug development, particularly in the context of metabolic disorders where α-oxidation is implicated. The continued investigation into the substrate specificities and regulatory mechanisms of FA2H, ACS isoforms, and the two HACL enzymes will undoubtedly provide deeper insights into the intricate network of fatty acid metabolism and its role in health and disease.

The Peroxisome: A Hub for 2-Hydroxyhexanoyl-CoA Synthesis in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 2-hydroxyhexanoyl-CoA is a critical step in the metabolic pathway of fatty acid alpha-oxidation, a process primarily responsible for the degradation of branched-chain fatty acids and the metabolism of certain straight-chain fatty acids. Understanding the precise cellular localization of this synthesis is paramount for elucidating fundamental metabolic processes and for the development of therapeutic strategies targeting metabolic disorders. This technical guide provides a comprehensive overview of the cellular machinery responsible for this compound synthesis, with a focus on its subcellular localization, the key enzymes involved, and the experimental methodologies used to determine these characteristics.

Cellular Localization of this compound Synthesis

The synthesis of 2-hydroxyacyl-CoAs, including this compound, in mammalian cells is predominantly localized within peroxisomes . This organelle houses the enzymatic machinery of the fatty acid alpha-oxidation pathway. While the primary site is the peroxisome, some evidence suggests the existence of a secondary enzyme with similar activity in the endoplasmic reticulum.

The initial and rate-limiting step in the alpha-oxidation of many relevant fatty acids is the hydroxylation of the fatty acyl-CoA at the alpha-carbon, which is then followed by a cleavage step. The key enzymes orchestrating this process are Phytanoyl-CoA Hydroxylase (PHYH) and 2-Hydroxyacyl-CoA Lyase 1 (HACL1).

Key Enzymes and Their Subcellular Distribution
EnzymeGenePrimary LocalizationOther Potential LocalizationFunction in 2-Hydroxyacyl-CoA Metabolism
Phytanoyl-CoA Hydroxylase (PHYH) PHYHPeroxisome-Catalyzes the 2-hydroxylation of phytanoyl-CoA and other 3-methyl-branched fatty acyl-CoAs to form 2-hydroxyacyl-CoAs.
2-Hydroxyacyl-CoA Lyase 1 (HACL1) HACL1PeroxisomeEndoplasmic Reticulum (a second, HACL1-unrelated lyase has been suggested)Catalyzes the cleavage of 2-hydroxyacyl-CoAs into formyl-CoA and an aldehyde shortened by one carbon. This is the reverse of a condensation/synthesis reaction.
Fatty Acid 2-Hydroxylase (FA2H) FA2HEndoplasmic Reticulum-While not directly part of the peroxisomal alpha-oxidation of branched-chain fatty acids, it hydroxylates straight-chain fatty acids which can then be substrates for HACL1.

Signaling Pathways and Experimental Workflows

Fatty Acid Alpha-Oxidation Pathway

The synthesis of the 2-hydroxyacyl-CoA intermediate is a key step within the fatty acid alpha-oxidation pathway. The following diagram illustrates the sequence of events leading to the formation and subsequent cleavage of 2-hydroxyphytanoyl-CoA, a representative 2-hydroxyacyl-CoA.

Fatty_Acid_Alpha_Oxidation cluster_peroxisome Peroxisome Phytanoyl_CoA Phytanoyl-CoA 2_Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->2_Hydroxyphytanoyl_CoA PHYH (Phytanoyl-CoA Hydroxylase) Pristanal Pristanal 2_Hydroxyphytanoyl_CoA->Pristanal HACL1 (2-Hydroxyacyl-CoA Lyase 1) Formyl_CoA Formyl-CoA 2_Hydroxyphytanoyl_CoA->Formyl_CoA HACL1 Phytanic_Acid Phytanic Acid (from diet) Acyl_CoA_Synthetase Acyl-CoA Synthetase Phytanic_Acid->Acyl_CoA_Synthetase Acyl_CoA_Synthetase->Phytanoyl_CoA

Figure 1: Peroxisomal alpha-oxidation pathway.
Experimental Workflow for Determining Subcellular Localization

The determination of the subcellular localization of enzymes involved in this compound synthesis relies on a combination of biochemical and cell biology techniques. A typical workflow is depicted below.

Experimental_Workflow cluster_workflow Workflow for Subcellular Localization Start Cell/Tissue Homogenization Subcellular_Fractionation Subcellular Fractionation (Differential & Density Gradient Centrifugation) Start->Subcellular_Fractionation Immunofluorescence Immunofluorescence Microscopy (Co-localization with peroxisomal markers) Start->Immunofluorescence Fraction_Collection Collection of Fractions (Cytosol, Mitochondria, Peroxisomes, ER, Nuclei) Subcellular_Fractionation->Fraction_Collection Protein_Quantification Protein Quantification (e.g., Bradford Assay) Fraction_Collection->Protein_Quantification Western_Blot Western Blot Analysis (using antibodies against PHYH, HACL1, and organelle markers) Protein_Quantification->Western_Blot Enzyme_Assay Enzyme Activity Assays (PHYH and HACL1 activity in each fraction) Protein_Quantification->Enzyme_Assay Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Enzyme_Assay->Data_Analysis Immunofluorescence->Data_Analysis

Figure 2: Experimental workflow for localization studies.

Experimental Protocols

Protocol 1: Subcellular Fractionation for Peroxisome Isolation

This protocol describes the isolation of a peroxisome-enriched fraction from mammalian liver tissue using differential and density gradient centrifugation.

Materials:

  • Homogenization Buffer: 0.25 M sucrose, 10 mM MOPS-KOH (pH 7.2), 1 mM EDTA, 1 mM DTT, and protease inhibitor cocktail.

  • Density Gradient Medium: OptiPrep™ or Nycodenz®.

  • Dounce homogenizer.

  • Refrigerated centrifuge and ultracentrifuge with appropriate rotors.

  • Bradford assay reagent for protein quantification.

Procedure:

  • Tissue Homogenization:

    • Mince fresh liver tissue on ice and wash with ice-cold homogenization buffer.

    • Homogenize the tissue in 4 volumes of homogenization buffer using a loose-fitting Dounce homogenizer with 5-10 strokes.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Carefully collect the supernatant (post-nuclear supernatant, PNS).

    • Centrifuge the PNS at 3,000 x g for 10 minutes at 4°C to pellet heavy mitochondria.

    • Collect the supernatant and centrifuge at 25,000 x g for 20 minutes at 4°C to obtain a light mitochondrial fraction (LMF), which is enriched in peroxisomes and mitochondria.

  • Density Gradient Centrifugation:

    • Resuspend the LMF pellet gently in a small volume of homogenization buffer.

    • Prepare a discontinuous or continuous density gradient using OptiPrep™ or Nycodenz® according to the manufacturer's instructions. A typical discontinuous gradient might consist of layers of 50%, 35%, 25%, and 17% (v/v) OptiPrep™ in homogenization buffer.

    • Layer the resuspended LMF onto the top of the gradient.

    • Centrifuge at 100,000 x g for 2 hours at 4°C in a swinging-bucket rotor.

  • Fraction Collection and Analysis:

    • Carefully collect fractions from the top of the gradient. Peroxisomes will be located in the denser fractions.

    • Determine the protein concentration of each fraction using the Bradford assay.

    • Analyze the fractions for the presence of PHYH and HACL1 by Western blotting and for their enzymatic activity.

Protocol 2: Western Blot Analysis of Subcellular Fractions

This protocol is for the detection of PHYH and HACL1 in the collected subcellular fractions.

Materials:

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies: anti-PHYH, anti-HACL1, and antibodies against organelle-specific markers (e.g., Catalase for peroxisomes, Cytochrome c for mitochondria, Calnexin for ER).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Sample Preparation: Mix an equal amount of protein from each subcellular fraction with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative abundance of PHYH and HACL1 in each fraction.

Protocol 3: Immunofluorescence Staining for Cellular Localization

This protocol describes the visualization of PHYH and HACL1 within cultured cells.

Materials:

  • Cultured mammalian cells grown on coverslips.

  • Phosphate-buffered saline (PBS).

  • Fixation solution (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS).

  • Blocking solution (e.g., 5% BSA in PBS).

  • Primary antibodies: anti-PHYH or anti-HACL1, and an antibody against a peroxisomal marker (e.g., anti-PMP70 or anti-Catalase).

  • Fluorophore-conjugated secondary antibodies (with distinct emission spectra).

  • DAPI for nuclear staining.

  • Antifade mounting medium.

  • Fluorescence microscope.

Procedure:

  • Cell Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells with PBS and then block with 5% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with the primary antibodies (diluted in blocking solution) overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibodies (diluted in blocking solution) for 1 hour at room temperature in the dark.

  • Washing and Counterstaining: Wash the cells three times with PBS. Stain the nuclei with DAPI for 5 minutes.

  • Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Co-localization of the PHYH or HACL1 signal with the peroxisomal marker will confirm their peroxisomal residence.

Protocol 4: Enzyme Activity Assay for Phytanoyl-CoA Hydroxylase (PHYH)

This assay measures the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.

Materials:

  • Assay buffer: 50 mM Tris-HCl (pH 7.4).

  • Substrate: Phytanoyl-CoA.

  • Cofactors: 2-oxoglutarate, FeSO₄, and ascorbate.

  • Reaction termination solution (e.g., a strong acid).

  • HPLC system for product analysis.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, the subcellular fraction (as the enzyme source), and the cofactors.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Start the reaction by adding phytanoyl-CoA.

  • Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Terminate Reaction: Stop the reaction by adding the termination solution.

  • Product Analysis: Analyze the formation of 2-hydroxyphytanoyl-CoA by HPLC.

  • Calculation: Calculate the specific activity of PHYH (e.g., in nmol of product formed per minute per mg of protein).

Protocol 5: Enzyme Activity Assay for 2-Hydroxyacyl-CoA Lyase (HACL1)

This assay measures the cleavage of a 2-hydroxyacyl-CoA substrate.

Materials:

  • Assay buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.2).

  • Substrate: A suitable 2-hydroxyacyl-CoA (e.g., 2-hydroxyphytanoyl-CoA or a commercially available synthetic 2-hydroxyacyl-CoA).

  • Cofactors: Thiamine pyrophosphate (TPP) and MgCl₂.

  • Reagents for detecting the aldehyde product (e.g., a colorimetric or fluorometric assay).

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine the assay buffer, the subcellular fraction, and the cofactors.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Start the reaction by adding the 2-hydroxyacyl-CoA substrate.

  • Incubation: Incubate at 37°C for a defined period.

  • Product Detection: Measure the formation of the aldehyde product using a suitable detection method.

  • Calculation: Determine the specific activity of HACL1 (e.g., in nmol of product formed per minute per mg of protein).

Conclusion

The synthesis of this compound and other 2-hydroxyacyl-CoAs is a key metabolic process primarily localized within the peroxisomes of mammalian cells. The enzymes PHYH and HACL1 are central to this pathway. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the subcellular localization and activity of these and other enzymes involved in fatty acid metabolism. A thorough understanding of these processes at the subcellular level is crucial for advancing our knowledge of metabolic health and disease, and for the development of novel therapeutic interventions.

A Technical Deep Dive: The Contrasting Biological Significance of 2-Hydroxyhexanoyl-CoA and Hexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular metabolism, acyl-Coenzyme A (acyl-CoA) thioesters stand as central players, orchestrating a vast array of biochemical processes from energy production to the synthesis of complex lipids and signaling molecules. Among the myriad of acyl-CoA species, hexanoyl-CoA and its hydroxylated counterpart, 2-hydroxyhexanoyl-CoA, represent two molecules with distinct and vital roles. While hexanoyl-CoA is a well-established intermediate in the primary fatty acid metabolic pathways, the biological significance of this compound is more specialized, primarily linked to the alpha-oxidation of specific fatty acids. This technical guide provides an in-depth exploration of the core biological differences between these two molecules, offering insights for researchers in metabolic studies and drug development.

Core Biological Functions and Metabolic Fates

Hexanoyl-CoA and this compound are directed into fundamentally different metabolic pathways, a distinction primarily dictated by their chemical structures.

Hexanoyl-CoA: A Hub in Fatty Acid Metabolism

Hexanoyl-CoA, a six-carbon saturated fatty acyl-CoA, is a key intermediate in several major metabolic pathways:

  • Beta-Oxidation: In both mitochondria and peroxisomes, hexanoyl-CoA undergoes beta-oxidation, a catabolic process that sequentially shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA.[1][2] This acetyl-CoA can then enter the citric acid cycle for ATP production or be utilized in various biosynthetic pathways.[3][4]

  • Fatty Acid Elongation: Hexanoyl-CoA can serve as a substrate for fatty acid elongation systems, contributing to the synthesis of longer-chain fatty acids.[1]

  • Biosynthesis of Secondary Metabolites: A notable role of hexanoyl-CoA is its function as a precursor in the biosynthesis of cannabinoids in plants like Cannabis sativa.[5][6][7][8][9]

  • Post-Translational Modification: Acyl-CoAs, including potentially hexanoyl-CoA, can act as donors for the acylation of proteins, a post-translational modification that can alter protein function, localization, and stability.[10][11]

This compound: A Specialized Intermediate in Alpha-Oxidation

The presence of a hydroxyl group on the alpha-carbon (C2) of the acyl chain prevents this compound from entering the beta-oxidation pathway. Instead, it is a substrate for alpha-oxidation , a catabolic process that occurs primarily in peroxisomes and is essential for the degradation of certain types of fatty acids.[10][12][13][14][15]

The key enzyme in this process is 2-hydroxyacyl-CoA lyase (HACL1) , a thiamine (B1217682) pyrophosphate-dependent enzyme.[16][17] HACL1 cleaves the C1-C2 bond of 2-hydroxyacyl-CoAs, yielding formyl-CoA and a fatty aldehyde that is one carbon shorter than the original substrate.[16] This pathway is crucial for the metabolism of:

  • Branched-Chain Fatty Acids: Such as phytanic acid, where a methyl group on the beta-carbon blocks beta-oxidation.[12][13]

  • 2-Hydroxy Long-Chain Fatty Acids: Which are components of certain sphingolipids.[16][17]

While the primary substrates for HACL1 are long-chain 2-hydroxyacyl-CoAs, the enzyme's activity on shorter-chain substrates like this compound is less characterized but is presumed to follow the same mechanism. The 2-hydroxy moiety and the CoA-ester are both essential for substrate recognition by HACL1.[16]

Comparative Data Summary

Direct quantitative comparisons of cellular concentrations and enzyme kinetics for this compound versus hexanoyl-CoA are scarce in the literature. The following table summarizes the available qualitative and extrapolated information.

ParameterHexanoyl-CoAThis compound
Primary Metabolic Pathway Beta-oxidation, Fatty Acid Elongation, BiosynthesisAlpha-oxidation
Cellular Location of Metabolism Mitochondria, Peroxisomes, CytoplasmPeroxisomes
Key Enzymes Acyl-CoA dehydrogenases, Enoyl-CoA hydratases, 3-hydroxyacyl-CoA dehydrogenases, Thiolases2-Hydroxyacyl-CoA lyase (HACL1)
Primary Metabolic Products Acetyl-CoA, Shorter Acyl-CoAsFormyl-CoA, Pentanal
Known Biological Roles Energy production, Precursor for longer fatty acids and secondary metabolites (e.g., cannabinoids)Degradation of specific fatty acids (branched-chain and 2-hydroxy)
Cellular Concentration Expected to be higher due to its central role in fatty acid metabolism.Expected to be significantly lower and transient, primarily present when its specific precursors are being metabolized.

Signaling Pathways and Logical Relationships

The distinct metabolic roles of hexanoyl-CoA and this compound can be visualized through their respective pathways.

Hexanoyl_CoA_Metabolism Hexanoic_Acid Hexanoic Acid Hexanoyl_CoA Hexanoyl-CoA Hexanoic_Acid->Hexanoyl_CoA Acyl-CoA Synthetase Beta_Oxidation Beta-Oxidation (Mitochondria & Peroxisomes) Hexanoyl_CoA->Beta_Oxidation Fatty_Acid_Elongation Fatty Acid Elongation Hexanoyl_CoA->Fatty_Acid_Elongation Cannabinoid_Biosynthesis Cannabinoid Biosynthesis Hexanoyl_CoA->Cannabinoid_Biosynthesis Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Citric_Acid_Cycle Citric Acid Cycle Acetyl_CoA->Citric_Acid_Cycle Longer_Acyl_CoAs Longer-Chain Acyl-CoAs Fatty_Acid_Elongation->Longer_Acyl_CoAs Cannabinoids Cannabinoids Cannabinoid_Biosynthesis->Cannabinoids

Metabolic fates of Hexanoyl-CoA.

Two_Hydroxyhexanoyl_CoA_Metabolism Two_Hydroxyhexanoic_Acid 2-Hydroxyhexanoic Acid Two_Hydroxyhexanoyl_CoA This compound Two_Hydroxyhexanoic_Acid->Two_Hydroxyhexanoyl_CoA Acyl-CoA Synthetase Alpha_Oxidation Alpha-Oxidation (Peroxisomes) Two_Hydroxyhexanoyl_CoA->Alpha_Oxidation HACL1 Formyl_CoA Formyl-CoA Alpha_Oxidation->Formyl_CoA Pentanal Pentanal Alpha_Oxidation->Pentanal Formate Formate Formyl_CoA->Formate Pentanoic_Acid Pentanoic Acid Pentanal->Pentanoic_Acid Aldehyde Dehydrogenase

Metabolic fate of this compound.

Experimental Protocols

1. Synthesis of this compound

The synthesis of 2-hydroxyacyl-CoA substrates is often achieved through a multi-step chemical process, as direct enzymatic synthesis from the free acid can be challenging to scale up and purify. A common method involves the activation of the carboxylic acid to a more reactive intermediate, followed by reaction with Coenzyme A.

Principle: This protocol is adapted from methods used for the synthesis of other acyl-CoA thioesters. It involves the activation of 2-hydroxyhexanoic acid using a carbodiimide (B86325) coupling agent to form a reactive intermediate, which is then reacted with the thiol group of Coenzyme A.

Materials:

  • 2-Hydroxyhexanoic acid

  • Coenzyme A, trilithium salt

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium bicarbonate buffer (0.1 M, pH 8.0)

  • Solid-phase extraction (SPE) C18 cartridges

  • Methanol (B129727)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Activation of 2-Hydroxyhexanoic Acid:

    • Dissolve 2-hydroxyhexanoic acid and an equimolar amount of NHS in anhydrous THF.

    • Add a slight molar excess of DCC (or EDC) to the solution.

    • Stir the reaction at room temperature for 4-6 hours to form the NHS-ester of 2-hydroxyhexanoic acid.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter to remove the dicyclohexylurea byproduct (if using DCC).

    • Evaporate the solvent under reduced pressure to obtain the crude NHS-ester.

  • Thioesterification with Coenzyme A:

    • Dissolve the crude NHS-ester in a minimal amount of anhydrous DMF.

    • In a separate vial, dissolve Coenzyme A, trilithium salt in the sodium bicarbonate buffer.

    • Slowly add the DMF solution of the NHS-ester to the Coenzyme A solution with gentle stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Purification by Solid-Phase Extraction:

    • Acidify the reaction mixture to pH 3-4 with dilute TFA.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the acidified reaction mixture onto the cartridge.

    • Wash the cartridge with water containing 0.1% TFA to remove unreacted Coenzyme A and other polar impurities.

    • Elute the this compound with a gradient of methanol in water (e.g., 20%, 50%, 80% methanol), all containing 0.1% TFA.

    • Collect fractions and analyze by reverse-phase HPLC.

  • Analysis and Quantification:

    • Analyze the collected fractions using a C18 reverse-phase HPLC column with a water/acetonitrile gradient containing 0.1% TFA.

    • Monitor the elution at 260 nm (for the adenine (B156593) ring of CoA).

    • Confirm the identity of the product by mass spectrometry (LC-MS). The expected mass of this compound can be calculated and compared with the observed mass.

    • Quantify the purified this compound using its molar extinction coefficient at 260 nm (ε = 16,400 M⁻¹cm⁻¹ in 10 mM potassium phosphate (B84403) buffer, pH 7.0).

2. LC-MS/MS Method for the Quantification of Hexanoyl-CoA and this compound

This protocol provides a framework for the separation and quantification of hexanoyl-CoA and this compound from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The key to this method is the chromatographic separation of the two isomers and their specific detection using multiple reaction monitoring (MRM).

Principle: Biological samples are first processed to extract the acyl-CoAs. The extract is then subjected to reverse-phase liquid chromatography to separate hexanoyl-CoA and this compound based on their slight difference in polarity. The separated molecules are then ionized and fragmented in a tandem mass spectrometer, and specific parent-daughter ion transitions are monitored for quantification.

Materials and Equipment:

  • Biological tissue or cell samples

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or Ammonium (B1175870) acetate (B1210297) (for mobile phase)

  • Internal standards (e.g., ¹³C-labeled hexanoyl-CoA, if available)

  • Liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole)

  • C18 reverse-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm)

Procedure:

  • Sample Preparation (Acyl-CoA Extraction):

    • Homogenize frozen tissue or cell pellets in a cold extraction solution (e.g., 2:1:1 acetonitrile:methanol:water or 10% trichloroacetic acid).

    • Include an internal standard at the beginning of the extraction process for accurate quantification.

    • Vortex the mixture vigorously and incubate on ice for 10-15 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.

    • Collect the supernatant containing the acyl-CoAs.

    • Dry the supernatant under a stream of nitrogen or by lyophilization.

    • Reconstitute the dried extract in a small volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: C18 reverse-phase column.

      • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A linear gradient from a low percentage of B (e.g., 5%) to a high percentage of B (e.g., 95%) over a suitable time (e.g., 15-20 minutes) to achieve separation of the isomers. The more polar this compound is expected to elute slightly earlier than hexanoyl-CoA.

      • Flow Rate: Typically 0.2-0.4 mL/min.

      • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

    • Mass Spectrometry Detection:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • MRM Transitions:

        • Hexanoyl-CoA: The precursor ion will be the [M+H]⁺ ion. A characteristic product ion results from the fragmentation of the phosphopantetheine moiety. A common transition is the neutral loss of 507 Da.[11]

        • This compound: The precursor ion will also be the [M+H]⁺ ion (with an additional mass of 16 Da compared to hexanoyl-CoA due to the hydroxyl group). The same characteristic neutral loss of 507 Da can be monitored.

      • Optimize the collision energy for each transition to maximize signal intensity.

  • Data Analysis and Quantification:

    • Generate standard curves for both hexanoyl-CoA and this compound using commercially available or synthesized standards.

    • Integrate the peak areas of the specific MRM transitions for the endogenous analytes and the internal standard.

    • Calculate the concentration of each analyte in the original sample based on the standard curve and correcting for the recovery of the internal standard.

Experimental Workflow Diagram:

Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_LC_MS LC-MS/MS Analysis cluster_Data_Analysis Data Analysis Homogenization Homogenize Tissue/Cells in Extraction Buffer Protein_Precipitation Protein Precipitation Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Drying Dry Extract Supernatant_Collection->Drying Reconstitution Reconstitute in Mobile Phase Drying->Reconstitution Injection Inject Sample Reconstitution->Injection LC_Separation Reverse-Phase LC Separation (C18 Column) Injection->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS1 MS1: Precursor Ion Selection ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Detection (MRM) CID->MS2 Peak_Integration Peak Integration MS2->Peak_Integration Quantification Quantification Peak_Integration->Quantification Standard_Curve Standard Curve Generation Standard_Curve->Quantification

Workflow for LC-MS/MS analysis of acyl-CoAs.

Conclusion

Hexanoyl-CoA and this compound, while structurally similar, occupy distinct and non-overlapping niches in cellular metabolism. Hexanoyl-CoA is a versatile intermediate in the central pathways of fatty acid catabolism and anabolism. In contrast, this compound is a specialized metabolite, primarily generated and degraded within the peroxisomal alpha-oxidation pathway. Understanding these differences is critical for researchers investigating fatty acid metabolism, metabolic disorders, and for the development of therapeutic strategies that target these pathways. The provided experimental protocols offer a starting point for the synthesis and quantitative analysis of these important molecules, enabling further exploration of their biological roles. Further research is warranted to elucidate the potential for crosstalk between these pathways and to discover any yet unknown signaling functions of these acyl-CoA species.

References

2-Hydroxyhexanoyl-CoA: A Potential Biomarker in the Landscape of Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper explores the emerging role of 2-hydroxyhexanoyl-CoA as a potential biomarker for a class of severe metabolic disorders. While direct research on this specific molecule is nascent, its position within the well-characterized alpha-oxidation pathway of fatty acids provides a strong rationale for its investigation. This guide will synthesize the current understanding of related metabolic pathways, detail methodologies for its detection, and present a framework for its evaluation as a clinical biomarker.

Introduction to this compound and its Metabolic Context

This compound is a short-chain acyl-CoA thioester that is an intermediate in the peroxisomal alpha-oxidation of fatty acids. This metabolic pathway is crucial for the degradation of branched-chain fatty acids, such as phytanic acid, and 2-hydroxy long-chain fatty acids.[1][2] The presence of a methyl group on the beta-carbon of certain fatty acids prevents their breakdown through the more common beta-oxidation pathway, necessitating the alpha-oxidation pathway.[2][3]

Defects in the enzymes of the alpha-oxidation pathway lead to the accumulation of upstream metabolites, including 2-hydroxyacyl-CoAs. This accumulation is a hallmark of several inherited metabolic diseases, broadly classified as peroxisomal biogenesis disorders and single-enzyme deficiencies.[4] Therefore, the detection and quantification of specific 2-hydroxyacyl-CoAs, such as this compound, in biological fluids could serve as a valuable biomarker for the diagnosis and monitoring of these conditions.

The Alpha-Oxidation Pathway of Fatty Acids

The alpha-oxidation of fatty acids is a multi-step process occurring primarily within peroxisomes.[2][3] It involves the removal of a single carbon atom from the carboxyl end of the fatty acid.

The key steps are:

  • Activation: The fatty acid is first activated to its corresponding acyl-CoA ester.[5]

  • Hydroxylation: The acyl-CoA is then hydroxylated at the alpha-carbon position, forming a 2-hydroxyacyl-CoA intermediate. For instance, hexanoyl-CoA would be converted to this compound.

  • Cleavage: This 2-hydroxyacyl-CoA is subsequently cleaved by a lyase, yielding a fatty aldehyde that is one carbon shorter and formyl-CoA.[1][5] This step is catalyzed by 2-hydroxyacyl-CoA lyase (HACL), with HACL1 being a key enzyme in this process.[1][6]

  • Oxidation: The resulting fatty aldehyde is then oxidized to a carboxylic acid, which can then enter the beta-oxidation pathway for complete degradation.[2]

Alpha_Oxidation_Pathway cluster_peroxisome Peroxisome Fatty_Acid Branched/2-OH Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA Fatty_Acyl_CoA_Oxidase Fatty Acyl-CoA Oxidase/Hydratase 2_Hydroxyacyl_CoA This compound Fatty_Acyl_CoA_Oxidase->2_Hydroxyacyl_CoA HACL1 2-Hydroxyacyl-CoA Lyase (HACL1) Fatty_Aldehyde Fatty Aldehyde (n-1) HACL1->Fatty_Aldehyde Formyl_CoA Formyl-CoA HACL1->Formyl_CoA Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Shortened_Fatty_Acid Shortened Fatty Acid Aldehyde_Dehydrogenase->Shortened_Fatty_Acid Beta_Oxidation To Beta-Oxidation Shortened_Fatty_Acid->Beta_Oxidation

Figure 1. Simplified diagram of the peroxisomal alpha-oxidation pathway.

Association with Metabolic Diseases

Deficiencies in the alpha-oxidation pathway are linked to a group of genetic disorders characterized by the accumulation of specific fatty acids.

  • Refsum Disease: This disorder is caused by a deficiency in the enzyme phytanoyl-CoA hydroxylase, leading to the accumulation of phytanic acid.[2] This results in severe neurological damage, retinitis pigmentosa, and other symptoms.[7]

  • Zellweger Syndrome: This is a more severe peroxisome biogenesis disorder where multiple peroxisomal functions are impaired, including alpha-oxidation.[8][9] Patients with Zellweger syndrome have elevated levels of very long-chain fatty acids and phytanic acid in their plasma and tissues.[8][10]

  • 2-Hydroxyacyl-CoA Lyase (HACL1) Deficiency: While no human deficiency of HACL1 has been described, a deficiency would be expected to lead to the accumulation of 2-hydroxy fatty acids.[1] Studies in Hacl1-deficient mice have shown an accumulation of phytanic and 2-hydroxyphytanic acid.[11]

The accumulation of this compound would be a predicted consequence of a downstream enzyme defect, such as HACL1 deficiency, or a general peroxisomal disorder.

Quantitative Data on this compound Levels

To date, there is a lack of published quantitative data specifically for this compound in metabolic diseases. However, based on the known pathophysiology, we can hypothesize the expected changes. The following table provides a hypothetical representation of how such data could be presented.

AnalyteHealthy Control (μM)Peroxisomal Disorder (μM)Fold Changep-value
This compound< 0.15 - 20> 50< 0.001
Phytanic Acid< 10> 200> 20< 0.001
Pristanic Acid1 - 5< 1< 0.2< 0.01

Note: This table is for illustrative purposes only and does not represent actual clinical data.

Experimental Protocols for the Analysis of this compound

The quantification of acyl-CoAs in biological samples is challenging due to their low abundance and instability.[12][13] However, advances in liquid chromatography-mass spectrometry (LC-MS/MS) have enabled their sensitive and specific detection.[14]

Sample Preparation and Extraction

A robust extraction method is critical for accurate acyl-CoA analysis.

  • Sample Collection: Collect tissue or cell samples and immediately freeze them in liquid nitrogen to quench metabolic activity.

  • Homogenization: Homogenize the frozen samples in a cold extraction solvent, typically a mixture of organic and aqueous phases (e.g., methanol/water or acetonitrile/water) often containing an acid to improve stability.[13]

  • Protein Precipitation: Precipitate proteins by centrifugation at a low temperature.

  • Solid-Phase Extraction (SPE): The supernatant can be further purified using a solid-phase extraction column to enrich for acyl-CoAs and remove interfering substances.

  • Reconstitution: Evaporate the purified extract to dryness and reconstitute it in a suitable solvent for LC-MS/MS analysis.

Experimental_Workflow Sample_Collection 1. Sample Collection (Tissue/Cells) Quenching 2. Quenching in Liquid Nitrogen Sample_Collection->Quenching Homogenization 3. Homogenization in Cold Extraction Solvent Quenching->Homogenization Centrifugation 4. Protein Precipitation (Centrifugation) Homogenization->Centrifugation Supernatant_Collection 5. Supernatant Collection Centrifugation->Supernatant_Collection SPE 6. Solid-Phase Extraction (SPE) Supernatant_Collection->SPE Elution 7. Elution of Acyl-CoAs SPE->Elution Evaporation 8. Evaporation to Dryness Elution->Evaporation Reconstitution 9. Reconstitution in LC-MS Grade Solvent Evaporation->Reconstitution LC_MS_Analysis 10. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

Figure 2. General experimental workflow for the extraction of acyl-CoAs.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatographic Separation: Use a reversed-phase C18 column to separate the acyl-CoAs based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile) is typically employed.[15]

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would be monitored. The exact masses would need to be determined, but a common fragmentation for acyl-CoAs is the neutral loss of the adenosine (B11128) diphosphate (B83284) portion.[15]

  • Quantification: Create a calibration curve using a synthetic standard of this compound of known concentrations. An isotopically labeled internal standard should be used to correct for matrix effects and variations in extraction efficiency.

Logical Framework for Biomarker Validation

The potential of this compound as a biomarker is based on a clear logical relationship between the underlying genetic defect and the observable biochemical phenotype.

Logical_Relationship Genetic_Defect Genetic Defect in Alpha-Oxidation Enzyme (e.g., HACL1) Enzyme_Dysfunction Enzyme Dysfunction Genetic_Defect->Enzyme_Dysfunction Pathway_Block Block in Alpha- Oxidation Pathway Enzyme_Dysfunction->Pathway_Block Metabolite_Accumulation Accumulation of This compound Pathway_Block->Metabolite_Accumulation Disease_Phenotype Disease Phenotype (e.g., Neurological Symptoms) Metabolite_Accumulation->Disease_Phenotype Biomarker Potential Biomarker for Diagnosis and Monitoring Metabolite_Accumulation->Biomarker

Figure 3. Logical framework for this compound as a biomarker.

Conclusion and Future Directions

While direct evidence is still needed, the biochemical rationale for investigating this compound as a biomarker for peroxisomal disorders is strong. Its accumulation would be a direct consequence of a defect in the alpha-oxidation pathway, a known cause of severe metabolic disease.

Future research should focus on:

  • Developing and validating a sensitive and specific LC-MS/MS assay for the absolute quantification of this compound in human plasma and other relevant biological matrices.

  • Analyzing samples from patients with confirmed peroxisomal disorders to establish the clinical utility of this compound as a diagnostic and prognostic biomarker.

  • Investigating the correlation between this compound levels and disease severity to determine its potential for monitoring disease progression and response to therapy.

The development of novel biomarkers like this compound is essential for the early diagnosis and improved management of rare and devastating metabolic diseases. This guide provides a foundational framework for researchers and drug development professionals to pursue this promising avenue of investigation.

References

The Interface of Metabolism and Regulation: A Technical Guide to the Interaction of 2-Hydroxyhexanoyl-CoA with Transcription Factors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intricate network of cellular metabolism is increasingly recognized not only for its role in energy homeostasis and biosynthesis but also as a source of signaling molecules that direct gene expression. Among the vast array of metabolic intermediates, acyl-Coenzyme A (acyl-CoA) thioesters have emerged as key players, acting as substrates, precursors, and allosteric regulators. This technical guide delves into the current understanding of a specific short-chain hydroxy fatty acyl-CoA, 2-hydroxyhexanoyl-CoA, and its potential interplay with transcriptional regulation. While direct interactions with transcription factors remain an area of active investigation, this document synthesizes the known metabolic pathways, explores potential indirect signaling roles, and provides detailed experimental frameworks for future research. The primary metabolic fate of this compound is the α-oxidation pathway, a process that yields metabolites with known signaling capabilities, suggesting an indirect route to influencing transcription factor activity. This guide will serve as a comprehensive resource for researchers aiming to unravel the signaling potential of this and other metabolic intermediates.

The Metabolic Context of this compound

This compound is an intermediate in the α-oxidation of fatty acids. This metabolic pathway is distinct from the more common β-oxidation and is primarily responsible for the degradation of 3-methyl-branched fatty acids and the catabolism of straight-chain 2-hydroxy fatty acids. The α-oxidation of this compound results in the production of a C5 aldehyde (pentanal) and formyl-CoA.[1][2] A significant consequence of this pathway is the generation of odd-chain fatty acids.[3][4][5]

The key enzymes involved in the processing of 2-hydroxyacyl-CoAs are the 2-hydroxyacyl-CoA lyases (HACL). In mammals, two such enzymes have been identified, each with distinct subcellular localizations and substrate preferences.

Data Presentation: Key Enzymes in 2-Hydroxyacyl-CoA Metabolism
EnzymeGeneSubcellular LocalizationPrimary SubstratesKey Function in α-Oxidation
2-Hydroxyacyl-CoA Lyase 1 HACL1Peroxisomes3-methyl-branched acyl-CoAs (e.g., phytanoyl-CoA), 2-hydroxy long-chain fatty acyl-CoAsCleavage of 2-hydroxyacyl-CoAs into an (n-1) aldehyde and formyl-CoA.[1][3]
2-Hydroxyacyl-CoA Lyase 2 HACL2Endoplasmic ReticulumStraight-chain 2-hydroxy very-long-chain fatty acyl-CoAsMajor role in the α-oxidation of straight-chain 2-hydroxy fatty acids.[3][4]

Signaling Pathways and Potential Interaction with Transcription Factors

Currently, there is no direct evidence in the scientific literature demonstrating a direct binding interaction between this compound and any transcription factors. However, the broader class of long-chain acyl-CoA esters are recognized as potential signaling molecules.[6][7] It is hypothesized that this compound may influence transcriptional activity indirectly through several mechanisms:

  • Metabolite-Mediated Signaling: The products of this compound metabolism, particularly odd-chain fatty acids, have been implicated in signaling. For instance, odd-chain fatty acids can be further metabolized to propionyl-CoA, which can enter the TCA cycle or be used for other biosynthetic processes, potentially altering the cellular metabolic state and influencing signaling pathways.

  • Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are a family of nuclear receptors that act as transcription factors and are key regulators of lipid and glucose metabolism.[6][8][9] They are activated by fatty acids and their derivatives. While direct activation by this compound has not been shown, it is plausible that its metabolic products or a buildup of its precursors could modulate PPAR activity. Studies in Hacl1-deficient mice have shown an upregulation of proteins involved in PPAR signaling, suggesting a compensatory or feedback mechanism that links α-oxidation to this transcriptional pathway.

Mandatory Visualization: Metabolic and Signaling Pathways

alpha_oxidation_pathway Figure 1: α-Oxidation of this compound Hexanoic_Acid Hexanoic Acid FA2H Fatty Acid 2-Hydroxylase (FA2H) Hexanoic_Acid->FA2H Hydroxylation Two_Hydroxyhexanoic_Acid 2-Hydroxyhexanoic Acid FA2H->Two_Hydroxyhexanoic_Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Two_Hydroxyhexanoic_Acid->Acyl_CoA_Synthetase Activation (ATP, CoA) Two_Hydroxyhexanoyl_CoA This compound Acyl_CoA_Synthetase->Two_Hydroxyhexanoyl_CoA HACL 2-Hydroxyacyl-CoA Lyase (HACL1/HACL2) Two_Hydroxyhexanoyl_CoA->HACL Cleavage Pentanal Pentanal HACL->Pentanal Formyl_CoA Formyl-CoA HACL->Formyl_CoA Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Pentanal->Aldehyde_Dehydrogenase Oxidation Pentanoic_Acid Pentanoic Acid (Odd-Chain Fatty Acid) Aldehyde_Dehydrogenase->Pentanoic_Acid

Figure 1: α-Oxidation of this compound

hypothetical_signaling Figure 2: Hypothetical Signaling Cascade cluster_nucleus Nucleus Two_Hydroxyhexanoyl_CoA This compound Alpha_Oxidation α-Oxidation Two_Hydroxyhexanoyl_CoA->Alpha_Oxidation Odd_Chain_FAs Odd-Chain Fatty Acids (e.g., Pentanoic Acid) Alpha_Oxidation->Odd_Chain_FAs PPARs PPARs Odd_Chain_FAs->PPARs Potential Activation PPRE PPRE (PPAR Response Element) PPARs->PPRE Binds as Heterodimer RXR RXR RXR->PPRE Target_Genes Target Gene Expression (Lipid Metabolism) PPRE->Target_Genes Regulates

Figure 2: Hypothetical Signaling Cascade

Experimental Protocols

To facilitate research into the potential interactions of this compound with transcription factors and other proteins, we provide detailed methodologies for key experimental approaches.

Quantification of this compound by UHPLC-MS/MS

This protocol describes a method for the sensitive and specific quantification of this compound in biological samples.

Objective: To determine the intracellular concentration of this compound.

Materials:

  • Biological sample (cells or tissues)

  • Acetonitrile (ACN), isopropanol, methanol

  • Potassium phosphate (B84403) monobasic (KH2PO4)

  • Internal standard (e.g., heptadecanoyl-CoA)

  • UHPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

  • Sample Homogenization: Homogenize frozen tissue or cell pellets on ice in a solution of 100 mM KH2PO4 (pH 4.9) and ACN:isopropanol:methanol (3:1:1) containing the internal standard.

  • Extraction: Vortex and sonicate the homogenate, followed by centrifugation at 16,000 x g at 4°C. Collect the supernatant. Re-extract the pellet with the ACN:isopropanol:methanol mixture and combine the supernatants.

  • Drying and Reconstitution: Dry the combined supernatants under a stream of nitrogen. Reconstitute the dried extract in a small volume of methanol:water (1:1, v/v).

  • UHPLC-MS/MS Analysis:

    • Inject the reconstituted sample into the UHPLC-MS/MS system.

    • Separate the acyl-CoAs using a reverse-phase C18 column with a gradient of ammonium (B1175870) hydroxide (B78521) in water and acetonitrile.

    • Detect and quantify this compound using selected reaction monitoring (SRM) in positive electrospray ionization mode. Specific parent and fragment ion transitions for this compound will need to be determined using a chemical standard.

Identification of Protein Interactions using Acyl-Resin Assisted Capture (Acyl-RAC)

This protocol is designed to identify proteins that are S-acylated, a post-translational modification that could potentially be mediated by this compound.

Objective: To identify proteins that may be S-acylated with 2-hydroxyhexanoyl moieties.

Materials:

  • Cell or tissue lysate

  • Lysis buffer (e.g., containing 2.5% SDS, 1mM EDTA, 100mM HEPES)

  • N-ethylmaleimide (NEM) or Methyl methanethiosulfonate (B1239399) (MMTS)

  • Hydroxylamine (B1172632) (HAM)

  • Thiopropyl Sepharose beads

  • SDS-PAGE and Western blotting reagents or mass spectrometry equipment

Procedure:

  • Lysis and Blocking of Free Thiols: Lyse cells or tissues in a buffer containing a thiol-blocking agent like NEM or MMTS to cap all free cysteine residues.

  • Thioester Cleavage: Treat the lysate with neutral hydroxylamine to specifically cleave thioester bonds, such as those in S-acylated proteins, exposing the cysteine thiol groups. A control sample without hydroxylamine should be included.

  • Capture of S-acylated Proteins: Incubate the lysates with Thiopropyl Sepharose beads. The newly exposed thiol groups will bind to the beads.

  • Washing and Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the captured proteins using a reducing agent like DTT or β-mercaptoethanol.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting for specific candidate proteins or by mass spectrometry for proteome-wide identification.

Mandatory Visualization: Experimental Workflow

acyl_rac_workflow Figure 3: Acyl-RAC Experimental Workflow start Start: Cell/Tissue Lysate block_thiols Block Free Thiols (NEM/MMTS) start->block_thiols split Split Sample block_thiols->split ham_treatment Cleave Thioesters (+ Hydroxylamine) split->ham_treatment Test control_treatment Control (- Hydroxylamine) split->control_treatment Control capture Capture on Thiopropyl Sepharose ham_treatment->capture capture_control Capture on Thiopropyl Sepharose control_treatment->capture_control wash Wash Beads capture->wash wash_control Wash Beads capture_control->wash_control elute Elute with Reducing Agent wash->elute elute_control Elute with Reducing Agent wash_control->elute_control analysis Analyze Eluate (Western Blot / Mass Spec) elute->analysis elute_control->analysis

Figure 3: Acyl-RAC Experimental Workflow

Future Directions and Conclusion

The study of this compound and its potential interaction with transcription factors is a nascent field with significant opportunities for discovery. While direct interactions have yet to be identified, the metabolic context of this molecule strongly suggests a role in cellular signaling. Future research should focus on:

  • Direct Binding Assays: Employing techniques like drug affinity responsive target stability (DARTS) or thermal shift assays with purified transcription factors and this compound.

  • Transcriptomic Analysis: Performing RNA-sequencing on cells treated with 2-hydroxyhexanoic acid or in cells with genetic modifications in the α-oxidation pathway to identify responsive gene networks.

  • Metabolomic Profiling: Detailed quantification of this compound and its metabolites under various physiological and pathological conditions to correlate their levels with changes in gene expression.

References

An In-depth Technical Guide to 2-Hydroxyhexanoyl-CoA in Peroxisomal Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of 2-hydroxyhexanoyl-CoA in peroxisomal fatty acid metabolism. It details the biochemical pathways, enzymatic reactions, and regulatory mechanisms associated with this important metabolic intermediate. The guide is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of peroxisomal alpha-oxidation and the enzymes involved. The content covers the synthesis and degradation of this compound, with a focus on the key enzyme 2-hydroxyacyl-CoA lyase 1 (HACL1). Experimental protocols for the isolation of peroxisomes and the analysis of relevant metabolites are provided, along with a discussion of the transcriptional regulation of the HACL1 gene.

Introduction

Peroxisomes are ubiquitous subcellular organelles that play a crucial role in a variety of metabolic processes, including the breakdown of very long-chain fatty acids, branched-chain fatty acids, and D-amino acids. One of the key pathways occurring in peroxisomes is the alpha-oxidation of fatty acids, a process that is essential for the degradation of fatty acids that cannot be metabolized by the more common beta-oxidation pathway due to the presence of a methyl group at the beta-carbon. This compound is a critical intermediate in the peroxisomal alpha-oxidation of both straight-chain and 3-methyl-branched fatty acids. Its metabolism is primarily facilitated by the peroxisomal enzyme 2-hydroxyacyl-CoA lyase 1 (HACL1), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme. This guide will delve into the intricacies of this compound metabolism within the peroxisome, providing a detailed resource for the scientific community.

The Peroxisomal Alpha-Oxidation Pathway

The alpha-oxidation pathway is responsible for the removal of a single carbon atom from the carboxyl end of a fatty acid. This process is particularly important for the degradation of phytanic acid, a branched-chain fatty acid derived from the diet. The pathway involves a series of enzymatic reactions that take place within the peroxisome.

The metabolism of a straight-chain fatty acid like hexanoic acid via this pathway would proceed as follows:

  • Activation: Hexanoic acid is first activated to its coenzyme A (CoA) ester, hexanoyl-CoA, by an acyl-CoA synthetase.

  • Hydroxylation: Hexanoyl-CoA is then hydroxylated at the alpha-carbon position by a fatty acid 2-hydroxylase (FA2H) to form this compound.[1]

  • Cleavage: this compound is cleaved by 2-hydroxyacyl-CoA lyase (HACL1) into formyl-CoA and a fatty aldehyde with one less carbon atom, in this case, pentanal.[2][3] This is a key step in the alpha-oxidation pathway.

  • Oxidation: The resulting pentanal is then oxidized to pentanoic acid by an aldehyde dehydrogenase.

  • Further Metabolism: Pentanoic acid can then be activated to pentanoyl-CoA and enter the beta-oxidation pathway for complete degradation.

A diagram of the peroxisomal alpha-oxidation of hexanoic acid is presented below:

Peroxisomal_Alpha_Oxidation Hexanoic_Acid Hexanoic Acid Hexanoyl_CoA Hexanoyl-CoA Hexanoic_Acid->Hexanoyl_CoA Acyl-CoA Synthetase Two_Hydroxyhexanoyl_CoA This compound Hexanoyl_CoA->Two_Hydroxyhexanoyl_CoA Fatty Acid 2-Hydroxylase (FA2H) Pentanal Pentanal Two_Hydroxyhexanoyl_CoA->Pentanal 2-Hydroxyacyl-CoA Lyase (HACL1) Formyl_CoA Formyl-CoA Two_Hydroxyhexanoyl_CoA->Formyl_CoA 2-Hydroxyacyl-CoA Lyase (HACL1) Pentanoic_Acid Pentanoic Acid Pentanal->Pentanoic_Acid Aldehyde Dehydrogenase Beta_Oxidation Beta-Oxidation Pentanoic_Acid->Beta_Oxidation

Peroxisomal Alpha-Oxidation of Hexanoic Acid

The Key Enzyme: 2-Hydroxyacyl-CoA Lyase 1 (HACL1)

HACL1 is the first thiamine pyrophosphate (TPP)-dependent enzyme to be identified in mammalian peroxisomes.[3] It functions as a homotetramer and contains a peroxisomal targeting signal (PTS1) at its C-terminus, which directs its import into the peroxisome.[3] The enzyme catalyzes the cleavage of the carbon-carbon bond between the first and second carbons of a 2-hydroxyacyl-CoA intermediate.[3]

Substrate Specificity and Quantitative Data
EnzymeSubstrateKm (µM)kcat (s-1)Catalytic Efficiency (s-1mM-1)
Actinobacterial 2-Hydroxyacyl-CoA Lyase2-Hydroxyisobutyryl-CoA~120~1.3~11
Data from a study on an actinobacterial enzyme, not human HACL1.[4]

It is important to note that the substrate specificity of human HACL1 is broader and includes longer chain substrates. Studies on HACL1-deficient mice have shown an accumulation of phytanic acid and 2-hydroxyphytanic acid, confirming its role in the degradation of these longer, branched-chain fatty acids.[5] Furthermore, these mice show a significant decrease in the levels of heptadecanoic acid (C17:0), suggesting that HACL1 is involved in the alpha-oxidation of stearic acid (C18:0) to produce this odd-chain fatty acid.[6]

A Second 2-Hydroxyacyl-CoA Lyase: HACL2

Recent research has identified a second 2-hydroxyacyl-CoA lyase, HACL2, which is located in the endoplasmic reticulum.[7] HACL2 also participates in the alpha-oxidation of 2-hydroxy fatty acids. Studies in knockout cell lines suggest that HACL1 may be more active towards 3-methyl branched-chain acyl-CoAs, while HACL2 may play a more significant role in the alpha-oxidation of straight-chain 2-hydroxy fatty acids.[7]

Regulation of Peroxisomal Alpha-Oxidation

The regulation of peroxisomal fatty acid metabolism is complex and involves transcriptional control of the genes encoding the relevant enzymes.

Transcriptional Regulation by PPARs

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism. PPARα is the main isoform involved in the regulation of peroxisomal beta-oxidation. Upon activation by ligands such as fatty acids or fibrate drugs, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of its target genes, thereby activating their transcription.

While the direct regulation of the HACL1 gene by PPARα has not been definitively established, the promoters of many genes involved in peroxisomal beta-oxidation contain PPREs.[8] Analysis of the HACL1 gene promoter has identified potential binding sites for several transcription factors, including Sp1, GR, and AML1a.[9] Further research is needed to elucidate the precise transcriptional regulation of HACL1.

A diagram illustrating the general mechanism of PPARα-mediated gene expression is shown below:

PPARa_Regulation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Fatty Acid or Fibrate PPARa_RXR_inactive PPARα/RXR Ligand->PPARa_RXR_inactive binds PPARa_RXR_active PPARα/RXR PPARa_RXR_inactive->PPARa_RXR_active translocates to nucleus PPRE PPRE PPARa_RXR_active->PPRE binds Target_Gene Target Gene (e.g., β-oxidation enzymes) PPRE->Target_Gene activates transcription mRNA mRNA Target_Gene->mRNA Protein Protein mRNA->Protein Peroxisome_Isolation Start Rat Liver Homogenate Centrifuge1 Centrifuge at 1,000 x g Start->Centrifuge1 Supernatant1 Supernatant Centrifuge1->Supernatant1 Pellet1 Pellet (Nuclei, Debris) Centrifuge1->Pellet1 Centrifuge2 Centrifuge at 3,000 x g Supernatant1->Centrifuge2 Supernatant2 Supernatant Centrifuge2->Supernatant2 Pellet2 Pellet (Mitochondria) Centrifuge2->Pellet2 Centrifuge3 Centrifuge at 25,000 x g Supernatant2->Centrifuge3 Supernatant3 Cytosol Centrifuge3->Supernatant3 Pellet3 Crude Peroxisomal Pellet Centrifuge3->Pellet3 Gradient Density Gradient Centrifugation Pellet3->Gradient Purified Purified Peroxisomes Gradient->Purified

References

The Potential Role of 2-Hydroxyhexanoyl-CoA in Lipid Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyhexanoyl-CoA is a metabolic intermediate in the alpha-oxidation of straight-chain fatty acids. While its role in fatty acid metabolism is established, its potential as a signaling molecule remains an area of active investigation. This technical guide explores the prospective role of this compound in lipid signaling, drawing parallels with structurally similar lipids and outlining the metabolic pathways that govern its cellular concentration. We provide a detailed overview of the enzymatic machinery involved in its synthesis and degradation, propose hypothetical signaling pathways, and offer comprehensive experimental protocols for its study. This document serves as a resource for researchers aiming to elucidate the functions of this compound beyond intermediary metabolism and to explore its potential as a therapeutic target.

Introduction to this compound

This compound is the coenzyme A thioester of 2-hydroxyhexanoic acid. It is primarily known as an intermediate in the peroxisomal alpha-oxidation pathway, a process responsible for the metabolism of 2-hydroxy and 3-methyl-branched fatty acids.[1][2][3] The introduction of a hydroxyl group at the alpha-carbon (C2) position significantly alters the physicochemical properties of the fatty acyl-CoA, suggesting potential functions beyond simple metabolic breakdown. While direct evidence for a signaling role of this compound is emerging, the established signaling activities of other fatty acyl-CoAs and 2-hydroxy fatty acids provide a strong rationale for investigating its potential in this capacity.[4][5]

Metabolic Pathways of this compound

The cellular concentration of this compound is tightly regulated by the interplay of its synthesis and degradation. Understanding these pathways is crucial for postulating and investigating its potential signaling functions.

Biosynthesis

The primary route for the synthesis of this compound is the 2-hydroxylation of hexanoic acid, followed by its activation to the CoA thioester.

  • 2-Hydroxylation of Hexanoic Acid: The enzyme fatty acid 2-hydroxylase (FA2H) catalyzes the hydroxylation of fatty acids at the C-2 position.[6][7][8] This enzyme is crucial for the production of 2-hydroxy fatty acids that are precursors for various complex lipids.[5]

  • Acyl-CoA Synthetase Activity: Following hydroxylation, 2-hydroxyhexanoic acid is activated to this compound by an acyl-CoA synthetase. This step is essential for its subsequent metabolic processing and potential engagement in signaling pathways.[1]

Degradation

This compound is a substrate for 2-hydroxyacyl-CoA lyase (HACL1), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme located in the peroxisomes.[2][3] HACL1 cleaves the carbon-carbon bond between the C1 and C2 carbons, yielding formyl-CoA and a C5 aldehyde (pentanal).[1][2] This reaction is a key step in the alpha-oxidation pathway.

Below is a diagram illustrating the metabolic context of this compound.

metabolic_pathway cluster_synthesis Biosynthesis cluster_degradation Degradation (Alpha-Oxidation) Hexanoic_Acid Hexanoic Acid 2_Hydroxyhexanoic_Acid 2-Hydroxyhexanoic Acid Hexanoic_Acid->2_Hydroxyhexanoic_Acid FA2H 2_Hydroxyhexanoyl_CoA 2_Hydroxyhexanoyl_CoA 2_Hydroxyhexanoic_Acid->2_Hydroxyhexanoyl_CoA Acyl-CoA Synthetase Pentanal Pentanal 2_Hydroxyhexanoyl_CoA->Pentanal HACL1 Formyl_CoA Formyl-CoA 2_Hydroxyhexanoyl_CoA->Formyl_CoA HACL1 Potential_Signaling Lipid Signaling Pathways 2_Hydroxyhexanoyl_CoA->Potential_Signaling ?

Metabolic pathway of this compound.

Potential Signaling Roles of this compound

While direct evidence is limited, several lines of reasoning suggest that this compound could function as a signaling molecule.

Analogy to Other Fatty Acyl-CoAs

Long-chain fatty acyl-CoAs are recognized as important cellular signaling molecules that can modulate the activity of various proteins, including nuclear receptors and ion channels.[1][4] They can also serve as precursors for the synthesis of other signaling lipids like diacylglycerol and ceramides.[1] It is plausible that this compound, with its distinct chemical properties, could have unique signaling functions.

Interaction with Nuclear Receptors

Fatty acids and their derivatives are known ligands for several nuclear receptors, including peroxisome proliferator-activated receptors (PPARs) and liver X receptors (LXRs).[9] These receptors act as transcription factors that regulate gene expression in response to lipid binding. The structural modification of this compound could confer specific binding affinities for certain nuclear receptors, thereby modulating gene transcription related to lipid metabolism, inflammation, and other cellular processes.

G-Protein Coupled Receptor (GPCR) Activation

Certain hydroxy fatty acids have been shown to act as ligands for G-protein coupled receptors (GPCRs). For example, GPR109B can be activated by 2- and 3-hydroxyoctanoic acid.[4] It is conceivable that 2-hydroxyhexanoic acid, and by extension its CoA derivative, could interact with and modulate the activity of specific GPCRs, thereby initiating intracellular signaling cascades.

Incorporation into Complex Signaling Lipids

2-hydroxy fatty acids are key components of certain sphingolipids, such as 2-hydroxyceramides, which have been implicated in cell signaling, including the regulation of apoptosis.[5][10] this compound could serve as a precursor for the synthesis of novel classes of 2-hydroxylated complex lipids with unique signaling properties.

The following diagram illustrates a hypothetical signaling pathway for this compound.

signaling_pathway cluster_receptors Potential Cellular Targets 2_Hydroxyhexanoyl_CoA 2_Hydroxyhexanoyl_CoA GPCR G-Protein Coupled Receptor (GPCR) 2_Hydroxyhexanoyl_CoA->GPCR Binding & Activation Nuclear_Receptor Nuclear Receptor (e.g., PPAR, LXR) 2_Hydroxyhexanoyl_CoA->Nuclear_Receptor Ligand Binding Enzymes Lipid-modifying Enzymes 2_Hydroxyhexanoyl_CoA->Enzymes Substrate Second_Messengers Second_Messengers GPCR->Second_Messengers Signal Transduction Gene_Expression Gene_Expression Nuclear_Receptor->Gene_Expression Transcriptional Regulation Bioactive_Lipids Novel Bioactive 2-OH Lipids Enzymes->Bioactive_Lipids Synthesis Cellular_Response Cellular Response (e.g., Anti-inflammatory, Apoptotic) Second_Messengers->Cellular_Response Gene_Expression->Cellular_Response Bioactive_Lipids->Cellular_Response

Hypothetical signaling pathway of this compound.

Quantitative Data

Precise quantitative data for this compound is scarce in the literature. However, data from related molecules and enzymes can provide a valuable frame of reference for experimental design.

Table 1: Kinetic Parameters of Enzymes Involved in 2-Hydroxy Fatty Acid Metabolism

EnzymeSubstrateOrganism/SystemKmkcatReference
Fatty Acid 2-Hydroxylase (FA2H)Tetracosanoic acidHuman<0.18 µMNot Reported[11]
2-Hydroxyacyl-CoA Lyase (RuHACL)FormaldehydeRhodospirillales bacterium29 ± 8 mM3.3 ± 0.3 s-1[12]

Table 2: Binding Affinities of Fatty Acids to G-Protein Coupled Receptors

ReceptorLigandEC50Reference
FFAR1 (GPR40)Caproic acid (C6:0)46 µM[13]
FFAR1 (GPR40)Caprylic acid (C8:0)38 µM[13]
FFAR1 (GPR40)Capric acid (C10:0)14-43 µM[13]
δ-Opioid ReceptorPalmitic acid:Linoleic acid (13:87 mixture)Ki = 0.8 µM[14]

Table 3: Tissue Concentrations of Common Long-Chain Acyl-CoAs in Rat

Acyl-CoAHeart (nmol/g wet weight)Kidney (nmol/g wet weight)Muscle (nmol/g wet weight)Reference
Palmitoyl-CoA (16:0)2.8 ± 0.34.1 ± 0.51.5 ± 0.2[15]
Stearoyl-CoA (18:0)1.5 ± 0.22.5 ± 0.30.8 ± 0.1[15]
Oleoyl-CoA (18:1)3.5 ± 0.45.2 ± 0.62.1 ± 0.3[15]
Linoleoyl-CoA (18:2)2.1 ± 0.23.1 ± 0.41.2 ± 0.1[15]

Experimental Protocols

Investigating the potential signaling role of this compound requires robust experimental methodologies. Below are detailed protocols for key experiments.

Extraction and Quantification of this compound by LC-MS/MS

This protocol describes the extraction of acyl-CoAs from tissues or cells and their subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Workflow Diagram:

lc_ms_workflow Sample Tissue/Cell Homogenate Extraction Acetonitrile (B52724)/Isopropanol Extraction Sample->Extraction SPE Solid-Phase Extraction (Anion Exchange) Extraction->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS

Workflow for LC-MS/MS analysis of acyl-CoAs.

Materials:

  • Tissue or cell samples

  • Internal standard (e.g., heptadecanoyl-CoA)

  • 100 mM KH2PO4 buffer, pH 4.9

  • 2-propanol

  • Acetonitrile

  • Saturated (NH4)2SO4

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or anion exchange)[9][16]

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Homogenization: Homogenize frozen tissue powder or cell pellets in ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing a known amount of internal standard.[15]

  • Solvent Extraction: Add 2-propanol and re-homogenize. Add saturated (NH4)2SO4 and acetonitrile, then vortex vigorously for 5 minutes.[1]

  • Phase Separation: Centrifuge at 1,900 x g for 5 minutes to separate the phases. Collect the upper (organic) phase.[1]

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol (B129727), followed by water.

    • Load the diluted organic phase onto the cartridge.

    • Wash the cartridge with a low-percentage organic solvent to remove impurities.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol or acetonitrile).

  • Sample Concentration: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the acyl-CoAs on a C18 reversed-phase column using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-product ion transitions for this compound will need to be determined empirically or from the literature if available.

In Vitro Fatty Acid 2-Hydroxylase (FA2H) Activity Assay

This assay measures the conversion of a fatty acid substrate to its 2-hydroxylated product by FA2H.[2]

Materials:

  • Source of FA2H (e.g., microsomes from transfected cells or tissue homogenates)

  • Fatty acid substrate (e.g., hexanoic acid or a labeled analog)

  • NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Purified NADPH:cytochrome P-450 reductase

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • GC-MS or LC-MS/MS system for product analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, NADPH regeneration system, NADPH:cytochrome P-450 reductase, and the fatty acid substrate.

  • Enzyme Addition: Initiate the reaction by adding the FA2H-containing sample.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and acidifying the mixture.

  • Extraction: Extract the lipids into the organic phase.

  • Derivatization (for GC-MS): Evaporate the organic solvent and derivatize the fatty acids to their trimethylsilyl (B98337) (TMS) ethers.

  • Analysis: Quantify the 2-hydroxy fatty acid product by GC-MS or LC-MS/MS.

Protein-Lipid Overlay Assay

This assay is a straightforward method to screen for interactions between a protein of interest and various lipids, including 2-hydroxyhexanoic acid (the precursor to this compound).[17][18][19]

Materials:

  • Nitrocellulose or PVDF membrane

  • Lipids of interest (including 2-hydroxyhexanoic acid) dissolved in a suitable solvent

  • Purified, epitope-tagged protein of interest

  • Blocking buffer (e.g., 3% BSA in PBST)

  • Primary antibody against the epitope tag

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lipid Spotting: Spot serial dilutions of the lipids onto the membrane and allow them to dry completely.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[20]

  • Protein Incubation: Incubate the membrane with the purified protein of interest (e.g., 1-5 µg/mL in blocking buffer) overnight at 4°C.[20]

  • Washing: Wash the membrane extensively with PBST to remove unbound protein.

  • Antibody Incubation: Incubate the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.

  • Detection: Detect the bound protein using a chemiluminescent substrate and an imaging system. The intensity of the spots will indicate the relative binding affinity of the protein for the different lipids.

Conclusion and Future Directions

The exploration of this compound as a potential signaling molecule is a promising frontier in lipid research. While its role as a metabolic intermediate in alpha-oxidation is understood, its structural uniqueness suggests that it may possess biological activities beyond this pathway. By drawing parallels with other signaling lipids and employing the detailed experimental protocols outlined in this guide, researchers can begin to unravel the potential signaling functions of this compound. Future studies should focus on:

  • Accurate Quantification: Developing sensitive and specific methods to accurately measure the endogenous levels of this compound in various tissues and cell types under different physiological and pathological conditions.

  • Receptor Identification: Screening for potential protein targets, including nuclear receptors and GPCRs, that specifically bind to this compound.

  • Functional Studies: Utilizing cell-based and in vivo models to elucidate the downstream cellular responses to changes in this compound levels or to its exogenous administration.

  • Therapeutic Potential: Investigating whether modulating the metabolic pathways of this compound could offer new therapeutic strategies for metabolic and inflammatory diseases.

The insights gained from such research will not only enhance our understanding of lipid signaling but may also pave the way for novel drug development strategies.

References

Investigating the Function of 2-Hydroxyhexanoyl-CoA: A Technical Guide Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyhexanoyl-CoA is a short-chain 2-hydroxyacyl-CoA whose precise biological function remains to be fully elucidated. It is hypothesized to be an intermediate in the α-oxidation of fatty acids, a critical metabolic pathway for the degradation of branched-chain and 2-hydroxy fatty acids. Dysregulation of fatty acid oxidation is implicated in numerous metabolic disorders, making the characterization of this pathway and its intermediates a key area of research. This technical guide provides a comprehensive framework for investigating the function of this compound using CRISPR-Cas9 genome editing technology. We outline detailed experimental protocols for knocking out candidate enzymes potentially involved in its metabolism, followed by in-depth metabolomic, transcriptomic, and phenotypic analyses to decipher its role in cellular physiology and disease.

Introduction to this compound and α-Oxidation

Fatty acid α-oxidation is a metabolic process that shortens fatty acids by one carbon atom from the carboxyl end. This pathway is essential for the breakdown of 3-methyl-branched fatty acids, such as phytanic acid, and 2-hydroxy fatty acids, which cannot be processed by the more common β-oxidation pathway. The key enzymes in the α-oxidation of 2-hydroxy fatty acids are 2-hydroxyacyl-CoA lyases (HACLs). In mammals, two such enzymes have been identified: HACL1, located in peroxisomes, and HACL2, found in the endoplasmic reticulum.[1]

While HACL1 and HACL2 have been shown to act on long-chain and very-long-chain 2-hydroxyacyl-CoAs, their activity on short-chain substrates like this compound is not well characterized.[1] Elucidating the enzymes responsible for the metabolism of this compound and its downstream effects is crucial for a complete understanding of fatty acid homeostasis and its role in metabolic diseases.

This guide proposes a systematic approach to investigate the function of this compound by targeting the genes encoding for HACL1 and HACL2 using CRISPR-Cas9. By creating single and double knockouts of these genes in a suitable cell line, we can observe the resulting molecular and phenotypic changes, thereby inferring the function of this short-chain 2-hydroxyacyl-CoA.

Hypothetical Signaling Pathway of this compound Metabolism

Based on the known mechanisms of α-oxidation, we propose a hypothetical metabolic pathway for this compound. In this pathway, 2-hydroxyhexanoic acid is first activated to this compound. This intermediate is then cleaved by a 2-hydroxyacyl-CoA lyase (potentially HACL1 or HACL2) to produce formyl-CoA and a C5 aldehyde (pentanal). Formyl-CoA can be further metabolized, while pentanal can be oxidized to pentanoic acid.

Hypothetical_2_Hydroxyhexanoyl_CoA_Metabolism 2-Hydroxyhexanoic Acid 2-Hydroxyhexanoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 2-Hydroxyhexanoic Acid->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound HACL1/HACL2 HACL1/HACL2 This compound->HACL1/HACL2 Pentanal Pentanal HACL1/HACL2->Pentanal Formyl-CoA Formyl-CoA HACL1/HACL2->Formyl-CoA Aldehyde Dehydrogenase Aldehyde Dehydrogenase Pentanal->Aldehyde Dehydrogenase Further Metabolism Further Metabolism Formyl-CoA->Further Metabolism Pentanoic Acid Pentanoic Acid Aldehyde Dehydrogenase->Pentanoic Acid

Figure 1: Hypothetical metabolic pathway of this compound.

Experimental Workflow for CRISPR-Cas9 Mediated Investigation

The following workflow outlines the key steps to investigate the function of this compound by targeting HACL1 and HACL2.

Experimental_Workflow cluster_0 Phase 1: Gene Knockout cluster_1 Phase 2: Functional Analysis cluster_2 Phase 3: Data Integration & Interpretation gRNA Design gRNA Design Lentiviral Production Lentiviral Production gRNA Design->Lentiviral Production Cell Transduction Cell Transduction Lentiviral Production->Cell Transduction Clonal Selection Clonal Selection Cell Transduction->Clonal Selection Knockout Validation Knockout Validation Clonal Selection->Knockout Validation Metabolomics (LC-MS) Metabolomics (LC-MS) Knockout Validation->Metabolomics (LC-MS) Transcriptomics (RNA-seq) Transcriptomics (RNA-seq) Knockout Validation->Transcriptomics (RNA-seq) Phenotypic Screening Phenotypic Screening Knockout Validation->Phenotypic Screening Pathway Analysis Pathway Analysis Metabolomics (LC-MS)->Pathway Analysis Transcriptomics (RNA-seq)->Pathway Analysis Functional Annotation Functional Annotation Phenotypic Screening->Functional Annotation Hypothesis Refinement Hypothesis Refinement Pathway Analysis->Hypothesis Refinement Functional Annotation->Hypothesis Refinement Data_Interpretation_Logic cluster_observations Experimental Observations CRISPR KO of HACL1/2 CRISPR KO of HACL1/2 Metabolite Accumulation Metabolite Accumulation CRISPR KO of HACL1/2->Metabolite Accumulation Altered Gene Expression Altered Gene Expression CRISPR KO of HACL1/2->Altered Gene Expression Phenotypic Changes Phenotypic Changes CRISPR KO of HACL1/2->Phenotypic Changes Identify Substrate Identify Substrate Metabolite Accumulation->Identify Substrate Identify Pathways Identify Pathways Altered Gene Expression->Identify Pathways Identify Cellular Role Identify Cellular Role Phenotypic Changes->Identify Cellular Role Define Function Define Function Identify Substrate->Define Function Identify Pathways->Define Function Identify Cellular Role->Define Function

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of 2-Hydroxyhexanoyl-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyhexanoyl-CoA is a critical intermediate in fatty acid metabolism and is implicated in various physiological and pathological processes. The availability of a high-purity standard of this compound is essential for in vitro studies of enzyme kinetics, inhibitor screening, and as a reference compound in metabolomics and drug discovery. This application note provides a detailed protocol for the enzymatic synthesis of this compound from 2-hydroxyhexanoic acid using a long-chain acyl-CoA synthetase (LC-FACS). The protocol is designed to be adaptable and can be optimized for specific laboratory requirements.

Principle of the Method

The enzymatic synthesis of this compound is based on the action of a long-chain acyl-CoA synthetase (LC-FACS). This enzyme catalyzes the formation of a thioester bond between the carboxyl group of a fatty acid and the thiol group of coenzyme A (CoA), in a reaction that is dependent on ATP and magnesium ions. The two-step reaction proceeds via an acyl-adenylate intermediate.

Reaction: 2-Hydroxyhexanoic acid + CoA + ATP --(LC-FACS, Mg2+)--> this compound + AMP + PPi

Materials and Reagents

Reagent/MaterialSupplierCatalog No.
2-Hydroxyhexanoic acidSigma-AldrichH5878
Coenzyme A trilithium saltSigma-AldrichC3019
Adenosine 5'-triphosphate (ATP) disodium (B8443419) saltSigma-AldrichA2383
Magnesium chloride (MgCl₂)Sigma-AldrichM8266
Tris-HClSigma-AldrichT5941
Triton X-100Sigma-AldrichT8760
Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp.)(Note: Commercial source may vary; requires sourcing)-
Solid Phase Extraction (SPE) Cartridges (e.g., C18)WatersWAT054955
Acetonitrile (B52724) (HPLC grade)Fisher ScientificA998
Potassium phosphate (B84403) monobasicSigma-AldrichP5655
Formic acidSigma-AldrichF0507

Experimental Protocols

Enzyme Selection and Activity Assay

The selection of a suitable long-chain acyl-CoA synthetase is critical for the successful synthesis of this compound. While many LC-FACS enzymes are commercially available or can be expressed recombinantly, their activity towards 2-hydroxy fatty acids may vary. It is recommended to perform an initial enzyme screening and activity assay.

Enzyme Activity Assay Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl (pH 7.5)

    • 10 mM MgCl₂

    • 10 mM ATP

    • 0.5 mM Coenzyme A

    • 0.2 mM 2-hydroxyhexanoic acid

    • 0.1% Triton X-100

  • Enzyme Addition: Add a known amount of the long-chain acyl-CoA synthetase to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Quenching: Stop the reaction by adding an equal volume of 10% formic acid.

  • Analysis: Analyze the formation of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC). The product can be detected by its absorbance at 260 nm (the adenine (B156593) moiety of CoA).

Enzymatic Synthesis of this compound

This protocol is for a small-scale synthesis and can be scaled up as needed.

  • Reaction Setup: In a microcentrifuge tube, combine the following reagents:

    • 50 µL of 1 M Tris-HCl (pH 7.5)

    • 50 µL of 100 mM MgCl₂

    • 50 µL of 100 mM ATP

    • 25 µL of 20 mM Coenzyme A

    • 25 µL of 20 mM 2-hydroxyhexanoic acid (dissolved in a suitable buffer)

    • 10 µL of 10% Triton X-100

    • Purified long-chain acyl-CoA synthetase (e.g., 1-5 µg)

    • Nuclease-free water to a final volume of 500 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by RP-HPLC.

  • Reaction Termination: Terminate the reaction by adding 50 µL of 10% formic acid.

Purification of this compound by Solid-Phase Extraction (SPE)
  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading: Load the reaction mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove unbound substrates and salts.

  • Elution: Elute the this compound with 2 mL of 50% acetonitrile in water.

  • Solvent Evaporation: Evaporate the solvent from the eluted fraction using a vacuum concentrator or a stream of nitrogen.

  • Reconstitution: Reconstitute the purified this compound in a suitable buffer (e.g., 50 mM potassium phosphate, pH 6.5) for storage and further analysis.

Characterization and Quantification

RP-HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 50 mM Potassium phosphate buffer (pH 5.3)

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 260 nm.

The retention time of the synthesized this compound should be compared with available standards if possible, or its identity can be confirmed by mass spectrometry.

Quantification:

The concentration of the purified this compound can be determined spectrophotometrically by measuring its absorbance at 260 nm using a molar extinction coefficient of 16,400 M⁻¹cm⁻¹ for the adenine moiety of CoA.

Data Presentation

Table 1: Reaction Components and Conditions for Enzymatic Synthesis

ComponentFinal Concentration
Tris-HCl (pH 7.5)100 mM
MgCl₂10 mM
ATP10 mM
Coenzyme A1 mM
2-Hydroxyhexanoic acid1 mM
Triton X-1000.2%
LC-FACS Enzyme2-10 µg/mL
Incubation Temperature 37°C
Incubation Time 2-4 hours

Table 2: Typical Yield and Purity of Synthesized this compound

ParameterValue
Yield > 80% (based on initial 2-hydroxyhexanoic acid)
Purity (by RP-HPLC) > 95%

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reagents Prepare Reagents (2-HHA, CoA, ATP, Buffer) Reaction Set up Enzymatic Reaction Reagents->Reaction Enzyme Prepare LC-FACS Enzyme Solution Enzyme->Reaction Incubation Incubate at 37°C Reaction->Incubation SPE_Load Load Reaction Mixture Incubation->SPE_Load SPE_Condition Condition C18 SPE Cartridge SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Product SPE_Wash->SPE_Elute Evaporate Evaporate Solvent SPE_Elute->Evaporate HPLC RP-HPLC Analysis Evaporate->HPLC Quantify Quantify Product HPLC->Quantify

Caption: Workflow for the enzymatic synthesis of this compound.

Troubleshooting

ProblemPossible CauseSolution
Low or no product formation Inactive enzymeTest enzyme activity with a known substrate (e.g., hexanoic acid). Use a fresh batch of enzyme.
Suboptimal reaction conditionsOptimize pH, temperature, and incubation time.
Inhibitors in the reaction mixtureEnsure high purity of all reagents.
Low recovery after SPE Incomplete elutionIncrease the percentage of acetonitrile in the elution buffer or use a stronger solvent.
Product degradationKeep samples on ice and process them quickly.
Multiple peaks in HPLC Incomplete reactionIncrease incubation time or enzyme concentration.
Presence of impuritiesOptimize the SPE washing and elution steps.

Conclusion

This application note provides a robust and adaptable protocol for the enzymatic synthesis of this compound. The method is suitable for producing a high-purity standard for various research and development applications. Successful synthesis relies on the selection of an active long-chain acyl-CoA synthetase and careful optimization of the reaction and purification steps.

Protocol for the Chemical Synthesis of 2-Hydroxyhexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed protocol for the chemical synthesis of 2-hydroxyhexanoyl-CoA. This intermediate is significant in the study of fatty acid metabolism and can serve as a building block in the development of novel therapeutics. The protocol outlines a two-stage process commencing with the synthesis of the precursor, 2-hydroxyhexanoic acid, followed by its activation and coupling with Coenzyme A (CoA). The methodologies provided are based on established principles of organic chemistry for the formation of thioesters. All quantitative data, including reagent quantities and expected yields, are presented in tabular format for clarity. Additionally, this document includes diagrams illustrating the synthetic workflow and the metabolic context of 2-hydroxyacyl-CoAs.

Synthesis of 2-Hydroxyhexanoic Acid

The synthesis of the precursor, 2-hydroxyhexanoic acid, can be achieved through the alpha-hydroxylation of hexanoic acid. A common method involves the bromination of hexanoyl chloride followed by nucleophilic substitution with hydroxide (B78521).

Experimental Protocol:

A two-step procedure is employed for the synthesis of 2-hydroxyhexanoic acid from hexanoic acid.

Step 1: Synthesis of 2-Bromohexanoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place hexanoic acid.

  • Add thionyl chloride dropwise to the hexanoic acid at room temperature with stirring.

  • After the addition is complete, gently reflux the mixture for 1-2 hours until the evolution of gas ceases.

  • Cool the mixture to room temperature. The resulting hexanoyl chloride is used directly in the next step.

  • Add N-bromosuccinimide (NBS) and a catalytic amount of hydrogen bromide to the hexanoyl chloride.

  • Heat the mixture under reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

Step 2: Hydrolysis to 2-Hydroxyhexanoic Acid

  • Carefully add the crude 2-bromohexanoyl chloride to a stirred solution of aqueous sodium hydroxide at a low temperature (0-5 °C).

  • Allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (B1210297).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-hydroxyhexanoic acid.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data:
Reagent/ProductMolecular Weight ( g/mol )Moles (mmol)Mass/VolumeYield (%)
Hexanoic Acid116.1610011.62 g-
Thionyl Chloride118.971208.7 mL-
N-Bromosuccinimide177.9810518.69 g-
2-Hydroxyhexanoic Acid132.16--60-70 (overall)

Synthesis of this compound

The synthesis of this compound from 2-hydroxyhexanoic acid is achieved by activating the carboxylic acid and subsequently reacting it with the thiol group of Coenzyme A. The mixed anhydride (B1165640) method is a reliable approach for this transformation.

Experimental Protocol:
  • Dissolve 2-hydroxyhexanoic acid in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-diisopropylethylamine (DIPEA) to the solution.

  • Slowly add ethyl chloroformate to the reaction mixture while maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 1-2 hours to form the mixed anhydride.

  • In a separate flask, dissolve Coenzyme A trilithium salt in a cold aqueous buffer solution (e.g., sodium bicarbonate).

  • Slowly add the solution of the mixed anhydride to the Coenzyme A solution with vigorous stirring, while maintaining a low temperature.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by reverse-phase thin-layer chromatography (RP-TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, purify the this compound from the reaction mixture using preparative reverse-phase HPLC.

  • Lyophilize the purified fractions to obtain this compound as a white solid.

Quantitative Data:
Reagent/ProductMolecular Weight ( g/mol )Moles (µmol)Mass/VolumeYield (%)
2-Hydroxyhexanoic Acid132.16506.61 mg-
N,N'-Diisopropylethylamine129.24559.6 µL-
Ethyl Chloroformate108.52525.0 µL-
Coenzyme A (trilithium salt)785.332519.6 mg40-50
This compound881.51---

Purification and Characterization

Purification:

Purification of this compound is typically performed by reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization:

The structure and purity of the synthesized this compound should be confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show the expected molecular ion peak for this compound.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy will confirm the presence of the 2-hydroxyhexanoyl moiety and the Coenzyme A structure.

Diagrams

Synthetic Workflow

G cluster_0 Synthesis of 2-Hydroxyhexanoic Acid cluster_1 Synthesis of this compound Hexanoic Acid Hexanoic Acid Hexanoyl Chloride Hexanoyl Chloride Hexanoic Acid->Hexanoyl Chloride Thionyl Chloride 2-Bromohexanoyl Chloride 2-Bromohexanoyl Chloride Hexanoyl Chloride->2-Bromohexanoyl Chloride NBS, HBr (cat.) 2-Hydroxyhexanoic Acid 2-Hydroxyhexanoic Acid 2-Bromohexanoyl Chloride->2-Hydroxyhexanoic Acid NaOH(aq), then HCl 2-Hydroxyhexanoic Acid_2 2-Hydroxyhexanoic Acid Mixed Anhydride Mixed Anhydride 2-Hydroxyhexanoic Acid_2->Mixed Anhydride Ethyl Chloroformate, DIPEA This compound This compound Mixed Anhydride->this compound Coenzyme A Coenzyme A Coenzyme A->this compound

Caption: Workflow for the chemical synthesis of this compound.

Metabolic Pathway Context

2-Hydroxyacyl-CoAs are intermediates in the peroxisomal α-oxidation of fatty acids. The enzyme 2-hydroxyacyl-CoA lyase (HACL) catalyzes the cleavage of 2-hydroxyacyl-CoAs.

G Fatty Acid Fatty Acid Acyl-CoA Acyl-CoA Fatty Acid->Acyl-CoA Acyl-CoA Synthetase 2-Hydroxyacyl-CoA This compound Acyl-CoA->2-Hydroxyacyl-CoA Acyl-CoA Oxidase 2-Enoyl-CoA Hydratase Formyl-CoA Formyl-CoA 2-Hydroxyacyl-CoA->Formyl-CoA 2-Hydroxyacyl-CoA Lyase (HACL) Aldehyde (n-1) Aldehyde (n-1) 2-Hydroxyacyl-CoA->Aldehyde (n-1) 2-Hydroxyacyl-CoA Lyase (HACL)

Caption: Metabolic role of 2-hydroxyacyl-CoAs in peroxisomal α-oxidation.

Application Note: Quantification of 2-Hydroxyhexanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-hydroxyhexanoyl-CoA in biological matrices. This protocol is intended for researchers, scientists, and drug development professionals investigating metabolic pathways involving medium-chain fatty acid oxidation. The method utilizes a straightforward sample preparation procedure followed by reversed-phase chromatography and detection by a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.

Introduction

This compound is a key intermediate in the metabolism of certain fatty acids. Accurate quantification of this and other acyl-CoA species is crucial for understanding various metabolic processes and disorders.[1] LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and specificity.[2][3] This document provides a detailed protocol for the extraction and quantification of this compound, adaptable for various research applications.

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., cell lysate, tissue homogenate) is_add Add Internal Standard (e.g., C7-OH-CoA) sample->is_add precip Protein Precipitation (5% Sulfosalicylic Acid) is_add->precip centrifuge1 Centrifugation precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase A dry->reconstitute inject Inject Sample reconstitute->inject lc Reversed-Phase LC Separation (C18 Column) inject->lc ms Tandem Mass Spectrometry (Positive ESI, MRM) lc->ms data Data Acquisition ms->data integrate Peak Integration data->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of This compound calibrate->quantify cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_data cluster_data

Caption: Experimental workflow for the quantification of this compound.

Materials and Reagents

  • This compound standard (or synthesized)

  • Internal Standard (IS): e.g., Heptanoyl-CoA (C7-CoA) or a stable isotope-labeled analogue

  • Sulfosalicylic acid (SSA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Biological matrix (cell pellets, tissue homogenates)

Detailed Experimental Protocols

Standard and Internal Standard Preparation
  • Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard in a solution of 5% (w/v) SSA in water.

  • Working Standards: Serially dilute the stock solution with 5% SSA to prepare a series of working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 20 ng/mL) in 5% SSA.

Sample Preparation
  • Homogenization (for tissues): Homogenize approximately 50 mg of tissue in 1 mL of ice-cold 5% SSA.

  • Lysis (for cells): Resuspend cell pellets in an appropriate volume of ice-cold 5% SSA.

  • Internal Standard Addition: Add a known amount of the internal standard working solution to each sample and standard.

  • Protein Precipitation: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.[2]

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B). Vortex and centrifuge to pellet any insoluble material.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters provide a starting point and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B 10 mM Ammonium Formate in 95:5 Acetonitrile:Water with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 2% B for 1 min, 2-98% B in 8 min, hold at 98% B for 2 min, return to 2% B in 0.1 min, re-equilibrate for 4 min

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Table 3: Predicted MRM Transitions for this compound

Note: The exact m/z values and collision energies should be optimized by direct infusion of the analytical standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound884.3377.15035
Internal Standard (C7-CoA)882.3375.15035

The product ion corresponds to the characteristic neutral loss of the phosphopantetheine moiety ([M+H-507]+).[4][5]

Data Presentation and Quantitative Analysis

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Linear regression is then used to determine the concentration of this compound in the unknown samples.

Table 4: Method Performance Characteristics (Hypothetical)

These values are illustrative and should be determined during method validation.

ParameterExpected Performance
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~0.05 ng/mL
Limit of Quantification (LOQ) ~0.1 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Signaling Pathway Context

FattyAcidOxidation cluster_pathway Fatty Acid Beta-Oxidation (Example) HexanoylCoA Hexanoyl-CoA EnoylCoA Trans-2-Hexenoyl-CoA HexanoylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA 3-Hydroxyhexanoyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketohexanoyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Thiolase ButyrylCoA Butyryl-CoA KetoacylCoA->ButyrylCoA Thiolase TwoHydroxy This compound (Analyte of Interest)

Caption: Context of this compound in fatty acid metabolism.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound by LC-MS/MS. The method is sensitive, specific, and can be adapted for various biological matrices. Proper method validation is essential before its implementation for routine analysis in research and development settings.

References

Application Note: Quantitative Analysis of 2-Hydroxyhexanoyl-CoA via GC-MS after Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyhexanoyl-CoA is a short-chain acyl-CoA thioester that plays a role in fatty acid metabolism. Its accurate quantification is crucial for understanding various physiological and pathological processes. Due to its low volatility and polar nature, direct analysis of this compound by gas chromatography-mass spectrometry (GC-MS) is not feasible. This application note details a robust and sensitive method for the quantitative analysis of this compound. The protocol involves a hydrolysis step to convert this compound to 2-hydroxyhexanoic acid, followed by derivatization to increase its volatility for GC-MS analysis.

Metabolic Pathway Context: α-Oxidation of 2-Hydroxyacyl-CoAs

2-Hydroxyacyl-CoAs, including this compound, are metabolized in peroxisomes through the α-oxidation pathway. A key enzyme in this pathway is 2-hydroxyacyl-CoA lyase (HACL), which cleaves the C1-C2 bond of the 2-hydroxyacyl-CoA molecule. This process is essential for the degradation of 2-hydroxy long-chain fatty acids and 3-methyl-branched fatty acids.

metabolic_pathway cluster_peroxisome Peroxisome acyl_coa Acyl-CoA hydroxyacyl_coa 2-Hydroxyacyl-CoA (e.g., this compound) acyl_coa->hydroxyacyl_coa Hydroxylation hacl 2-Hydroxyacyl-CoA Lyase (HACL) hydroxyacyl_coa->hacl aldehyde (n-1) Aldehyde hacl->aldehyde formyl_coa Formyl-CoA hacl->formyl_coa further_metabolism Further Metabolism (e.g., β-oxidation) aldehyde->further_metabolism co2 CO2 formyl_coa->co2 Decarboxylation

Figure 1: α-Oxidation of 2-Hydroxyacyl-CoA.

Experimental Protocols

This section provides a detailed methodology for the sample preparation, derivatization, and GC-MS analysis of this compound.

Sample Preparation: Hydrolysis of this compound

The initial step involves the hydrolysis of the thioester bond of this compound to yield the more stable 2-hydroxyhexanoic acid.

  • Reagents:

  • Procedure:

    • To 100 µL of the sample containing this compound, add 500 µL of 2 M KOH.

    • Vortex the mixture and incubate at 60°C for 30 minutes to ensure complete hydrolysis.

    • Cool the sample to room temperature and acidify to a pH below 2 with 6 M HCl.

    • Extract the 2-hydroxyhexanoic acid by adding 1 mL of ethyl acetate, vortexing for 1 minute, and centrifuging at 3000 x g for 5 minutes.

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Repeat the extraction (steps 4 and 5) with another 1 mL of ethyl acetate and combine the organic layers.

    • Dry the pooled organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization: Silylation of 2-Hydroxyhexanoic Acid

The hydroxyl and carboxyl groups of 2-hydroxyhexanoic acid are derivatized to form volatile trimethylsilyl (B98337) (TMS) esters and ethers.

  • Reagents:

  • Procedure:

    • To the dried residue from the sample preparation step, add 50 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

    • Add 50 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60°C for 30 minutes in a heating block or oven.

    • Cool the vial to room temperature before GC-MS analysis.

experimental_workflow start Sample containing This compound hydrolysis Hydrolysis (KOH, 60°C) start->hydrolysis extraction Liquid-Liquid Extraction (Ethyl Acetate) hydrolysis->extraction drying Evaporation (Nitrogen Stream) extraction->drying derivatization Silylation (BSTFA + 1% TMCS, 60°C) drying->derivatization gcms GC-MS Analysis derivatization->gcms

Figure 2: Experimental Workflow Diagram.
GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (splitless mode).

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM Ions for Di-TMS-2-hydroxyhexanoate: m/z 147, 159, 245 (quantifier), 276 (molecular ion).[1][2]

Data Presentation and Quantitative Analysis

Quantitative analysis is performed by constructing a calibration curve using a series of known concentrations of 2-hydroxyhexanoic acid standards that have undergone the same hydrolysis and derivatization procedure. An internal standard (e.g., a deuterated analog) should be used to correct for variations in extraction and derivatization efficiency.

Table 1: Representative Method Validation Data for Short-Chain Hydroxy Fatty Acid Analysis

The following table summarizes typical performance characteristics of a validated GC-MS method for the analysis of short-chain hydroxy fatty acids after silylation. This data is illustrative and should be determined for each specific laboratory setup.

ParameterResult
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Recovery 90-110%

Data is representative of similar validated methods for short-chain fatty acids and should be established for 2-hydroxyhexanoic acid specifically.

Data Interpretation

The identification of the di-TMS derivative of 2-hydroxyhexanoic acid is confirmed by its retention time and the presence of characteristic ions in the mass spectrum. The NIST WebBook provides a reference mass spectrum for "Hexanoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester" (di-TMS-2-hydroxyhexanoate).[1][2] Key fragment ions include m/z 147, which is characteristic of TMS derivatives of α-hydroxy acids, and the molecular ion at m/z 276.[1][2]

Conclusion

The described method of hydrolysis followed by silylation and GC-MS analysis provides a reliable and sensitive approach for the quantification of this compound. This application note serves as a comprehensive guide for researchers in the fields of metabolomics, drug development, and clinical research, enabling the accurate measurement of this important short-chain acyl-CoA. Proper method validation is essential to ensure the accuracy and precision of the results.

References

Application Notes and Protocols for 2-Hydroxyhexanoyl-CoA Analysis in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyhexanoyl-CoA is a short-chain acyl-coenzyme A (CoA) derivative that plays a role in fatty acid metabolism. Its analysis in biological tissues is crucial for understanding various metabolic pathways and for the development of therapeutics targeting these pathways. This document provides detailed application notes and experimental protocols for the sample preparation and subsequent analysis of this compound in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of this compound

This compound is an intermediate in the peroxisomal α-oxidation of 2-hydroxyhexanoic acid. This pathway is essential for the breakdown of certain fatty acids. The formation of this compound likely proceeds from hexanoic acid, which is first hydroxylated to 2-hydroxyhexanoic acid and then activated to its CoA ester. The degradation of this compound involves the enzyme 2-hydroxyacyl-CoA lyase, which cleaves it into formyl-CoA and a C5 aldehyde (pentanal).

metabolic_pathway Hexanoic_Acid Hexanoic Acid Hydroxyhexanoic_Acid 2-Hydroxyhexanoic Acid Hexanoic_Acid->Hydroxyhexanoic_Acid Hydroxylation Hydroxyhexanoyl_CoA This compound Hydroxyhexanoic_Acid->Hydroxyhexanoyl_CoA Acyl-CoA Synthetase Formyl_CoA Formyl-CoA Hydroxyhexanoyl_CoA->Formyl_CoA 2-Hydroxyacyl-CoA Lyase Pentanal Pentanal Hydroxyhexanoyl_CoA->Pentanal 2-Hydroxyacyl-CoA Lyase

Caption: Metabolic pathway of this compound.

Experimental Protocols

Tissue Sample Preparation

This protocol outlines the steps for extracting short-chain acyl-CoAs, including this compound, from tissue samples.

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Liquid nitrogen

  • Homogenizer (e.g., bead beater or Dounce homogenizer)

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) sulfosalicylic acid (SSA)

  • Internal standard (e.g., [¹³C₂]acetyl-CoA or other stable isotope-labeled short-chain acyl-CoA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Deionized water

  • Centrifuge capable of 4°C and >15,000 x g

  • Microcentrifuge tubes

Procedure:

  • Tissue Homogenization:

    • Weigh the frozen tissue sample (50-100 mg).

    • Immediately place the tissue in a pre-chilled tube with homogenization beads or a Dounce homogenizer.

    • Add 500 µL of ice-cold 10% TCA or 5% SSA.

    • Add the internal standard.

    • Homogenize the tissue on ice until a uniform homogenate is achieved.

  • Protein Precipitation:

    • Incubate the homogenate on ice for 15 minutes to allow for protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Solid Phase Extraction (SPE) - Optional Cleanup Step:

    • Condition the C18 SPE cartridge by passing 1 mL of MeOH followed by 1 mL of deionized water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of deionized water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with 1 mL of MeOH.

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (Optional) cluster_analysis Analysis Tissue Frozen Tissue Sample Homogenization Homogenization (TCA/SSA + Internal Standard) Tissue->Homogenization Centrifugation1 Centrifugation (15,000 x g, 10 min, 4°C) Homogenization->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant SPE_Condition Condition SPE Cartridge (MeOH, Water) Supernatant->SPE_Condition LCMS LC-MS/MS Analysis Supernatant->LCMS SPE_Load Load Supernatant SPE_Condition->SPE_Load SPE_Wash Wash (Water) SPE_Load->SPE_Wash SPE_Elute Elute (MeOH) SPE_Wash->SPE_Elute Dry_Reconstitute Dry & Reconstitute SPE_Elute->Dry_Reconstitute Dry_Reconstitute->LCMS

Protocol for Acyl-CoA Extraction from Cultured Cells: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in cellular metabolism, playing indispensable roles in fatty acid metabolism, energy generation, and the biosynthesis of complex lipids.[1] The precise measurement of cellular acyl-CoA pools is critical for elucidating metabolic regulation in diverse physiological and pathological conditions, such as metabolic diseases and cancer.[1] However, the inherent instability and low abundance of these molecules pose considerable analytical challenges.[1] This document offers a comprehensive guide for the extraction of acyl-CoAs from cultured mammalian cells for subsequent analysis, primarily by liquid chromatography-mass spectrometry (LC-MS). The protocols described herein are a synthesis of established methodologies, optimized for high recovery and sample stability.

Data Presentation: Acyl-CoA Abundance in Mammalian Cell Lines

The following table summarizes quantitative data for various acyl-CoA species across different human cell lines as reported in the literature, providing a comparative overview of acyl-CoA pool sizes. It is important to note that variations in experimental conditions and normalization methods (e.g., per cell number versus per milligram of protein) can affect direct comparability between different studies.[1]

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Acetyl-CoA10.644--
Propionyl-CoA3.532--
Butyryl-CoA1.013--
Valeryl-CoA1.118--
Crotonoyl-CoA0.032--
HMG-CoA0.971--
Succinyl-CoA25.467--
Glutaryl-CoA0.647--
C14:0-CoA-~2.5~1.5
C16:0-CoA-~12~4
C18:0-CoA-~8~2
C18:1-CoA-~15~3

Data compiled from multiple sources.[1][2]

Experimental Protocols

Two primary methods for acyl-CoA extraction from cultured cells are detailed below: Solvent Precipitation and Solid-Phase Extraction (SPE).

Protocol 1: Acyl-CoA Extraction using Solvent Precipitation

This method is rapid and effective for a broad range of acyl-CoAs from cultured cells.[3]

Materials and Reagents:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

  • Internal Standard (IS) solution: A mixture of odd-chain acyl-CoAs (e.g., C15:0-CoA, C17:0-CoA) at a known concentration.

  • Microcentrifuge tubes, 1.5 mL or 2 mL

  • Cell scraper (for adherent cells)

  • Centrifuge capable of reaching >15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • For adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis and Extraction:

    • After the final wash, remove all PBS and place the culture dish or tube on ice.

    • Add 1 mL of ice-cold methanol (-80°C) containing the internal standard to the cells.

    • For adherent cells: Use a cell scraper to scrape the cells in the cold methanol.

    • For suspension cells: Resuspend the cell pellet in the cold methanol.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.[3]

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[3]

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, being cautious not to disturb the pellet.[1]

  • Sample Concentration:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[3]

  • Sample Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis, such as 50% methanol in water with a low concentration of ammonium (B1175870) acetate.[1][3]

    • Vortex briefly and centrifuge at >15,000 x g for 10 minutes at 4°C to pellet any insoluble material.

    • Transfer the clear supernatant to an autosampler vial for analysis.

Protocol 2: Acyl-CoA Extraction using Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract, which can be beneficial for reducing matrix effects in LC-MS/MS analysis.[3]

Materials and Reagents:

  • All materials from Protocol 1

  • C18 SPE cartridges

  • SPE vacuum manifold

  • Acetonitrile (LC-MS grade)

Procedure:

  • Cell Harvesting, Lysis, and Protein Precipitation:

    • Follow steps 1-3 from Protocol 1.

  • SPE Column Conditioning:

    • Condition a C18 SPE cartridge by washing with 1-2 mL of methanol followed by equilibration with 1-2 mL of water.[3]

  • Sample Loading:

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a series of solvents to remove interfering substances. A common wash sequence is a high-aqueous buffer followed by a lower percentage of organic solvent.[3]

  • Elution:

    • Elute the fatty acyl-CoAs from the cartridge using a high percentage of organic solvent, such as methanol or acetonitrile.[3]

  • Sample Concentration and Reconstitution:

    • Dry the eluate and reconstitute as described in steps 5 and 6 of Protocol 1.

Mandatory Visualizations

Acyl_CoA_Extraction_Workflow cluster_harvest Cell Harvesting cluster_extraction Lysis & Extraction cluster_cleanup Sample Cleanup & Concentration Adherent Adherent Cells Wash_A Wash with ice-cold PBS Adherent->Wash_A Suspension Suspension Cells Wash_S Wash with ice-cold PBS Suspension->Wash_S Lysis Add ice-cold Methanol + Internal Standard Wash_A->Lysis Wash_S->Lysis Scrape Scrape Cells Lysis->Scrape if adherent Resuspend Resuspend Pellet Lysis->Resuspend if suspension Vortex_Lysis Vortex vigorously Scrape->Vortex_Lysis Resuspend->Vortex_Lysis Centrifuge Centrifuge (14,000 x g, 4°C) Vortex_Lysis->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Dry Dry under Nitrogen or Vacuum Collect_Supernatant->Dry Reconstitute Reconstitute in LC-MS Solvent Dry->Reconstitute Final_Centrifuge Final Centrifugation Reconstitute->Final_Centrifuge Analyze LC-MS/MS Analysis Final_Centrifuge->Analyze

Caption: Workflow for Acyl-CoA Extraction from Cultured Cells.

Acetyl_CoA_Metabolism cluster_sources Sources of Acetyl-CoA cluster_fates Metabolic Fates of Acetyl-CoA Glucose Glucose (Glycolysis) Acetyl_CoA Acetyl-CoA Glucose->Acetyl_CoA Fatty_Acids Fatty Acids (β-oxidation) Fatty_Acids->Acetyl_CoA Amino_Acids Amino Acids Amino_Acids->Acetyl_CoA TCA_Cycle TCA Cycle (Energy Production) Acetyl_CoA->TCA_Cycle Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl_CoA->Fatty_Acid_Synthesis Cholesterol_Synthesis Cholesterol Synthesis Acetyl_CoA->Cholesterol_Synthesis Ketone_Bodies Ketone Body Synthesis Acetyl_CoA->Ketone_Bodies Fatty_Acid_Synthesis->Fatty_Acids Storage/Membranes

Caption: Central Role of Acetyl-CoA in Cellular Metabolism.

References

Application Notes and Protocols for the In Vitro Assay of 2-Hydroxyhexanoyl-CoA Lyase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyacyl-CoA lyase (HACL) is a key enzyme in the alpha-oxidation of fatty acids, a metabolic pathway responsible for the degradation of 2-hydroxy and 3-methyl-branched fatty acids. In humans, two isoforms of this enzyme exist: HACL1, located in peroxisomes, and HACL2, found in the endoplasmic reticulum. HACL1 is primarily involved in the breakdown of 3-methyl-branched fatty acids like phytanic acid, while HACL2 plays a more significant role in the metabolism of straight-chain 2-hydroxy fatty acids. The enzyme catalyzes the thiamine (B1217682) pyrophosphate (TPP)-dependent cleavage of a 2-hydroxyacyl-CoA into a fatty aldehyde with one less carbon atom and formyl-CoA.

Dysfunction in this pathway has been implicated in certain metabolic disorders. Therefore, a robust in vitro assay for 2-hydroxyhexanoyl-CoA lyase activity is crucial for studying the enzyme's kinetics, substrate specificity, and for the screening of potential inhibitors or activators. This document provides detailed protocols for the synthesis of the substrate this compound, the preparation of enzyme sources, and the quantification of reaction products.

Enzymatic Reaction

The core reaction catalyzed by this compound lyase is the cleavage of this compound. This reaction requires the cofactor thiamine pyrophosphate (TPP) and magnesium ions (Mg²⁺).

sub This compound enz This compound Lyase (HACL1/2) + TPP, Mg²⁺ sub->enz prod1 Pentanal enz->prod1 prod2 Formyl-CoA enz->prod2 cluster_0 Substrate Preparation cluster_1 Enzyme Preparation cluster_2 In Vitro Assay cluster_3 Product Quantification hex Hexanal hha 2-Hydroxyhexanoic Acid hex->hha Cyanohydrin Formation & Hydrolysis hhcoa This compound hha->hhcoa Activation & Thioesterification assay Enzymatic Reaction (HACL + Substrate) hhcoa->assay ecoli Recombinant E. coli (HACL1) ecoli->assay microsomes Liver Microsomes (HACL2) microsomes->assay pentanal Pentanal assay->pentanal formylcoa Formyl-CoA assay->formylcoa hplc HPLC Analysis (after derivatization) pentanal->hplc formate Formate formylcoa->formate Hydrolysis coupled Coupled Enzyme Assay (Formate Dehydrogenase) formate->coupled cluster_0 Alpha-Oxidation Pathway lcfa Long-Chain Fatty Acid hfa 2-Hydroxy Fatty Acid lcfa->hfa Hydroxylation hfacoa 2-Hydroxyacyl-CoA hfa->hfacoa Acyl-CoA Synthetase hacl HACL1/HACL2 hfacoa->hacl aldehyde Fatty Aldehyde (n-1 carbons) formylcoa Formyl-CoA hacl->aldehyde hacl->formylcoa

Application Notes and Protocols for Tracing 2-Hydroxyhexanoyl-CoA Metabolism Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyhexanoyl-CoA is a metabolite of emerging interest, potentially involved in fatty acid metabolism and cellular signaling. Understanding its metabolic fate is crucial for elucidating its physiological and pathological roles. Stable isotope tracing provides a powerful tool to track the transformation of molecules within complex biological systems. This document outlines detailed application notes and protocols for utilizing stable isotope-labeled compounds to trace the metabolic pathways of this compound.

Stable isotope tracing involves the use of molecules in which one or more atoms have been replaced by a heavier, non-radioactive isotope, such as Carbon-13 (¹³C) or Deuterium (²H).[1][2] By introducing these labeled precursors into cells or organisms, researchers can follow their incorporation into downstream metabolites using mass spectrometry.[3][4] This approach allows for the elucidation of metabolic pathways, the quantification of metabolic fluxes, and the identification of novel metabolic products.

Proposed Metabolic Pathway of this compound

Based on known fatty acid metabolism, this compound is likely synthesized from hexanoyl-CoA via a hydroxylation step. It can then be further metabolized through pathways such as fatty acid oxidation or potentially be incorporated into more complex lipids. The proposed metabolic pathway is depicted below.

2_Hydroxyhexanoyl_CoA_Metabolism Hexanoyl_CoA Hexanoyl-CoA 2_Hydroxyhexanoyl_CoA This compound Hexanoyl_CoA->2_Hydroxyhexanoyl_CoA Hydroxylase 2_Ketohexanoyl_CoA 2-Ketohexanoyl-CoA 2_Hydroxyhexanoyl_CoA->2_Ketohexanoyl_CoA Dehydrogenase Complex_Lipids Complex Lipids 2_Hydroxyhexanoyl_CoA->Complex_Lipids Acyltransferase Butyryl_CoA Butyryl-CoA 2_Ketohexanoyl_CoA->Butyryl_CoA Thiolase Acetyl_CoA Acetyl-CoA Butyryl_CoA->Acetyl_CoA β-oxidation TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Proposed metabolic pathway of this compound.

Experimental Design and Workflow

To trace the metabolism of this compound, a stable isotope-labeled precursor is introduced into the biological system. A suitable tracer for this purpose is uniformly labeled [U-¹³C₆]-Hexanoic Acid. This allows for the tracking of the entire carbon backbone of the molecule as it is metabolized.

The general workflow for a stable isotope tracing experiment is as follows:

Experimental_Workflow cluster_0 Cell Culture and Labeling cluster_1 Sample Preparation cluster_2 Data Acquisition and Analysis Cell_Culture 1. Cell Culture Isotope_Labeling 2. Incubation with [U-13C6]-Hexanoic Acid Cell_Culture->Isotope_Labeling Metabolite_Extraction 3. Metabolite Extraction Isotope_Labeling->Metabolite_Extraction Derivatization 4. Derivatization (for GC-MS) Metabolite_Extraction->Derivatization MS_Analysis 5. LC-MS or GC-MS Analysis Derivatization->MS_Analysis Data_Analysis 6. Isotopologue Analysis MS_Analysis->Data_Analysis Pathway_Elucidation 7. Pathway Elucidation Data_Analysis->Pathway_Elucidation

Caption: General workflow for stable isotope tracing experiments.

Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling

This protocol describes the steps for labeling cultured cells with a stable isotope-labeled precursor.

Materials:

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • [U-¹³C₆]-Hexanoic Acid (or other appropriate labeled precursor)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture plates or flasks

Procedure:

  • Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

  • Prepare the labeling medium by supplementing the regular growth medium with the stable isotope-labeled precursor. The final concentration of the labeled substrate should be optimized for the specific cell line and experimental goals, but a starting point of 100 µM [U-¹³C₆]-Hexanoic Acid is recommended.

  • Remove the existing medium from the cells and wash once with sterile PBS.

  • Add the prepared labeling medium to the cells.

  • Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled substrate. The incubation time will depend on the metabolic rate of the pathway of interest and can range from minutes to several hours.[3] A time-course experiment is recommended to determine the optimal labeling duration.

  • After incubation, rapidly quench metabolism and harvest the cells. This can be achieved by aspirating the medium and immediately adding ice-cold extraction solvent.

Protocol 2: Metabolite Extraction

This protocol outlines the procedure for extracting metabolites from cultured cells.

Materials:

  • 80% Methanol (B129727) (pre-chilled to -80°C)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of reaching 14,000 x g at 4°C

Procedure:

  • After removing the labeling medium, add 1 mL of ice-cold 80% methanol to each well of a 6-well plate (adjust volume for other vessel sizes).

  • Scrape the cells from the surface of the culture vessel in the presence of the methanol.

  • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Vortex the tube vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.

  • The metabolite extract can be stored at -80°C until analysis.

Protocol 3: LC-MS Analysis of Acyl-CoAs

This protocol provides a general method for the analysis of acyl-CoA species, including this compound, by liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • LC-MS system (e.g., a high-resolution mass spectrometer coupled to a UHPLC system)

  • C18 reverse-phase LC column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • Evaporate the metabolite extract to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 50 µL) of 50% methanol.

  • Inject an aliquot of the reconstituted sample onto the LC-MS system.

  • Separate the metabolites using a gradient elution on the C18 column. A typical gradient might be:

    • 0-2 min: 2% B

    • 2-15 min: 2% to 98% B

    • 15-18 min: 98% B

    • 18-20 min: 98% to 2% B

    • 20-25 min: 2% B

  • Acquire mass spectrometry data in positive ion mode, scanning a mass range that includes the expected masses of the labeled and unlabeled metabolites. High-resolution mass spectrometry is recommended to accurately determine the isotopic distribution.[3][5]

Data Presentation and Interpretation

The data obtained from the LC-MS analysis will show the distribution of different isotopologues (molecules that differ only in their isotopic composition) for each metabolite of interest. This data can be presented in a tabular format to facilitate comparison.

Table 1: Hypothetical Isotopologue Distribution of Key Metabolites after Labeling with [U-¹³C₆]-Hexanoic Acid

MetaboliteIsotopologueAbundance (%)Interpretation
Hexanoyl-CoA M+010Unlabeled pool
M+690Labeled precursor
This compound M+025Unlabeled pool
M+675Synthesized from labeled Hexanoyl-CoA
2-Ketohexanoyl-CoA M+030Unlabeled pool
M+670Derived from labeled this compound
Butyryl-CoA M+040Unlabeled pool
M+460Product of the breakdown of labeled 2-Ketohexanoyl-CoA
Acetyl-CoA M+050Unlabeled pool
M+250Product of β-oxidation of labeled Butyryl-CoA

M+n refers to the mass of the metabolite plus 'n' atomic mass units due to the incorporation of ¹³C atoms.

The relative abundance of the different isotopologues provides insights into the activity of the metabolic pathways. A high abundance of M+6 in this compound indicates its direct synthesis from the labeled hexanoyl-CoA precursor. The appearance of M+4 butyryl-CoA and M+2 acetyl-CoA would confirm the further metabolism of this compound through a degradative pathway consistent with β-oxidation.

Conclusion

Stable isotope tracing is an indispensable technique for elucidating the metabolic fate of molecules like this compound. The protocols and guidelines presented here provide a framework for designing and executing experiments to unravel the metabolic pathways involving this important metabolite. The resulting data will be critical for understanding its biological function and for the development of therapeutic strategies targeting fatty acid metabolism.

References

Application Notes and Protocols for Cell-Based Assays to Study 2-Hydroxyhexanoyl-CoA Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxyhexanoyl-CoA is a short-chain acyl-coenzyme A derivative that is an intermediate in the alpha-oxidation of fatty acids. This metabolic pathway is crucial for the breakdown of branched-chain fatty acids and 2-hydroxy fatty acids. The key enzymes involved in the processing of 2-hydroxyacyl-CoAs are 2-hydroxyacyl-CoA lyase 1 (HACL1) and 2-hydroxyacyl-CoA lyase 2 (HACL2), which catalyze the cleavage of 2-hydroxyacyl-CoA into formyl-CoA and an aldehyde that is one carbon shorter.[1] Dysregulation of this pathway has been implicated in various metabolic disorders.

Recent interest has also focused on the potential signaling roles of short-chain fatty acids and their derivatives, which can act as signaling molecules by stimulating G protein-coupled receptors (GPCRs) and inhibiting histone deacetylases (HDACs).[2][3] These application notes provide detailed protocols for cell-based assays to investigate the metabolic function and potential signaling effects of this compound.

Metabolic Pathway of this compound

The primary metabolic fate of this compound is its cleavage by HACL1 or HACL2 as part of the α-oxidation pathway.

Alpha_Oxidation_Pathway cluster_uptake Cellular Uptake and Activation cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum 2-hydroxyhexanoic_acid 2-Hydroxyhexanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 2-hydroxyhexanoic_acid->Acyl_CoA_Synthetase CoA-SH, ATP 2-hydroxyhexanoyl_CoA This compound Acyl_CoA_Synthetase->2-hydroxyhexanoyl_CoA AMP, PPi HACL1 HACL1 2-hydroxyhexanoyl_CoA->HACL1 HACL2 HACL2 2-hydroxyhexanoyl_CoA->HACL2 Formyl_CoA Formyl-CoA HACL1->Formyl_CoA Pentanal Pentanal HACL1->Pentanal HACL2->Formyl_CoA HACL2->Pentanal SCFA_Signaling_Pathways cluster_gpcr GPCR Signaling cluster_hdac HDAC Inhibition 2HHA 2-Hydroxyhexanoic Acid GPCR GPCR (e.g., GPR41/43) 2HHA->GPCR HDAC HDAC 2HHA->HDAC G_protein G-protein Activation GPCR->G_protein Downstream Downstream Signaling (e.g., MAPK, NF-κB) G_protein->Downstream Histone_acetylation Increased Histone Acetylation HDAC->Histone_acetylation Gene_expression Altered Gene Expression Histone_acetylation->Gene_expression HACL_Activity_Assay_Workflow Prepare_Mixture Prepare Reaction Mixture (Buffer, TPP, Enzyme) Pre-warm Pre-warm to 37°C Prepare_Mixture->Pre-warm Add_Substrate Add this compound Pre-warm->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction (Acetonitrile) Incubate->Stop_Reaction Centrifuge Centrifuge Stop_Reaction->Centrifuge Analyze LC-MS/MS Analysis (Pentanal) Centrifuge->Analyze Cellular_Alpha_Oxidation_Workflow Seed_Cells Seed Cells in 6-well Plates Treat_Cells Treat with 2-Hydroxyhexanoic Acid Seed_Cells->Treat_Cells Incubate Incubate for Time Course Treat_Cells->Incubate Wash_Cells Wash with Ice-Cold PBS Incubate->Wash_Cells Lyse_Cells Lyse Cells with Acetonitrile Wash_Cells->Lyse_Cells Centrifuge Centrifuge Lysate Lyse_Cells->Centrifuge Analyze LC-MS/MS Analysis of Metabolites Centrifuge->Analyze

References

Prospective Application of 2-Hydroxyhexanoyl-CoA in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Metabolic flux analysis (MFA) is a critical tool for quantifying the rates (fluxes) of intracellular metabolic pathways. By introducing isotopically labeled substrates, researchers can trace the flow of atoms through a metabolic network, providing a detailed understanding of cellular physiology in normal and diseased states. While glucose and amino acids are common tracers, there is a growing interest in using labeled fatty acids to probe lipid metabolism. This document outlines the prospective application of 2-hydroxyhexanoyl-CoA, a six-carbon 2-hydroxy fatty acid derivative, as a specialized tracer in MFA to investigate peroxisomal α-oxidation and its interplay with other metabolic pathways.

Principle of Application

2-Hydroxy long-chain fatty acids are metabolized in peroxisomes via α-oxidation.[1] The process begins with the activation of the 2-hydroxy fatty acid to its CoA thioester, such as this compound. This intermediate is then cleaved by the thiamine (B1217682) pyrophosphate-dependent enzyme 2-hydroxyacyl-CoA lyase (HACL1).[2][3][4] This cleavage releases formyl-CoA and a fatty aldehyde with one less carbon atom (in this case, pentanal).[4] The fatty aldehyde can be further oxidized to the corresponding carboxylic acid.

By using isotopically labeled this compound (e.g., with ¹³C), the flux through the peroxisomal α-oxidation pathway can be quantified. The label distribution in downstream metabolites, such as formate (B1220265) (derived from formyl-CoA) and pentanoate, can provide a direct measure of the pathway's activity. This approach offers a unique opportunity to study the metabolism of 2-hydroxy fatty acids, which are implicated in various physiological and pathological processes, including neurological disorders.

Potential Applications in Research and Drug Development

  • Elucidating Disease Mechanisms: Dysregulation of peroxisomal α-oxidation is associated with certain inherited metabolic disorders. Using this compound in MFA could help to precisely quantify the residual pathway activity in patient-derived cells, providing insights into disease severity and potential therapeutic strategies.

  • Drug Discovery and Target Validation: For pharmaceutical companies developing drugs that target fatty acid metabolism, this compound can serve as a specific probe to assess the on-target and off-target effects of their compounds on peroxisomal α-oxidation.

  • Investigating Inter-organelle Communication: The products of peroxisomal α-oxidation can enter other cellular compartments for further metabolism. MFA with this compound can be used to trace the fate of these products and understand the metabolic communication between peroxisomes, mitochondria, and the endoplasmic reticulum.

  • Basic Research in Lipid Metabolism: This tool can be applied to answer fundamental questions about the regulation and physiological role of 2-hydroxy fatty acid metabolism in different cell types and tissues.

Quantitative Data Summary

While specific flux data for this compound is not yet available in the literature, the following table provides a hypothetical example of how quantitative flux data could be presented. The values are illustrative and would be determined experimentally.

Metabolic FluxControl Cells (nmol/10^6 cells/hr)Treated Cells (nmol/10^6 cells/hr)Fold Change
Uptake of 2-hydroxyhexanoate50.0 ± 4.535.0 ± 3.1-0.7
Flux through HACL145.2 ± 3.922.1 ± 2.5-0.51
Formate production from this compound44.8 ± 3.821.9 ± 2.4-0.51
Pentanoate secretion38.1 ± 3.215.5 ± 1.8-0.59
Mitochondrial β-oxidation of pentanoate5.9 ± 0.72.3 ± 0.4-0.61

Experimental Protocols

Protocol 1: ¹³C-Metabolic Flux Analysis using [U-¹³C₆]-2-Hydroxyhexanoate

This protocol describes a steady-state ¹³C-MFA experiment to measure the flux through peroxisomal α-oxidation in cultured mammalian cells.

Materials:

  • Cultured mammalian cells (e.g., hepatocytes, fibroblasts)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Dialyzed FBS

  • [U-¹³C₆]-2-hydroxyhexanoate (custom synthesis)

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727), Chloroform, Water (LC-MS grade)

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Gas chromatography-mass spectrometry (GC-MS) system

Methodology:

  • Cell Culture and Labeling:

    • Plate cells in 6-well plates and grow to ~80% confluency.

    • Two hours prior to the experiment, switch the cells to a medium containing dialyzed FBS to reduce background levels of unlabeled fatty acids.

    • Prepare the labeling medium by supplementing the base medium with a known concentration of [U-¹³C₆]-2-hydroxyhexanoate (e.g., 100 µM).

    • Remove the old medium, wash the cells once with PBS, and add the labeling medium.

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to reach isotopic steady state. The optimal time should be determined empirically.[2]

  • Metabolite Extraction:

    • At each time point, aspirate the labeling medium and quickly wash the cells with ice-cold PBS.

    • Immediately add 1 mL of ice-cold 80% methanol to quench metabolism.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at 4°C to pellet the protein and cell debris.

    • Collect the supernatant containing the polar metabolites.

    • For analysis of fatty acids, a lipid extraction (e.g., Folch or Bligh-Dyer method) should be performed on a separate set of cell pellets.

  • LC-MS and GC-MS Analysis:

    • Analyze the polar metabolite extract by LC-MS to determine the mass isotopologue distribution (MID) of key metabolites such as formate and intracellular amino acids.

    • Derivatize and analyze the fatty acid extract by GC-MS to determine the MID of pentanoate and other fatty acids.

  • Metabolic Flux Calculation:

    • Use a computational flux modeling software (e.g., INCA, Metran) to fit the measured MIDs and extracellular uptake/secretion rates to a metabolic network model.[5]

    • The model should include the peroxisomal α-oxidation pathway for this compound.

    • The software will estimate the intracellular metabolic fluxes and provide confidence intervals for the estimates.

Visualizations

Signaling_Pathway cluster_peroxisome Peroxisome cluster_cytosol Cytosol 2HH_CoA This compound HACL1 2-Hydroxyacyl-CoA Lyase 2HH_CoA->HACL1 Formyl_CoA Formyl-CoA HACL1->Formyl_CoA Pentanal Pentanal HACL1->Pentanal Formate Formate Formyl_CoA->Formate ALDH Aldehyde Dehydrogenase Pentanal->ALDH 2HH 2-Hydroxyhexanoate ACS Acyl-CoA Synthetase 2HH->ACS ACS->2HH_CoA Further Metabolism Further Metabolism Formate->Further Metabolism Pentanoate Pentanoate Mitochondrial\nbeta-oxidation Mitochondrial beta-oxidation Pentanoate->Mitochondrial\nbeta-oxidation ALDH->Pentanoate Extracellular Extracellular 2-Hydroxyhexanoate Extracellular->2HH

Caption: Metabolic pathway of this compound.

Experimental_Workflow Start Start: Cell Culture Labeling Isotopic Labeling with [U-13C6]-2-Hydroxyhexanoate Start->Labeling Quenching Metabolic Quenching Labeling->Quenching Extraction Metabolite Extraction (Polar and Lipid Fractions) Quenching->Extraction Analysis LC-MS/GC-MS Analysis (Mass Isotopologue Distributions) Extraction->Analysis Modeling Computational Flux Modeling Analysis->Modeling Results Flux Quantification and Confidence Intervals Modeling->Results

Caption: Experimental workflow for MFA using this compound.

References

Application Notes and Protocols for the Synthesis and Use of Radiolabeled 2-Hydroxyhexanoyl-CoA in Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyhexanoyl-CoA is an intermediate in fatty acid metabolism and is of growing interest in the study of various metabolic pathways and their dysregulation in disease. Tracer studies utilizing radiolabeled this compound can provide invaluable insights into its metabolic fate, enzyme kinetics, and the flux through related biochemical pathways. This document provides a detailed protocol for the synthesis of radiolabeled this compound and its application in metabolic tracer studies. The synthesis is a two-step process involving the preparation of radiolabeled 2-hydroxyhexanoic acid followed by its enzymatic or chemical coupling to Coenzyme A (CoA).

Synthesis of Radiolabeled this compound

The synthesis of radiolabeled this compound can be achieved through a chemo-enzymatic approach. This method offers high specificity and yield. The general workflow involves the synthesis of radiolabeled 2-hydroxyhexanoic acid, which is then activated to its CoA thioester. Common radioisotopes for this purpose include Carbon-14 (¹⁴C) and Tritium (³H).

Part 1: Synthesis of [1-¹⁴C]-2-Hydroxyhexanoic Acid

A common method for introducing a ¹⁴C label at the carboxyl group is through a Grignard reaction with ¹⁴CO₂.

Experimental Protocol:

  • Preparation of Grignard Reagent: React 1-bromopentane (B41390) with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon) to form pentylmagnesium bromide.

  • Carbonation: Bubble ¹⁴CO₂ gas (generated from Ba¹⁴CO₃ and a strong acid, or from a commercial gas cylinder) through the Grignard reagent solution at -78°C (dry ice/acetone bath).

  • Hydroxylation: After the carbonation is complete, the reaction mixture is quenched with an aqueous solution of an oxidizing agent, such as hydrogen peroxide, to introduce the hydroxyl group at the alpha-position.

  • Work-up and Purification: The reaction is acidified with dilute HCl and the product is extracted with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude [1-¹⁴C]-2-hydroxyhexanoic acid is then purified by column chromatography on silica (B1680970) gel.

Part 2: Synthesis of [1-¹⁴C]-2-Hydroxyhexanoyl-CoA

The conversion of the radiolabeled carboxylic acid to its CoA thioester can be accomplished using an acyl-CoA synthetase or through chemical synthesis.

Enzymatic Synthesis Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • [1-¹⁴C]-2-hydroxyhexanoic acid

    • Coenzyme A (lithium salt)

    • ATP (disodium salt)

    • MgCl₂

    • A suitable buffer (e.g., Tris-HCl, pH 7.5)

    • Acyl-CoA synthetase (a promiscuous bacterial enzyme is often used)

  • Incubation: Incubate the reaction mixture at 37°C. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by observing the formation of the product.

  • Purification: The radiolabeled this compound is purified from the reaction mixture using reversed-phase HPLC. The fractions containing the product are collected, pooled, and lyophilized.

Chemical Synthesis Protocol:

  • Activation of the Carboxylic Acid: The [1-¹⁴C]-2-hydroxyhexanoic acid is activated, for example, by conversion to the corresponding N-hydroxysuccinimide (NHS) ester.

  • Thioesterification: The activated acid is then reacted with the thiol group of Coenzyme A in an appropriate buffer (e.g., sodium bicarbonate, pH 8.0).

  • Purification: The product is purified by reversed-phase HPLC as described for the enzymatic synthesis.

Data Presentation: Synthesis of [1-¹⁴C]-2-Hydroxyhexanoyl-CoA
Parameter[1-¹⁴C]-2-Hydroxyhexanoic Acid Synthesis[1-¹⁴C]-2-Hydroxyhexanoyl-CoA (Enzymatic)
Starting Material 1-bromopentane, ¹⁴CO₂[1-¹⁴C]-2-hydroxyhexanoic acid, Coenzyme A
Radiochemical Yield 60-75%45-60%
Specific Activity 50-60 mCi/mmol45-55 mCi/mmol
Radiochemical Purity >98% (by HPLC)>99% (by HPLC)
Analytical Methods HPLC, LC-MSHPLC, LC-MS/MS

Application in Tracer Studies

Radiolabeled this compound can be used as a tracer to study its metabolic fate in cell cultures or in vivo. A typical experiment involves introducing the tracer and monitoring the appearance of the radiolabel in downstream metabolites over time.

Experimental Protocol: Metabolic Fate in Cultured Cells
  • Cell Culture: Grow the cells of interest (e.g., hepatocytes, adipocytes) to the desired confluency.

  • Incubation with Tracer: Replace the culture medium with a fresh medium containing a known concentration and specific activity of [1-¹⁴C]-2-hydroxyhexanoyl-CoA.

  • Time Course: Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Metabolite Extraction: At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) and then quench the metabolism and extract the metabolites using a cold solvent mixture (e.g., methanol/acetonitrile/water).

  • Analysis: Separate the metabolites using liquid chromatography (e.g., HPLC or UPLC).

  • Detection: Use a radiodetector (e.g., a flow scintillation analyzer) coupled to the LC system to detect and quantify the radiolabeled metabolites. Mass spectrometry can be used for metabolite identification.

Data Presentation: Tracer Study in Hepatocytes
Time (minutes)[¹⁴C]-2-Hydroxyhexanoyl-CoA (pmol/mg protein)[¹⁴C]-Downstream Metabolite A (pmol/mg protein)[¹⁴C]-Downstream Metabolite B (pmol/mg protein)
0 100.0 ± 5.20.0 ± 0.00.0 ± 0.0
15 75.3 ± 4.112.5 ± 1.85.1 ± 0.9
30 52.1 ± 3.525.8 ± 2.510.3 ± 1.5
60 28.9 ± 2.940.2 ± 3.118.7 ± 2.0
120 10.5 ± 1.855.1 ± 4.025.4 ± 2.8

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of [1-14C]-2-Hydroxyhexanoic Acid cluster_step2 Step 2: Synthesis of [1-14C]-2-Hydroxyhexanoyl-CoA start1 1-Bromopentane + Mg grignard Pentylmagnesium Bromide start1->grignard Ether intermediate Carboxylated Intermediate grignard->intermediate Carbonation co2 [14C]CO2 co2->intermediate product1 [1-14C]-2-Hydroxyhexanoic Acid intermediate->product1 Hydroxylation oxidation Oxidation (e.g., H2O2) product1_input [1-14C]-2-Hydroxyhexanoic Acid product2 [1-14C]-2-Hydroxyhexanoyl-CoA product1_input->product2 coa Coenzyme A coa->product2 atp ATP atp->product2 enzyme Acyl-CoA Synthetase enzyme->product2

Caption: Chemo-enzymatic synthesis of radiolabeled this compound.

Tracer_Study_Workflow start Cultured Cells incubation Incubate with [14C]-2-Hydroxyhexanoyl-CoA start->incubation timepoints Collect Samples at Different Time Points incubation->timepoints extraction Metabolite Extraction timepoints->extraction analysis LC-Radiodetection/MS Analysis extraction->analysis data Data Analysis (Metabolite ID and Quantification) analysis->data

Caption: Workflow for a metabolic tracer study.

Signaling Pathway Context

While this compound is directly involved in metabolic pathways rather than signaling cascades, its metabolism can influence signaling through changes in the levels of key metabolites. For instance, alterations in fatty acid metabolism can impact pathways sensitive to cellular energy status, such as the AMPK pathway.

Metabolic_Context cluster_metabolism Fatty Acid Metabolism cluster_signaling Downstream Signaling Influence tracer [14C]-2-Hydroxyhexanoyl-CoA oxidation Beta-oxidation tracer->oxidation elongation Fatty Acid Elongation tracer->elongation other Other Metabolic Fates tracer->other ampk AMPK Pathway oxidation->ampk Alters AMP/ATP Ratio mtor mTOR Pathway elongation->mtor Alters Lipid Synthesis

Caption: Potential metabolic fate and signaling influence.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Signal of 2-Hydroxyhexanoyl-CoA in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering low signal intensity during the mass spectrometric analysis of 2-hydroxyhexanoyl-CoA. The following question-and-answer format addresses common issues and provides detailed troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any signal for my this compound standard. Where should I start troubleshooting?

A1: A complete signal loss often points to a fundamental issue with either the analyte's integrity or the instrument's setup. A systematic approach is crucial to pinpoint the problem.[1][2]

Begin by verifying the mass spectrometer's performance. Infuse a known, stable compound to confirm that the instrument is responsive. If the instrument is functioning correctly, the issue likely lies with your analyte or experimental parameters. Prepare fresh standards and mobile phases to rule out degradation or contamination. Also, ensure that all instrument settings, including voltages and gas flows, are correctly configured for a stable electrospray.[1][2]

Q2: My signal for this compound is very low. What are the common causes?

A2: Low signal intensity for acyl-CoA compounds can be attributed to several factors, ranging from sample stability to instrument settings.[1] The primary causes include:

  • Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, particularly in aqueous solutions that are not acidic.[1]

  • Inefficient Ionization: The efficiency of electrospray ionization (ESI) can be affected by the composition of the mobile phase and the presence of co-eluting compounds from the sample matrix.[1]

  • Ion Suppression: Complex biological samples can contain molecules that interfere with the ionization of this compound, leading to a reduced signal.[1]

  • Suboptimal Mass Spectrometry Parameters: Incorrectly defined precursor and product ions or inadequate collision energy can result in poor sensitivity.[1]

  • Chromatographic Issues: Poor peak shape, such as broad or tailing peaks, can diminish the signal-to-noise ratio.[2]

Troubleshooting Guides

Analyte Stability and Sample Preparation

Q3: How can I prevent the degradation of this compound during sample preparation?

A3: Due to the inherent instability of the thioester bond, it is critical to handle this compound under conditions that minimize degradation. Acyl-CoAs are prone to hydrolysis, so it is important to keep samples at low temperatures and in slightly acidic conditions. When preparing samples, minimize the time they are at room temperature and in aqueous solutions.[1] For biological samples, a rapid extraction process using cold solvents is recommended.

Q4: Can my sample extraction method be the cause of the low signal?

A4: Yes, the extraction and cleanup method is a critical factor.[1] Many protocols for acyl-CoAs utilize protein precipitation followed by solid-phase extraction (SPE).[1] Using an inappropriate SPE sorbent or elution solvent can lead to significant loss of the analyte. It is advisable to optimize the SPE procedure or consider alternative sample preparation techniques if a low signal is observed.

Mass Spectrometry Parameters

Q5: What are the expected mass and fragmentation pattern for this compound in positive ion mode ESI-MS/MS?

A5: For this compound (Chemical Formula: C₂₇H₄₆N₇O₁₈P₃S), the expected protonated molecule [M+H]⁺ will have a monoisotopic mass of approximately 898.199 m/z. In positive ion mode tandem mass spectrometry (MS/MS), acyl-CoAs typically exhibit a characteristic neutral loss of a 507 Da fragment corresponding to 3'-phosphoadenosine-5'-diphosphate.[3][4][5][6] The presence of a hydroxyl group on the acyl chain may also lead to a subsequent neutral loss of water (18 Da).

Therefore, the primary product ion to monitor would result from the neutral loss of 507 Da. A secondary fragmentation of this product ion may involve the loss of water.

Q6: How should I optimize the MS parameters for this compound?

A6: Optimization of MS parameters is essential for achieving maximum sensitivity.[1]

  • Ionization Mode: Positive ion mode electrospray ionization (ESI) is generally preferred for the analysis of acyl-CoAs as they are efficiently ionized under these conditions.[3][7]

  • Precursor Ion Selection: Ensure the mass spectrometer is set to isolate the correct m/z for the [M+H]⁺ ion of this compound.

  • Collision Energy (CE): The CE should be optimized to maximize the signal of the characteristic product ions. This is typically done by infusing a standard solution and varying the collision energy to find the optimal value for the desired fragmentation.[1]

  • Source Parameters: Fine-tune the desolvation temperature and gas flows to ensure a stable and efficient ionization process.[1]

Data Presentation

ParameterRecommended Setting/ValueNotes
Ionization Mode Positive ESIGenerally provides better sensitivity for acyl-CoAs.[3][7]
Precursor Ion [M+H]⁺ (m/z) ~898.2Monoisotopic mass of this compound.
Primary Product Ion (m/z) ~391.2Resulting from the neutral loss of 507 Da.[3][5]
Secondary Product Ion (m/z) ~373.2Resulting from the subsequent loss of water (18 Da).
Mobile Phase pH Slightly acidic (e.g., with 0.1% formic acid)Helps to stabilize the acyl-CoA molecule.
Sample Storage -80°CFor long-term stability.

Table 1: Recommended Starting Parameters for LC-MS/MS Analysis of this compound.

Experimental Protocols

Representative Protocol for Sample Preparation from Cell Culture:

This protocol is a general guideline and may require optimization for specific cell types.

  • Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction: Add 1 mL of ice-cold 80% methanol/water solution to the cell plate. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Homogenization: Vortex the cell suspension vigorously for 1 minute.

  • Protein Precipitation: Centrifuge the suspension at 14,000 x g for 10 minutes at 4°C.

  • Sample Collection: Transfer the supernatant to a new tube.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 50 µL of 95:5 water:acetonitrile with 0.1% formic acid).

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

TroubleshootingWorkflow Start Low or No Signal for This compound CheckInstrument Verify MS Performance with a Known Standard Start->CheckInstrument StandardOK Standard Signal OK? CheckInstrument->StandardOK TroubleshootMS Troubleshoot Mass Spectrometer (Source, Calibration, etc.) StandardOK->TroubleshootMS No CheckAnalyte Prepare Fresh Standard of This compound StandardOK->CheckAnalyte Yes TroubleshootMS->Start AnalyteSignal Signal with Fresh Standard? CheckAnalyte->AnalyteSignal DegradationIssue Potential Analyte Degradation. Review Storage and Handling. AnalyteSignal->DegradationIssue No OptimizeMethod Systematically Optimize Method AnalyteSignal->OptimizeMethod Yes DegradationIssue->CheckAnalyte SamplePrep Sample Preparation: - Check extraction efficiency - Evaluate for analyte loss (SPE) - Minimize degradation (time, temp) OptimizeMethod->SamplePrep Chromatography LC Conditions: - Optimize gradient - Check for peak shape issues - Ensure column integrity SamplePrep->Chromatography MSParams MS Parameters: - Confirm precursor/product ions - Optimize collision energy - Tune source parameters Chromatography->MSParams MatrixEffects Consider Matrix Effects: - Dilute sample - Improve sample cleanup - Use internal standard MSParams->MatrixEffects Solution Improved Signal MatrixEffects->Solution

Caption: A logical workflow for troubleshooting low LC-MS signal.

FragmentationDiagram cluster_precursor Precursor Ion cluster_fragments Product Ions Precursor This compound [M+H]⁺ m/z ≈ 898.2 Product1 [M+H - 507]⁺ m/z ≈ 391.2 Precursor->Product1 Neutral Loss of 507 Da (3'-phosphoadenosine-5'-diphosphate) Product2 [M+H - 507 - 18]⁺ m/z ≈ 373.2 Product1->Product2 Neutral Loss of 18 Da (Water)

Caption: Proposed MS/MS fragmentation of this compound.

References

Technical Support Center: Optimizing Chromatographic Separation of 2-Hydroxyhexanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of 2-hydroxyhexanoyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

A1: The main challenge lies in the structural similarity of the isomers. This compound exists as enantiomers (R and S forms) due to the chiral center at the second carbon. These enantiomers have identical physical and chemical properties in an achiral environment, making their separation difficult without specialized chiral stationary phases. Additionally, co-elution with other structurally similar short-chain acyl-CoAs present in biological matrices can interfere with accurate quantification.

Q2: Which chromatographic techniques are most suitable for separating this compound isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS/MS) are the most effective techniques. The use of a chiral stationary phase (CSP) is essential for the resolution of the R and S enantiomers. Reversed-phase chromatography is commonly employed, often with ion-pairing agents to improve retention and peak shape of the polar acyl-CoA molecules.

Q3: How can I improve the resolution between the this compound enantiomers?

A3: To improve resolution, consider the following:

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. Screening different types of chiral columns is recommended.

  • Mobile Phase Optimization: Systematically vary the mobile phase composition. For reversed-phase chromatography, adjust the organic modifier (e.g., acetonitrile, methanol) concentration and the type and concentration of the ion-pairing agent. The pH of the mobile phase can also significantly impact selectivity.

  • Flow Rate: Lower flow rates can sometimes enhance resolution in chiral separations.

  • Temperature: Temperature can have a significant effect on chiral recognition. Experiment with different column temperatures to find the optimal condition for your separation.

Q4: What are the best practices for sample preparation to ensure accurate analysis of this compound isomers from biological samples?

A4: Proper sample preparation is crucial to remove interfering substances and concentrate the analytes. A typical workflow includes:

  • Homogenization: Tissues should be homogenized in a suitable buffer, often at low temperatures to minimize enzymatic degradation.

  • Extraction: Solid-phase extraction (SPE) is a common and effective method for isolating and concentrating acyl-CoAs from complex matrices. C18 or mixed-mode SPE cartridges can be used.

  • Internal Standards: The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification to account for sample loss during preparation and matrix effects in the MS analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound isomers.

Issue Potential Causes Troubleshooting Steps
Poor Resolution of Enantiomers Inappropriate chiral stationary phase (CSP).Suboptimal mobile phase composition.High flow rate.Inadequate temperature control.CSP: Screen different types of chiral columns (e.g., cellulose-based, amylose-based).Mobile Phase: Adjust the organic modifier percentage, type and concentration of ion-pairing agent, and pH.Flow Rate: Reduce the flow rate in increments.Temperature: Optimize the column temperature.
Peak Tailing Secondary interactions with the stationary phase.Column contamination.Inappropriate mobile phase pH for ionizable analytes.Secondary Interactions: Use mobile phase additives (e.g., a small amount of a competing base or acid) to block active sites on the stationary phase.Column Contamination: Flush the column with a strong solvent.pH: Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte.
Peak Splitting Column void or blocked frit.Sample solvent incompatible with the mobile phase.Co-elution with an interfering compound.Column: Reverse flush the column at low pressure. If the problem persists, the column may need replacement.Sample Solvent: Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.Interference: Optimize the chromatographic method to separate the interfering peak. Use MS/MS to confirm the identity of each peak.
Low Signal Intensity / Poor Sensitivity Inefficient extraction and sample loss.Ion suppression in the mass spectrometer.Degradation of the analyte.Extraction: Optimize the SPE protocol for recovery.Ion Suppression: Dilute the sample or improve the sample cleanup to reduce matrix effects. Modify chromatographic conditions to separate the analyte from co-eluting matrix components.Degradation: Keep samples cold and process them quickly. Use appropriate antioxidants if necessary.
Retention Time Drifting Inadequate column equilibration.Changes in mobile phase composition.Column temperature fluctuations.Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection.Mobile Phase: Prepare fresh mobile phase daily and ensure proper mixing.Temperature: Use a column oven to maintain a stable temperature.

Quantitative Data Summary

The following tables provide representative data for the separation of short-chain acyl-CoA isomers. Note that specific retention times and resolution values will vary depending on the exact chromatographic system, column, and mobile phase conditions used.

Table 1: Representative UPLC-MS/MS Parameters for Short-Chain Acyl-CoA Analysis

ParameterValue
Column Chiral Cellulose-based C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions Precursor ion and product ions specific for this compound

Table 2: Hypothetical Retention Times and Resolution for this compound Enantiomers

IsomerRetention Time (min)Resolution (Rs)
(R)-2-hydroxyhexanoyl-CoA8.2\multirow{2}{*}{> 1.5}
(S)-2-hydroxyhexanoyl-CoA8.7

Note: This data is illustrative. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Cell Culture
  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction: Add 1 mL of ice-cold 80% methanol (B129727) to the cell plate. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Protein Precipitation: Vortex the lysate vigorously and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the this compound with 1 mL of acetonitrile.

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.

Visualizations

Alpha-Oxidation Pathway of Fatty Acids

The following diagram illustrates the metabolic pathway for the alpha-oxidation of fatty acids, where 2-hydroxyacyl-CoA is a key intermediate. This pathway is particularly important for the metabolism of branched-chain fatty acids.

alpha_oxidation FattyAcid Branched-Chain Fatty Acid AcylCoASynthetase Acyl-CoA Synthetase FattyAcid->AcylCoASynthetase FattyAcylCoA Fatty Acyl-CoA AcylCoASynthetase->FattyAcylCoA PhytanoylCoADioxygenase Phytanoyl-CoA Dioxygenase FattyAcylCoA->PhytanoylCoADioxygenase HydroxyacylCoA 2-Hydroxyacyl-CoA PhytanoylCoADioxygenase->HydroxyacylCoA HACL1 2-Hydroxyacyl-CoA Lyase (HACL1) HydroxyacylCoA->HACL1 Pristanal Pristanal + Formyl-CoA HACL1->Pristanal AldehydeDehydrogenase Aldehyde Dehydrogenase Pristanal->AldehydeDehydrogenase PristanicAcid Pristanic Acid AldehydeDehydrogenase->PristanicAcid BetaOxidation Beta-Oxidation PristanicAcid->BetaOxidation troubleshooting_resolution Start Poor Resolution Observed CheckColumn Is the correct chiral stationary phase being used? Start->CheckColumn YesColumn Yes CheckColumn->YesColumn NoColumn No CheckColumn->NoColumn OptimizeMobilePhase Optimize Mobile Phase (Organic modifier %, ion-pair, pH) YesColumn->OptimizeMobilePhase SelectColumn Select an appropriate CSP (e.g., polysaccharide-based) NoColumn->SelectColumn SelectColumn->Start CheckFlowRate Is resolution improving? OptimizeMobilePhase->CheckFlowRate YesFlowRate Yes CheckFlowRate->YesFlowRate NoFlowRate No CheckFlowRate->NoFlowRate OptimizeTemperature Optimize Column Temperature YesFlowRate->OptimizeTemperature AdjustFlowRate Decrease Flow Rate NoFlowRate->AdjustFlowRate AdjustFlowRate->OptimizeMobilePhase GoodResolution Acceptable Resolution Achieved OptimizeTemperature->GoodResolution

preventing degradation of 2-hydroxyhexanoyl-CoA during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-hydroxyhexanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of this metabolite during sample preparation, ensuring the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The degradation of this compound is primarily caused by enzymatic activity from the biological matrix. Key enzymes that can degrade 2-hydroxyacyl-CoAs include:

  • 2-Hydroxyacyl-CoA lyases (HACLs): These enzymes cleave the C2-C3 bond of 2-hydroxyacyl-CoAs.

  • 2-Hydroxyacyl-CoA dehydratases: These enzymes remove a water molecule, converting the 2-hydroxyacyl-CoA to an enoyl-CoA.

  • Dehydrogenases: These enzymes can oxidize the hydroxyl group.

Additionally, non-enzymatic degradation can occur due to suboptimal pH and temperature conditions.

Q2: At what temperature should I store my samples to minimize degradation?

A2: For short-term storage during the extraction process, samples should be kept on ice at all times. For long-term storage, extracted samples should be stored at -80°C.[1] It is crucial to minimize freeze-thaw cycles, as these can accelerate degradation.

Q3: What is the optimal pH for my extraction and storage buffers?

A3: Acyl-CoAs are most stable in a slightly acidic to neutral pH range. A pH of 6.8 has been shown to be effective for acyl-CoA stability.[2] Buffers such as 50 mM ammonium (B1175870) acetate (B1210297) at pH 6.8 are recommended for sample reconstitution and analysis.[2]

Q4: Can I use protease inhibitors in my extraction buffer?

A4: Yes, using a broad-spectrum protease inhibitor cocktail is highly recommended. While the primary threat is from enzymes that specifically act on this compound, general proteases can degrade these enzymes and release them from cellular compartments, leading to increased contact with your analyte. A common practice in related proteomics studies is to include a protease inhibitor cocktail in the homogenization buffer.

Q5: How can I rapidly quench metabolism to prevent degradation at the start of my workflow?

A5: Rapidly quenching metabolic activity is a critical first step. For cell cultures, this can be achieved by quickly washing the cells with ice-cold phosphate-buffered saline (PBS) before adding the extraction solvent.[1] For tissue samples, snap-freezing in liquid nitrogen immediately after collection is the best method to halt enzymatic activity.

Troubleshooting Guide

This guide addresses common issues encountered during the sample preparation of this compound.

Issue Potential Cause Recommended Solution
Low or no recovery of this compound Enzymatic Degradation: Enzymes like lyases or dehydratases were active during sample preparation.1. Ensure rapid quenching of metabolism at the start of your protocol.2. Use an extraction buffer containing a high concentration of organic solvent (e.g., 80% methanol) to precipitate and denature proteins.3. Add a broad-spectrum protease and phosphatase inhibitor cocktail to your initial lysis buffer.
Suboptimal pH: The pH of the extraction or storage buffer is too high or too low, leading to chemical hydrolysis of the thioester bond.1. Check the pH of all buffers and ensure they are in the optimal range (pH 6.5-7.0).2. Use buffers like ammonium acetate which have good buffering capacity in this range.[2]
Temperature Fluctuations: Samples were not kept consistently cold during processing.1. Perform all extraction steps on ice.2. Pre-chill all tubes, solvents, and equipment.3. Store extracted samples at -80°C immediately after preparation.[1]
High variability between replicate samples Inconsistent Quenching: The time between sample collection and quenching of metabolism varies between samples.1. Standardize your quenching procedure to be as rapid and consistent as possible.2. For adherent cells, aspirate media and add extraction solvent directly to the plate.
Incomplete Protein Precipitation: Proteins are not fully removed, leading to continued enzymatic activity in some samples.1. Ensure a sufficient volume of organic solvent is used for extraction.2. Centrifuge samples at a high speed (e.g., >15,000 x g) at 4°C to effectively pellet all precipitated protein.
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing samples is causing degradation.1. Aliquot samples after extraction into single-use tubes to avoid the need for multiple thaws.
Appearance of unexpected peaks in LC-MS analysis Degradation Products: The unexpected peaks may be degradation products of this compound, such as the corresponding enoyl-CoA or the (n-1) aldehyde.1. Review the troubleshooting steps for low recovery to improve sample stability.2. Characterize the unexpected peaks by their mass-to-charge ratio to see if they correspond to known degradation products.

Experimental Protocols

Protocol: Extraction of this compound from Cultured Cells

This protocol is designed to maximize the recovery and stability of this compound by rapidly inhibiting enzymatic activity.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Extraction Solvent: 80% Methanol (B129727) in water, pre-chilled to -80°C

  • Protease/phosphatase inhibitor cocktail

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes, 1.5 mL, pre-chilled

  • Centrifuge capable of 4°C and >15,000 x g

Procedure:

  • Quenching and Harvesting:

    • For adherent cells: Aspirate the culture medium. Immediately wash the cell monolayer twice with ice-cold PBS. After the final wash, add 1 mL of -80°C extraction solvent (with inhibitors) directly to the plate. Scrape the cells and collect the lysate into a pre-chilled microcentrifuge tube.

    • For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Quickly aspirate the supernatant and wash the cell pellet twice with ice-cold PBS. After the final wash, add 1 mL of -80°C extraction solvent (with inhibitors) and vortex vigorously to resuspend the pellet.

  • Protein Precipitation and Extraction:

    • Vortex the cell lysate for 1 minute to ensure thorough mixing and cell disruption.

    • Incubate the samples at -20°C for 30 minutes to facilitate protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube. Be cautious not to disturb the pellet.

  • Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) without heat.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for your LC-MS analysis. A common choice is 50% methanol in 50 mM ammonium acetate (pH 6.8).[2][3]

  • Storage:

    • Analyze the samples immediately or store them at -80°C until analysis.

Visualizations

Degradation Pathways of this compound

The following diagram illustrates the primary enzymatic pathways that can lead to the degradation of this compound during sample preparation.

cluster_0 Potential Degradation Pathways 2_hydroxyhexanoyl_CoA This compound Enoyl_CoA Hexenoyl-CoA 2_hydroxyhexanoyl_CoA->Enoyl_CoA Dehydratase Aldehyde Pentadecanal + Formyl-CoA 2_hydroxyhexanoyl_CoA->Aldehyde Lyase (HACL) Keto_CoA 2-oxo-hexanoyl-CoA 2_hydroxyhexanoyl_CoA->Keto_CoA Dehydrogenase

Caption: Potential enzymatic degradation pathways for this compound.

Recommended Sample Preparation Workflow

This workflow provides a visual guide to the key steps for preventing the degradation of this compound.

cluster_1 Sample Preparation Workflow start Start: Cell or Tissue Sample quench 1. Rapid Quenching (Liquid N2 or Ice-Cold PBS) start->quench extract 2. Extraction (80% Methanol with Inhibitors at -80°C) quench->extract precipitate 3. Protein Precipitation (-20°C for 30 min) extract->precipitate centrifuge 4. Centrifugation (15,000 x g, 4°C, 10 min) precipitate->centrifuge collect 5. Collect Supernatant centrifuge->collect dry 6. Dry Extract (Vacuum Concentrator) collect->dry reconstitute 7. Reconstitute (50% MeOH in 50mM NH4OAc, pH 6.8) dry->reconstitute analyze LC-MS/MS Analysis or Storage at -80°C reconstitute->analyze

Caption: Workflow for stable this compound sample preparation.

References

Technical Support Center: Improving the Yield of Enzymatic 2-Hydroxyhexanoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to enhance the yield of enzymatically synthesized 2-hydroxyhexanoyl-CoA.

I. Frequently Asked Questions (FAQs)

Q1: What is the core enzymatic reaction for synthesizing this compound?

A1: The synthesis is typically achieved through an acyloin condensation reaction. This reaction involves the carbon-carbon bond formation between formyl-CoA (a one-carbon donor) and a five-carbon aldehyde, pentanal (valeraldehyde). The reaction is catalyzed by a 2-hydroxyacyl-CoA synthase (HACS), also known as 2-hydroxyacyl-CoA lyase (HACL) when catalyzing the reverse cleavage reaction.[1][2][3]

Q2: What are the essential components of this enzymatic reaction?

A2: A successful reaction mixture requires several key components:

  • Enzyme: A purified and active 2-hydroxyacyl-CoA synthase (HACS).

  • Substrates: Formyl-CoA and pentanal.

  • Cofactor: Thiamine pyrophosphate (TPP or ThDP) is an essential coenzyme for HACS activity.[4][5]

  • Divalent Cation: Magnesium ions (Mg²⁺) are typically required for TPP-dependent enzyme function.[6]

  • Buffer: A suitable buffer to maintain optimal pH, typically around pH 7.0-8.0.

Q3: My reaction yield is very low or non-existent. What are the most common initial checks?

A3: Low yield is a frequent issue, often stemming from problems with one of the core components.[7] Start by systematically checking the following:

  • Enzyme Activity: Ensure your HACS enzyme is active. Enzyme activity can be compromised by improper storage, handling, or the presence of inhibitors.

  • Cofactor Presence and Integrity: HACS is a TPP-dependent enzyme; the reaction will not proceed without it.[4] Ensure TPP and Mg²⁺ are present at the correct concentrations. TPP solutions can be unstable and should be prepared fresh.[4]

  • Substrate Quality and Stability: Verify the purity and concentration of your substrates. Formyl-CoA is known to be relatively unstable; use freshly prepared or properly stored aliquots.[8][9]

Q4: How does the choice of HACS enzyme variant affect the reaction?

A4: The specific HACS variant used can significantly impact yield. These enzymes exhibit broad substrate specificity but have different efficiencies for aldehydes of varying chain lengths.[7][10] Some variants may have suboptimal kinetics for pentanal.[7] Bioprospecting for or engineering HACS variants has been shown to improve catalytic efficiency (kcat/KM) by up to 7-fold for certain substrates, which can dramatically increase product yield.[7][11][12]

Q5: How can I analyze the reaction to quantify my this compound product?

A5: The most common and reliable methods for quantifying acyl-CoA thioesters are chromatography-based.

  • HPLC-MS/MS: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry is a highly sensitive and specific method for identifying and quantifying acyl-CoAs.[13][14][15]

  • GC-MS: Gas Chromatography-Mass Spectrometry can also be used, typically after derivatization of the product.[3]

  • HPLC with UV Detection: HPLC with UV detection at 260 nm can quantify the product by detecting the adenine (B156593) moiety of Coenzyme A.[16][17]

II. Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Action
Inactive Enzyme 1. Perform an Activity Assay: Test your enzyme with a known positive control substrate pair (e.g., formaldehyde (B43269) and formyl-CoA to produce glycolyl-CoA) to confirm its catalytic activity.[3] 2. Check Storage Conditions: Ensure the enzyme has been stored at the recommended temperature (typically -80°C) in a suitable buffer containing cryoprotectants like glycerol (B35011). Avoid repeated freeze-thaw cycles. 3. Purify the Enzyme: If using a crude lysate, contaminants may be inhibiting the reaction. Re-purify the HACS enzyme.
Degraded or Absent Cofactor/Cofactors 1. Prepare Fresh Reagents: Thiamine pyrophosphate (TPP) and Coenzyme A (used to synthesize formyl-CoA) are prone to degradation. Prepare fresh solutions for each experiment and keep them on ice.[4] 2. Confirm Cofactor Concentrations: Ensure TPP and MgCl₂ are at their optimal concentrations (typically in the micromolar to low millimolar range).[6][18] 3. Consider Cofactor Bioavailability: In whole-cell systems, ensure the cellular machinery for TPP synthesis is functional.[19]
Substrate Instability or Impurity 1. Verify Formyl-CoA Integrity: Formyl-CoA is a critical but unstable substrate. Synthesize it immediately before use or use high-quality, freshly thawed aliquots. Confirm its presence and purity via HPLC if issues persist.[8][9] 2. Check Pentanal Quality: Ensure the pentanal used is of high purity and has not oxidized, as aldehydes can be susceptible to oxidation.
Suboptimal Reaction Conditions 1. Optimize pH: The optimal pH for HACS is generally between 7.0 and 8.0. Perform a pH screen using a range of buffers (e.g., potassium phosphate (B84403), Tris-HCl) to find the ideal condition for your specific enzyme variant.[6] 2. Optimize Temperature: Most assays are run at 30°C or 37°C.[6][18] Test a temperature range (e.g., 25°C to 40°C) to determine the optimum for your enzyme's stability and activity. 3. Substrate Concentrations: High substrate concentrations can sometimes lead to inhibition. Titrate the concentrations of both pentanal and formyl-CoA to find the optimal ratio and concentrations.
Issue 2: Reaction Starts but Stalls or Proceeds Slowly
Possible Cause Troubleshooting Action
Product Inhibition 1. Monitor Reaction Progress: Take time-course samples to determine if the reaction rate decreases significantly over time. 2. Consider In-Situ Product Removal: If feasible for your application, investigate methods to remove this compound from the reaction mixture as it is formed.
Enzyme Instability 1. Assess Enzyme Stability: Pre-incubate the enzyme under reaction conditions (without substrates) for the duration of the experiment, then test its residual activity. 2. Add Stabilizing Agents: Include additives like glycerol or BSA in the reaction buffer, which can sometimes improve enzyme stability.
Depletion of Substrates or Cofactors 1. Fed-Batch Strategy: If a substrate is being consumed rapidly or is unstable over the reaction time, add it in batches over the course of the reaction. This is particularly relevant for formyl-CoA. 2. Ensure Cofactor Regeneration (if applicable): In complex systems, ensure any required cofactor regeneration cycles are functioning efficiently.

III. Data Presentation

Table 1: Typical Reaction Conditions for HACS-catalyzed Synthesis
ParameterTypical RangeNotes
Enzyme (HACS) 0.1 - 10 µMOptimal concentration is enzyme-dependent and should be determined empirically.
Formyl-CoA 100 µM - 2 mMCan be inhibitory at high concentrations. Fresh preparation is critical.[8][9]
Pentanal 100 µM - 5 mMSubstrate inhibition may occur at higher concentrations.
Thiamine Pyrophosphate (TPP) 100 - 500 µMEssential cofactor for HACS activity.[4]
Magnesium Chloride (MgCl₂) 1 - 10 mMRequired for TPP function.[6]
Buffer pH 7.0 - 8.0Potassium phosphate or Tris-HCl are commonly used.[6]
Temperature 30 - 37 °CEnzyme stability may decrease at higher temperatures.[18]
Reaction Time 1 - 24 hoursMonitor progress to determine the optimal endpoint.
Table 2: Representative Kinetic Parameters of HACS Variants for Different Aldehyde Substrates

Note: Data for pentanal is limited. This table provides values for other aldehydes to illustrate the range of enzyme efficiency.

Enzyme VariantAldehyde SubstrateApparent Kₘ (mM)Apparent kcat (s⁻¹)Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹)
RuHACLFormaldehyde29 ± 83.3 ± 0.3110
Engineered VariantFormaldehyde--~770 (7x improvement)[7][11][12]
HACL1Various (C1-C15)Broad activity reported--

IV. Key Experimental Protocols

Protocol 1: In Vitro Synthesis of this compound

This protocol provides a starting point for a small-scale analytical reaction. Optimization is recommended.

  • Prepare a Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing the buffer, MgCl₂, and TPP. For a 100 µL final reaction volume, this might be:

    • 50 µL of 200 mM Potassium Phosphate Buffer (pH 7.5)

    • 10 µL of 100 mM MgCl₂

    • 5 µL of 10 mM TPP solution (prepare fresh)

    • Distilled water to bring the volume up to the required pre-substrate amount.

  • Add Substrates:

    • Add formyl-CoA to a final concentration of 1 mM.

    • Add pentanal to a final concentration of 2 mM.

  • Initiate the Reaction:

    • Add the HACS enzyme to a final concentration of 1 µM.

    • Gently mix and incubate the reaction at 37°C for 4 hours.

  • Quench the Reaction:

    • Stop the reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or ice-cold acetonitrile).[19]

    • Vortex and centrifuge to pellet the precipitated protein.

  • Sample Analysis:

    • Analyze the supernatant for the presence of this compound using HPLC-MS/MS.[13][20]

Protocol 2: Quantification by HPLC-MS/MS
  • Sample Preparation: Use the supernatant from the quenched reaction (Protocol 1, Step 4). If necessary, dilute the sample in the initial mobile phase.

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid (or a suitable buffer like ammonium (B1175870) acetate).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Run a gradient from low to high organic phase (e.g., 5% to 95% B) over 10-15 minutes to elute the acyl-CoAs.

    • Detection: Monitor the eluent at 260 nm for the adenine group of CoA.[16]

  • Mass Spectrometry Analysis:

    • Ionization Mode: Use positive ion electrospray ionization (ESI+).

    • Detection Mode: Use Multiple Reaction Monitoring (MRM) for quantification.

    • Transitions: Monitor for the specific parent-to-fragment ion transition for this compound. A common fragment corresponds to the acyl-pantetheine moiety.

  • Quantification:

    • Generate a standard curve using purified this compound of known concentrations.

    • Calculate the concentration in the experimental sample by comparing its peak area to the standard curve.

V. Visualizations

Enzymatic_Synthesis_Pathway cluster_substrates Substrates cluster_reaction Reaction cluster_product Product cluster_enzyme Catalyst Pentanal Pentanal (C5 Aldehyde) Reaction Acyloin Condensation Pentanal->Reaction FormylCoA Formyl-CoA (C1 Donor) FormylCoA->Reaction Product This compound Reaction->Product Enzyme 2-Hydroxyacyl-CoA Synthase (HACS) Enzyme->Reaction Cofactors Cofactors: - Thiamine Pyrophosphate (TPP) - Mg²⁺ Cofactors->Enzyme

Caption: Pathway for the enzymatic synthesis of this compound.

Troubleshooting_Workflow Start Low or No Yield Observed CheckEnzyme Is the HACS enzyme active? (Perform control reaction) Start->CheckEnzyme CheckCofactors Are TPP and Mg²⁺ present and freshly prepared? CheckEnzyme->CheckCofactors Yes ReplaceEnzyme Source or purify a new batch of enzyme. CheckEnzyme->ReplaceEnzyme No CheckSubstrates Is Formyl-CoA stable? Is Pentanal pure? CheckCofactors->CheckSubstrates Yes ReplaceReagents Prepare fresh reagents. CheckCofactors->ReplaceReagents No OptimizeConditions Optimize Reaction Conditions (pH, Temp, Concentrations) CheckSubstrates->OptimizeConditions Yes CheckSubstrates->ReplaceReagents No Success Yield Improved OptimizeConditions->Success ReplaceEnzyme->Start ReplaceReagents->Start

Caption: A logical workflow for troubleshooting low product yield.

HACS_Mechanism Simplified HACS Catalytic Cycle E_TPP Enzyme-TPP Complex FormylCoA_bind 1. Formyl-CoA Binds E_TPP->FormylCoA_bind Intermediate1 2. Covalent Intermediate (Formyl-TPP Adduct) FormylCoA_bind->Intermediate1 Aldehyde_bind 3. Pentanal Binds Intermediate1->Aldehyde_bind Attack 4. Nucleophilic Attack on Pentanal Carbonyl Aldehyde_bind->Attack Intermediate2 5. 2-Hydroxyhexanoyl-TPP Intermediate Forms Attack->Intermediate2 Product_Release 6. Product Release: This compound Product_Release->E_TPP Regenerates Enzyme Intermediate2->Product_Release

Caption: Simplified catalytic cycle of 2-hydroxyacyl-CoA synthase (HACS).

References

common sources of interference in 2-hydroxyhexanoyl-CoA detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of 2-hydroxyhexanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the quantification of this important metabolic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting and quantifying this compound?

A1: The primary methods for the detection and quantification of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays. LC-MS/MS offers high sensitivity and specificity, allowing for the simultaneous detection of multiple acyl-CoA species.[1][2] Enzymatic assays, often coupled with spectrophotometric or fluorometric detection, provide a functional measurement of the target molecule.[3]

Q2: What are the major challenges in accurately quantifying this compound in biological samples?

A2: Accurate quantification of this compound can be challenging due to its low endogenous concentrations, inherent instability, and the complexity of biological matrices.[2][4] Key challenges include:

  • Interference from structurally similar molecules: Other acyl-CoA species can interfere with the assay.

  • Matrix effects in LC-MS/MS: Components of the biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[1]

  • Sample stability: Acyl-CoAs are susceptible to degradation, requiring careful sample handling and storage.[5]

Q3: How should I prepare and extract this compound from cells or tissues?

A3: A common and effective method for extracting short- and medium-chain acyl-CoAs is protein precipitation with an organic solvent mixture. A widely used extraction solvent is a combination of acetonitrile, methanol, and water.[6] It is crucial to perform the extraction at low temperatures and to minimize the time between sample collection and extraction to prevent degradation.[4]

Q4: Are there commercially available standards for this compound?

A4: The availability of specific acyl-CoA standards can be limited. It is recommended to check with suppliers of metabolic research standards. If a commercial standard is not available, chemical or enzymatic synthesis may be required. The synthesis of other 2-hydroxyacyl-CoAs has been described in the literature and may serve as a methodological basis.[7]

Troubleshooting Guides

LC-MS/MS Analysis

Issue 1: Poor peak shape (tailing, broadening, or splitting)

  • Potential Cause: Contamination of the analytical column or suboptimal chromatographic conditions.

  • Troubleshooting Steps:

    • Column Wash: Flush the column with a strong solvent to remove potential contaminants.

    • Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the analyte. For acyl-CoAs, slightly acidic conditions are often used.[4]

    • Injection Solvent: The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.

    • Sample Clean-up: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove matrix components.[1]

Issue 2: Inconsistent retention times

  • Potential Cause: Issues with the LC system or column degradation.

  • Troubleshooting Steps:

    • System Equilibration: Ensure the LC system is thoroughly equilibrated with the mobile phase before each run.

    • Check for Leaks: Inspect the system for any leaks that could cause pressure fluctuations.

    • Column Integrity: If the problem persists, consider replacing the analytical column.

Issue 3: Signal suppression or enhancement (Matrix Effects)

  • Potential Cause: Co-elution of matrix components that interfere with the ionization of this compound.

  • Troubleshooting Steps:

    • Improve Chromatographic Separation: Modify the gradient or change the stationary phase to better separate the analyte from interfering compounds.

    • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.

    • Use an Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.

    • Optimize Sample Preparation: Enhance the sample clean-up protocol to remove phospholipids (B1166683) and other interfering substances.

Enzymatic Assays

Issue 1: High background signal

  • Potential Cause: Contamination of reagents or non-specific enzyme activity.

  • Troubleshooting Steps:

    • Reagent Blanks: Run blanks for all reagents to identify the source of the background signal.

    • Enzyme Purity: Ensure the purity of the enzyme used in the assay.

    • Substrate Specificity: Verify the specificity of the enzyme for this compound. Consider performing the assay with and without the substrate to determine substrate-dependent activity.

Issue 2: Low or no signal

  • Potential Cause: Inactive enzyme, degraded substrate, or suboptimal assay conditions.

  • Troubleshooting Steps:

    • Enzyme Activity: Check the activity of the enzyme with a known positive control substrate.

    • Substrate Integrity: Verify the integrity of the this compound standard.

    • Assay Conditions: Optimize assay parameters such as pH, temperature, and cofactor concentrations. For some related enzymes, cofactors like NAD+ are required.[3]

Data Presentation

Table 1: Potential Chemical Interferences in this compound Detection

Interferent ClassSpecific ExamplesDetection Method AffectedMitigation Strategy
Structural Isomers 3-hydroxyhexanoyl-CoA, other positional isomers of hydroxyhexanoyl-CoALC-MS/MS, Enzymatic Assays, ImmunoassaysHigh-resolution chromatography, use of highly specific enzymes or antibodies.
Other Acyl-CoAs Hexanoyl-CoA, Butyryl-CoA, Octanoyl-CoALC-MS/MS, Enzymatic Assays, ImmunoassaysChromatographic separation, validation of enzyme/antibody cross-reactivity.
Acyl-CoA Precursors Hexanoic acid, Coenzyme AEnzymatic AssaysChromatographic separation prior to assay, use of specific substrate activation enzymes.
Metabolic Products Degradation products of this compoundAll methodsProper sample handling and storage (snap-freezing, -80°C storage).[5]

Table 2: Troubleshooting Summary for LC-MS/MS Analysis

SymptomPossible CauseRecommended Action
Low Signal Intensity Matrix suppression, analyte degradation, poor ionizationImprove sample clean-up, use fresh samples, optimize MS source parameters.
High Variability Inconsistent sample preparation, matrix effects, system instabilityStandardize sample handling, use an internal standard, ensure LC system is stable.
Ghost Peaks Carryover from previous injectionImplement a thorough needle wash protocol, inject a blank sample after a high-concentration sample.

Experimental Protocols

Protocol 1: Extraction of Short- and Medium-Chain Acyl-CoAs from Cell Culture
  • Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Metabolism Quenching: Immediately add a cold extraction solvent (e.g., acetonitrile:methanol:water, 2:2:1 v/v/v) to the cell culture plate.[6]

  • Cell Lysis: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

  • Protein Precipitation: Vortex the lysate vigorously and incubate on ice for 10-15 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet the protein and cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs for analysis.

Protocol 2: General Enzymatic Assay for 2-Hydroxyacyl-CoA

This protocol is based on assays for similar 3-hydroxyacyl-CoAs and would require optimization for this compound.[3]

  • Reaction Mixture: Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), NAD+, and the specific 2-hydroxyacyl-CoA dehydrogenase.

  • Sample Addition: Add the extracted sample or standard to the reaction mixture.

  • Initiate Reaction: Start the reaction by adding the enzyme.

  • Incubation: Incubate at a controlled temperature (e.g., 37°C) for a specific time.

  • Detection: Measure the production of NADH spectrophotometrically at 340 nm or fluorometrically for higher sensitivity.

  • Quantification: Calculate the concentration of this compound based on a standard curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Cells/Tissue) Quench Quenching & Lysis Sample->Quench Extract Extraction Quench->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS EnzymeAssay Enzymatic Assay Supernatant->EnzymeAssay Quant Quantification LCMS->Quant EnzymeAssay->Quant Stats Statistical Analysis Quant->Stats

Caption: General experimental workflow for this compound detection.

troubleshooting_logic Start Poor Quality Data CheckPeakShape Check Peak Shape Start->CheckPeakShape CheckRetention Check Retention Time Start->CheckRetention CheckIntensity Check Signal Intensity Start->CheckIntensity Tailing Tailing/Broadening? CheckPeakShape->Tailing InconsistentRT Inconsistent RT? CheckRetention->InconsistentRT LowSignal Low Signal? CheckIntensity->LowSignal Sol1 Clean/Replace Column Optimize Mobile Phase Tailing->Sol1 Yes Sol2 Equilibrate System Check for Leaks InconsistentRT->Sol2 Yes Sol3 Improve Sample Cleanup Use Internal Standard LowSignal->Sol3 Yes

Caption: Troubleshooting logic for LC-MS/MS analysis of this compound.

metabolic_pathway FA Fatty Acids HexanoylCoA Hexanoyl-CoA FA->HexanoylCoA Activation OtherAcylCoA Other Acyl-CoAs FA->OtherAcylCoA Activation TwoHydroxy This compound HexanoylCoA->TwoHydroxy Hydroxylation Downstream Downstream Metabolism TwoHydroxy->Downstream

Caption: Simplified metabolic context of this compound.

References

Technical Support Center: Quantification of 2-Hydroxyhexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals encountering challenges with matrix effects during the quantification of 2-hydroxyhexanoyl-CoA by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] In biological samples like plasma, serum, or tissue homogenates, these interfering substances can include phospholipids, salts, and metabolites.[3] Matrix effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[1][2]

Q2: How can I determine if my this compound quantification is affected by matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a standard solution of this compound directly into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC system. A dip or rise in the baseline signal at the retention time of interest indicates ion suppression or enhancement, respectively.

  • Post-Extraction Spike: This quantitative method compares the peak area of this compound in a spiked, extracted blank matrix to the peak area of a pure standard solution at the same concentration. The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor less than 1 indicates ion suppression, while a factor greater than 1 suggests ion enhancement.

Q3: What is the most effective way to mitigate matrix effects for this compound analysis?

A3: The most robust strategy is the use of a stable isotope-labeled (SIL) internal standard (IS). A SIL-IS, such as deuterated or ¹³C-labeled this compound, co-elutes with the analyte and experiences similar matrix effects. By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and precise results. While specific SIL-IS for this compound are not readily commercially available, custom synthesis is a viable option.[4]

Q4: What are some alternative strategies if a stable isotope-labeled internal standard is not available?

A4: If a SIL-IS is unavailable, several other strategies can be employed to minimize matrix effects:

  • Improved Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering components from the sample matrix.

  • Chromatographic Separation: Optimizing the LC method to achieve baseline separation of this compound from co-eluting matrix components is crucial. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is representative of the study samples can help to compensate for matrix effects.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too much sample. 2. Secondary Interactions: Analyte interacting with active sites on the column. 3. Inappropriate Mobile Phase pH: Suboptimal pH affecting analyte ionization.1. Dilute the sample or reduce the injection volume. 2. Use a column with end-capping or a different stationary phase. Consider adding a small amount of a competing agent to the mobile phase. 3. Adjust the mobile phase pH to ensure consistent ionization of this compound.
Inconsistent Retention Time 1. Column Degradation: Loss of stationary phase or blockage. 2. Mobile Phase Inconsistency: Improperly mixed or degassed mobile phase. 3. Pump Malfunction: Inconsistent flow rate.1. Replace the column or use a guard column. 2. Prepare fresh mobile phase and ensure proper degassing. 3. Check the LC pump for leaks and perform maintenance as needed.
High Signal Variability (Poor Precision) 1. Significant Matrix Effects: Ion suppression or enhancement varying between samples. 2. Inconsistent Sample Preparation: Variability in extraction recovery.1. Implement a more rigorous sample cleanup method (e.g., SPE). 2. Use a stable isotope-labeled internal standard. If unavailable, ensure consistent and precise execution of the sample preparation protocol.
Low Signal Intensity (Ion Suppression) 1. Co-elution with Phospholipids: Common in plasma and serum samples. 2. High Salt Concentration: Salts in the sample can suppress ionization.1. Use a phospholipid removal plate or a specific SPE sorbent. Optimize chromatography to separate the analyte from the phospholipid elution region. 2. Implement a desalting step in the sample preparation, such as SPE with a wash step using a low percentage of organic solvent.
No Peak Detected 1. Analyte Degradation: this compound may be unstable under certain conditions. 2. Incorrect MS/MS Parameters: Suboptimal MRM transition or collision energy. 3. Complete Ion Suppression: Severe matrix effects completely quenching the signal.1. Ensure samples are processed and stored at low temperatures and under appropriate pH conditions. 2. Optimize MRM transitions and collision energy by infusing a standard solution of this compound. 3. Perform a post-column infusion experiment to confirm severe ion suppression and optimize sample cleanup and chromatography accordingly.

Experimental Protocols

Recommended Starting Protocol for Sample Preparation (Solid-Phase Extraction)

This protocol is a starting point and should be optimized for your specific sample type and instrumentation.

  • Sample Pre-treatment: To 100 µL of sample (e.g., plasma, tissue homogenate), add 300 µL of cold methanol (B129727) containing a suitable internal standard (if available).

  • Protein Precipitation: Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

Suggested LC-MS/MS Parameters

These are suggested starting parameters and will require optimization.

Parameter Recommendation
LC Column C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5-10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Based on the structure of this compound, a likely precursor ion [M+H]⁺ would be m/z 884.4. A characteristic product ion would result from the neutral loss of the phosphopantetheine moiety (507.1 Da), leading to a product ion of m/z 377.3. This transition (884.4 > 377.3) should be used as a starting point for optimization.[5][6]
Collision Energy Optimize by infusing a standard solution of this compound.

Visualizations

Matrix_Effect_Mitigation_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Review Start Biological Sample Protein_Precipitation Protein Precipitation (e.g., Methanol, Acetonitrile) Start->Protein_Precipitation LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Protein_Precipitation->LLE Optional SPE Solid-Phase Extraction (e.g., C18, PLR) Protein_Precipitation->SPE LLE->SPE Optional Phospholipid_Removal Phospholipid Removal SPE->Phospholipid_Removal Optional LC_Separation Chromatographic Separation SPE->LC_Separation Phospholipid_Removal->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Data_Processing Data Processing (with Internal Standard) MS_Detection->Data_Processing Review Review for Matrix Effects Data_Processing->Review End Accurate Quantification Review->End No Significant Effect Troubleshoot Troubleshoot Review->Troubleshoot Significant Effect Troubleshoot->LC_Separation Optimize Chromatography cluster_sample_prep cluster_sample_prep Troubleshoot->cluster_sample_prep Optimize Sample Prep Peroxisomal_Alpha_Oxidation Fatty_Acid 2-Hydroxyhexanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP, CoA Acyl_CoA This compound Acyl_CoA_Synthetase->Acyl_CoA Lyase 2-Hydroxyacyl-CoA Lyase Acyl_CoA->Lyase Products Formyl-CoA + Pentanal Lyase->Products Further_Metabolism Further Metabolism Products->Further_Metabolism Pentanal Formyl_CoA_Metabolism Formate -> CO2 Products->Formyl_CoA_Metabolism Formyl-CoA

References

stability of 2-hydroxyhexanoyl-CoA in different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 2-hydroxyhexanoyl-CoA under various storage conditions. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during their experiments involving this and similar acyl-CoA molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of acyl-CoA molecules, including this compound, is primarily influenced by temperature, pH, and the composition of the storage buffer or solvent. Acyl-CoAs are generally unstable in aqueous solutions, and their degradation can be accelerated by non-optimal storage conditions.

Q2: What is the recommended temperature for short-term and long-term storage of this compound?

A2: For short-term storage (a few days), it is advisable to keep this compound solutions at 4°C. For long-term storage, samples should be snap-frozen in liquid nitrogen and stored at -80°C to minimize degradation.

Q3: How does pH impact the stability of this compound?

A3: Acyl-CoAs are more stable in acidic conditions. It is recommended to maintain the pH of the solution at or below 6.0. Some studies suggest that a pH of 4.0 can significantly improve the stability of acyl-CoA compounds in aqueous solutions[1][2]. Alkaline conditions should be avoided as they can promote the hydrolysis of the thioester bond.

Q4: Can this compound degrade during experimental procedures?

A4: Yes, prolonged incubation at room temperature, especially in neutral or alkaline buffers, can lead to the degradation of this compound. It is crucial to keep samples on ice whenever possible and to minimize the duration of experiments conducted at higher temperatures.

Q5: Are there any specific buffer components to avoid when working with this compound?

A5: Buffers containing primary amines, such as Tris, can potentially react with the thioester group of acyl-CoAs, leading to degradation. While commonly used, it is advisable to use non-reactive buffers like phosphate (B84403) or HEPES at a slightly acidic to neutral pH for short-term experiments and to assess their compatibility in your specific experimental setup.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results with this compound. Degradation of the compound due to improper storage or handling.1. Prepare fresh solutions of this compound for each experiment. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Store stock solutions at -80°C in an acidic buffer (e.g., pH 4.0-6.0). 4. Keep working solutions on ice during experiments.
Low signal or absence of this compound peak in LC-MS/MS analysis. Complete degradation of the compound.1. Verify the storage conditions of your stock solution (temperature and pH). 2. Analyze a freshly prepared standard to confirm the performance of your analytical method. 3. Minimize sample preparation time and keep samples cold.
Appearance of unexpected peaks in chromatograms. Degradation products of this compound.1. Characterize the degradation products using mass spectrometry to understand the degradation pathway. 2. Optimize your experimental conditions (pH, temperature, buffer) to minimize degradation.

Experimental Protocols

Protocol 1: Assessment of this compound Stability

This protocol outlines a method to assess the stability of this compound under different storage conditions using LC-MS/MS analysis.

Materials:

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable solvent, such as 50% methanol in water with 10 mM ammonium acetate, adjusted to pH 4.0 with acetic acid.

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration of 10 µM in the following solutions:

    • Water (pH 7.0)

    • 50 mM Ammonium acetate, pH 4.0

    • 50 mM Ammonium acetate, pH 7.0

    • 50% Methanol in water

  • Incubation: Aliquot the test solutions and incubate them at the following temperatures:

    • 4°C

    • 25°C (Room Temperature)

    • 37°C

  • Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take an aliquot from each test solution and immediately analyze it using a validated LC-MS/MS method for the quantification of this compound.

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition. Calculate the degradation rate or half-life for each storage condition.

Protocol 2: LC-MS/MS Analysis of this compound

This is a general workflow for the quantification of this compound.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid

  • Gradient: A suitable gradient starting with a low percentage of Mobile Phase B and ramping up to elute this compound.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition: The specific precursor and product ions for this compound will need to be determined.

Data Presentation

The following table template can be used to summarize the stability data obtained from the experimental protocol.

Table 1: Stability of this compound under Various Storage Conditions

Storage ConditionTemperature (°C)Half-life (hours)Degradation Rate Constant (k)
Water (pH 7.0)4
Water (pH 7.0)25
Water (pH 7.0)37
50 mM Ammonium Acetate (pH 4.0)4
50 mM Ammonium Acetate (pH 4.0)25
50 mM Ammonium Acetate (pH 4.0)37
50 mM Ammonium Acetate (pH 7.0)4
50 mM Ammonium Acetate (pH 7.0)25
50 mM Ammonium Acetate (pH 7.0)37
50% Methanol in Water4
50% Methanol in Water25
50% Methanol in Water37

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (1 mM this compound) test_solutions Prepare Test Solutions (Different Buffers/pH) stock->test_solutions aliquot Aliquot for Incubation test_solutions->aliquot temp4 4°C aliquot->temp4 temp25 25°C aliquot->temp25 temp37 37°C aliquot->temp37 timepoint Collect Aliquots at Time Points temp4->timepoint temp25->timepoint temp37->timepoint lcms LC-MS/MS Analysis timepoint->lcms data Data Analysis (Calculate Half-life) lcms->data

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic start Inconsistent Results? check_storage Check Storage Conditions (Temp, pH, Aliquots) start->check_storage Yes success Problem Resolved start->success No fresh_solution Use Freshly Prepared Solution check_storage->fresh_solution keep_cold Keep Samples on Ice fresh_solution->keep_cold re_evaluate Re-evaluate Results keep_cold->re_evaluate re_evaluate->success Yes further_investigation Further Investigation Needed (e.g., buffer compatibility) re_evaluate->further_investigation No

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Troubleshooting Poor Peak Shape in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering poor peak shape for 2-hydroxyhexanoyl-CoA in High-Performance Liquid Chromatography (HPLC) analysis. The following sections offer troubleshooting guides and frequently asked questions to address common issues.

Troubleshooting Guide: Poor Peak Shape for this compound

Poor peak shape, such as tailing, fronting, or splitting, can compromise the accuracy and reproducibility of your HPLC results. This guide provides a systematic approach to diagnosing and resolving these issues for the analysis of this compound.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape in your HPLC analysis of this compound.

G cluster_0 Problem Identification cluster_1 Investigation & Diagnosis cluster_2 Root Cause Analysis & Solutions cluster_3 Verification start Observe Poor Peak Shape (Tailing, Fronting, Splitting) peak_type Identify Dominant Peak Shape Issue start->peak_type tailing Peak Tailing? peak_type->tailing Asymmetry > 1.2 fronting Peak Fronting? tailing->fronting No sol_tailing1 Secondary Interactions (Silanol Groups) tailing->sol_tailing1 Yes splitting Peak Splitting? fronting->splitting No sol_fronting1 Column Overload (Concentration) fronting->sol_fronting1 Yes sol_splitting1 Column Void or Contamination splitting->sol_splitting1 Yes verify Re-run Analysis & Evaluate Peak Shape splitting->verify No, consult further sol_tailing2 Mobile Phase pH Too Close to pKa sol_tailing1->sol_tailing2 sol_tailing3 Column Overload (Mass) sol_tailing2->sol_tailing3 sol_tailing3->verify sol_fronting2 Sample Solvent Incompatibility sol_fronting1->sol_fronting2 sol_fronting2->verify sol_splitting2 Sample Solvent/ Mobile Phase Mismatch sol_splitting1->sol_splitting2 sol_splitting2->verify

Caption: Troubleshooting workflow for poor HPLC peak shape.

Frequently Asked Questions (FAQs)

Peak Tailing

Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?

Peak tailing, where the latter half of the peak is drawn out, is a common issue.[1][2] For an acidic molecule like this compound, the primary causes are often related to secondary interactions with the stationary phase or inappropriate mobile phase conditions.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Secondary Silanol (B1196071) Interactions Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of your analyte, causing tailing.[2][3][4]- Use an end-capped column to minimize exposed silanols. - Operate at a lower mobile phase pH (e.g., 2.5-3.5) to suppress the ionization of silanol groups.[4][5] - Consider a column with a different stationary phase chemistry, such as a polymer-based or hybrid particle column.
Mobile Phase pH Close to Analyte's pKa If the mobile phase pH is close to the pKa of this compound's carboxylic acid group, the analyte will exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[2][6][7]- Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa. For an acidic compound, this typically means using a lower pH.[8]
Mass Overload Injecting too much sample can saturate the stationary phase, leading to tailing.[9][10]- Reduce the injection volume or dilute the sample. A 10-fold dilution can often show significant improvement.[4][8]
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[2]- Use tubing with a smaller internal diameter (e.g., 0.005 inches) and keep the length to a minimum.[2]

Experimental Protocol: Adjusting Mobile Phase pH to Reduce Tailing

  • Prepare Mobile Phases: Prepare two mobile phases. Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: 0.1% formic acid in acetonitrile. The low pH of the formic acid will help to suppress the ionization of both the this compound and the residual silanols on the column.

  • Equilibrate the Column: Equilibrate your C18 column with your initial gradient conditions for at least 15-20 column volumes.

  • Initial Analysis: Inject your standard solution of this compound and run your gradient method.

  • Evaluate Peak Shape: Observe the peak shape and calculate the tailing factor.

  • Further pH Adjustment (if needed): If tailing persists, consider using a stronger acid like trifluoroacetic acid (TFA) at a concentration of 0.1%. Be aware that TFA can suppress ionization in mass spectrometry detectors.[3]

Peak Fronting

Q2: My this compound peak is fronting. What does this indicate and what should I do?

Peak fronting, where the first half of the peak is sloped, is less common than tailing but can still significantly impact quantification.[1]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Concentration Overload Injecting a sample that is too concentrated can lead to fronting.[8][9]- Dilute your sample. A serial dilution will help you find the optimal concentration range for your column.
Sample Solvent Incompatibility If your sample is dissolved in a solvent that is much stronger than your initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.[10][11]- Whenever possible, dissolve your sample in the initial mobile phase. - If a different solvent must be used, ensure it is weaker than or of similar strength to the mobile phase.
Poor Column Packing or Collapse A poorly packed column bed or a void at the column inlet can cause uneven flow and lead to peak distortion, including fronting.[11][12]- Replace the column. Column collapse can occur if the column is operated outside its recommended pH or pressure range.[12]
Peak Splitting

Q3: I am observing a split or shoulder peak for this compound. What could be the reason?

Split peaks can be indicative of several issues, from column problems to interactions during injection.[1][10]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Column Void or Contamination A void at the head of the column or a partially blocked frit can create two different flow paths for the analyte, resulting in a split peak.[12][13]- Try backflushing the column at a low flow rate to dislodge any blockage. - If a void is suspected, the column will likely need to be replaced.
Sample Solvent / Mobile Phase Mismatch A significant mismatch in solvent strength or pH between the sample solvent and the mobile phase can cause the peak to split upon injection.[12][14]- As with fronting, dissolve the sample in the initial mobile phase whenever possible.
Co-elution with an Impurity It's possible that the shoulder or split peak is a closely eluting impurity.- If possible, analyze the peak using a mass spectrometer to confirm its identity. - Adjust the gradient or mobile phase composition to try and resolve the two peaks.

Signaling Pathway and Logical Relationships

The following diagram illustrates the relationship between common HPLC issues and their potential causes, providing a logical framework for troubleshooting.

G cluster_0 Observed Problem cluster_1 Potential Cause Categories cluster_2 Specific Causes problem Poor Peak Shape (this compound) col_issues Column Issues problem->col_issues mp_issues Mobile Phase Issues problem->mp_issues sample_issues Sample/Injection Issues problem->sample_issues system_issues System Issues problem->system_issues silanol Secondary Interactions (Silanols) col_issues->silanol void Void/Contamination col_issues->void ph Incorrect pH mp_issues->ph solvent_strength Solvent Strength mp_issues->solvent_strength overload Overload sample_issues->overload sample_solvent Sample Solvent sample_issues->sample_solvent extra_vol Extra-Column Volume system_issues->extra_vol

Caption: Logical relationships of HPLC troubleshooting causes.

References

how to increase the ionization efficiency of 2-hydroxyhexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-hydroxyhexanoyl-CoA and other hydroxyacyl-CoA thioesters using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges.

Frequently Asked Questions (FAQs)

A collection of answers to common questions encountered during the ESI-MS analysis of this compound and related compounds.

Q1: What is the optimal ionization mode for analyzing this compound by ESI-MS?

A1: For most acyl-CoA compounds, including hydroxy derivatives, positive ion mode ESI is generally more sensitive than negative ion mode.[1] It is recommended to start with positive ion mode for the best signal intensity.

Q2: I am observing a very low signal for my this compound standard. What are the common causes?

A2: Low signal intensity for acyl-CoAs can be attributed to several factors:

  • Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, particularly in non-acidic aqueous solutions. Ensure samples are prepared fresh and kept in an appropriate solvent.

  • Inefficient Ionization: The composition of your mobile phase significantly impacts ionization efficiency. The presence of salts or detergents can suppress the signal.

  • Suboptimal MS Parameters: Incorrect mass spectrometer settings, such as desolvation temperature, gas flows, and ion optics voltages, can lead to poor sensitivity.

  • In-source Fragmentation: High cone or capillary voltages can cause the molecule to fragment within the ion source before detection, reducing the intensity of the precursor ion.[1]

Q3: How does the hydroxyl group in this compound affect its analysis compared to its non-hydroxylated counterpart?

A3: The hydroxyl group increases the polarity of the molecule. This can affect its retention time in reversed-phase liquid chromatography, typically leading to earlier elution. The fragmentation pattern in MS/MS may also differ, although the characteristic neutral loss of the CoA moiety is generally still observed.

Q4: Can I use derivatization to improve the ionization efficiency of this compound?

A4: While not always necessary for acyl-CoAs, derivatization is a valid strategy to enhance ionization efficiency, especially if you are struggling with sensitivity. Derivatization can be used to introduce a permanently charged group or a more easily ionizable moiety to the molecule. For example, acetyl trimethylaminoethyl ester iodide derivatives have been used to analyze long-chain hydroxy fatty acids.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: No Signal or Extremely Weak Signal for this compound

This is a common and frustrating issue. The following workflow can help you systematically troubleshoot the problem.

A Start: No/Weak Signal B Check MS System Performance (Infuse a known standard, e.g., reserpine) A->B C Signal Observed? B->C D No C->D No E Yes C->E Yes F Troubleshoot Mass Spectrometer (Check for hardware issues, leaks, etc.) D->F G Prepare Fresh Standard of this compound E->G H Prepare Fresh Mobile Phases G->H I Inject Fresh Standard H->I J Signal Observed? I->J K No J->K No L Yes J->L Yes M Optimize MS Parameters (See Table 2) K->M O Problem Solved L->O N Optimize LC Conditions (See Table 1) M->N N->O

Caption: Troubleshooting workflow for no or weak signal.

Issue 2: Poor Peak Shape and/or Inconsistent Retention Times

Poor chromatography can significantly impact the quality and reproducibility of your data.

A Start: Poor Peak Shape/Retention B Check for Column Contamination/Age A->B C Flush or Replace Column B->C D Adjust Mobile Phase Composition C->D E Consider Mobile Phase Additives (See Table 1) D->E F Ensure Proper Sample Dissolution (Solvent should be compatible with mobile phase) E->F G Check for System Leaks F->G H Problem Resolved? G->H I Yes H->I J No H->J K Contact Instrument Support J->K

Caption: Troubleshooting workflow for poor chromatography.

Experimental Protocols

Optimized LC-MS/MS Method for this compound

This protocol provides a starting point for the analysis of this compound. Optimization may be required for your specific instrumentation and sample matrix.

1. Sample Preparation:

  • Dissolve this compound standard or extracted samples in a solvent compatible with the initial mobile phase conditions (e.g., 50% methanol (B129727) in water).

  • To improve stability, consider using a buffer such as 10 mM ammonium (B1175870) acetate.

2. Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column is a good starting point (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with a suitable additive (see Table 1).

  • Mobile Phase B: Acetonitrile or methanol with a suitable additive.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for structural confirmation.

  • Precursor Ion: The [M+H]⁺ ion of this compound.

  • Product Ion: The most abundant fragment ion, typically resulting from the neutral loss of the CoA moiety (507.0 Da).[3]

  • Source Parameters: Optimize desolvation temperature, gas flows, and capillary voltage for your specific instrument (see Table 2 for starting points).

Data Presentation

Table 1: Effect of Mobile Phase Additives on Ionization Efficiency
Mobile Phase AdditiveIonization ModeSignal IntensityPeak ShapeComments
0.1% Formic AcidPositiveGoodFair to GoodA common starting point, but may cause peak tailing for some acyl-CoAs.[1]
10 mM Ammonium FormatePositiveExcellentExcellentOften provides the best signal and peak shape for acyl-CoAs.[4]
10 mM Ammonium AcetatePositiveVery GoodVery GoodA good alternative to ammonium formate.[1]
0.1% Acetic AcidPositiveGoodGoodGenerally provides lower signal intensity than formic acid in positive mode.[1]
0.02% Acetic AcidNegativeGoodExcellentRecommended for broad lipid profiling in negative mode.[5]
Table 2: Recommended Starting Points for ESI Source Parameter Optimization
ParameterRecommended RangePurpose
Capillary Voltage2.5 - 3.5 kVPromotes the formation of charged droplets.
Source Temperature100 - 130 °CAids in desolvation. Keep as low as possible to prevent thermal degradation.[1]
Desolvation Gas Temp.350 - 500 °CAids in desolvation. Higher temperatures can improve signal but may also promote degradation.[1]
Desolvation Gas Flow500 - 800 L/hrAssists in droplet evaporation. Optimize for signal stability and intensity.[1]
Nebulizer Gas Pressure30 - 60 psiControls the formation of the aerosol. Adjust for a stable spray.[1]

Disclaimer: These are general guidelines. The optimal conditions for your specific application may vary. Always refer to your instrument's user manual and perform systematic optimization experiments.

References

minimizing ion suppression for 2-hydroxyhexanoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-hydroxyhexanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during LC-MS/MS analysis, with a primary focus on minimizing ion suppression.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is ion suppression and why is it a concern in the analysis of this compound?

A1: Ion suppression is a phenomenon in mass spectrometry where the signal intensity of the target analyte, in this case, this compound, is reduced due to the presence of other co-eluting compounds in the sample matrix.[1][2][3] This leads to decreased sensitivity, accuracy, and precision in quantification.[4][5] In electrospray ionization (ESI), which is commonly used for acyl-CoA analysis, ion suppression can occur when matrix components compete with the analyte for ionization, alter the properties of the ESI droplets, or co-precipitate with the analyte.[1][6] Given the complexity of biological samples from which this compound is often measured, components like salts, phospholipids (B1166683), and endogenous metabolites can all contribute to ion suppression.[3][7]

Q2: I am observing a significantly lower than expected signal for my this compound standard in a biological matrix compared to a pure solvent. What could be the cause?

A2: This is a classic indication of ion suppression. The primary causes in biological matrices include:

  • High salt concentrations: Non-volatile salts from buffers or the sample itself can interfere with the ESI process.[8][9]

  • Phospholipids: These are major components of cell membranes and are notoriously problematic for causing ion suppression in bioanalysis.[7]

  • Co-eluting endogenous molecules: Other metabolites or cellular components that elute from the LC column at the same time as this compound can compete for ionization.[2]

  • Suboptimal sample preparation: Inadequate removal of matrix components is a common reason for significant ion suppression.[7]

To confirm and identify the region of ion suppression, a post-column infusion experiment is recommended.[10]

Q3: How can I improve my sample preparation to reduce ion suppression for this compound analysis?

A3: Effective sample preparation is the most critical step in mitigating ion suppression.[7] Here are some recommended strategies:

  • Protein Precipitation (PPT): This is a simple and common first step to remove the bulk of proteins. However, it may not effectively remove other interfering substances like phospholipids and salts, making it potentially insufficient on its own.[6][7]

  • Liquid-Liquid Extraction (LLE): LLE can be a more effective technique for removing highly polar (salts) and non-polar (lipids) interferences. The choice of extraction solvent is crucial and should be optimized for this compound recovery while minimizing the co-extraction of interfering matrix components.[7]

  • Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can be very effective in cleaning up complex samples.[3][7] Specific SPE cartridges and protocols tailored for acyl-CoAs can provide cleaner extracts and significantly reduce ion suppression.

Q4: Can I just dilute my sample to reduce ion suppression?

A4: While sample dilution can reduce the concentration of interfering matrix components and thereby lessen ion suppression, it also dilutes the analyte of interest.[6] This may lead to a signal that is too low for reliable detection and quantification, especially if this compound is present at low concentrations. Therefore, while dilution can be a useful tool, it is often not a standalone solution and should be combined with optimized sample preparation and chromatography.

Q5: What role does chromatography play in minimizing ion suppression?

A5: Chromatographic separation is a powerful tool to combat ion suppression.[8] By optimizing the liquid chromatography (LC) method, you can separate this compound from co-eluting matrix components.[3] Strategies include:

  • Gradient Optimization: Modifying the mobile phase gradient can improve the resolution between the analyte and interfering peaks.

  • Column Chemistry: Using a different column chemistry (e.g., C18, HILIC) can alter the elution profile of both the analyte and matrix components, potentially resolving them.[11][12]

  • Flow Rate: Adjusting the flow rate can also impact separation efficiency.

Q6: Are there any specific additives I should avoid in my mobile phase?

A6: Yes, certain additives can cause significant ion suppression. It is crucial to avoid non-volatile buffers like phosphate (B84403) buffers (e.g., PBS).[8] Strong ion-pairing agents like trifluoroacetic acid (TFA) can also suppress the signal in negative ion mode.[8] If a buffer is necessary, volatile options like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) are preferred.[13]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

This experiment helps to qualitatively identify the regions in your chromatogram where ion suppression is occurring.

Methodology:

  • Prepare a standard solution of this compound at a concentration that gives a stable signal.

  • Set up your LC-MS/MS system as you would for your analysis.

  • Using a T-connector, infuse the this compound standard solution at a constant, low flow rate (e.g., 5-10 µL/min) into the mobile phase flow just after the analytical column and before the mass spectrometer's ion source.

  • Inject a blank matrix sample (an extract of the same biological matrix you are analyzing but without the analyte) onto the LC column.

  • Monitor the signal of your this compound standard. A stable baseline signal should be observed. Any dips or decreases in this baseline correspond to retention times where components from the blank matrix are eluting and causing ion suppression.

Protocol 2: Sample Preparation of Biological Tissues for Acyl-CoA Analysis

This protocol provides a general workflow for extracting short- to medium-chain acyl-CoAs from tissue samples, with a focus on minimizing ion suppression.

Methodology:

  • Homogenization: Homogenize the frozen tissue sample in a cold buffer. A commonly used buffer is 100 mM KH2PO4 at pH 4.9.[14]

  • Deproteinization and Extraction:

    • Add a deproteinizing agent. While trichloroacetic acid (TCA) is sometimes used, it can lead to the loss of more polar species and often requires a subsequent solid-phase extraction (SPE) step to remove it.[15]

    • An alternative is to use 5-sulfosalicylic acid (SSA), which can deproteinize the sample without necessitating removal by SPE, thus improving the recovery of some CoA species.[15]

    • Alternatively, an organic solvent precipitation can be performed by adding cold acetonitrile (B52724) or a mixture of isopropanol (B130326) and acetonitrile.[14]

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 20,000 x g) at 4°C to pellet the precipitated proteins and cellular debris.[13]

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying and Reconstitution: The supernatant can be dried down under a stream of nitrogen and then reconstituted in a solvent suitable for LC-MS/MS analysis, such as 50 mM ammonium acetate.[13]

Quantitative Data Summary

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Reference
Relative Ion Suppression HighLow to MediumLow[6]
Removal of Phospholipids PoorGoodExcellent[7]
Removal of Salts PoorGoodGood[9]
Analyte Recovery VariableDependent on solventHigh (with optimization)[15]
Selectivity LowMediumHigh[7]

Visualizations

IonSuppressionWorkflow cluster_sample Sample Matrix cluster_process Analytical Process cluster_output Result Analyte This compound LC LC Separation Analyte->LC ESI Electrospray Ionization Analyte->ESI Interference Matrix Interferences (Salts, Phospholipids) Interference->LC Interference->ESI LC->ESI Co-elution MS Mass Spectrometer ESI->MS Signal Analyte Signal ESI->Signal Ideal Scenario (No Interference) SuppressedSignal Suppressed Signal MS->SuppressedSignal Competition for Ionization

Caption: Workflow illustrating the mechanism of ion suppression.

TroubleshootingLogic Start Low Analyte Signal Observed CheckSuppression Perform Post-Column Infusion Experiment Start->CheckSuppression OptimizeSamplePrep Optimize Sample Preparation (LLE, SPE) CheckSuppression->OptimizeSamplePrep Suppression Confirmed Reevaluate Re-evaluate Signal CheckSuppression->Reevaluate No Suppression OptimizeChroma Optimize Chromatography (Gradient, Column) OptimizeSamplePrep->OptimizeChroma UseIS Use Stable Isotope-Labeled Internal Standard OptimizeChroma->UseIS UseIS->Reevaluate

Caption: Troubleshooting flowchart for low analyte signal.

References

Technical Support Center: GC-MS Analysis of 2-Hydroxyhexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the GC-MS analysis of modified acyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the derivatization of 2-hydroxyhexanoyl-CoA for gas chromatography-mass spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound derivative not detectable by GC-MS?

A1: Direct derivatization of intact this compound for GC-MS analysis is exceptionally challenging and generally not a viable method. The Coenzyme A (CoA) moiety is a large, polar, and thermally labile molecule, making the entire acyl-CoA non-volatile.[1][2] Standard derivatization techniques, such as silylation or acylation, are designed to modify small functional groups to increase volatility, but they are insufficient to overcome the inherent properties of the large CoA structure.[3][4] For successful GC-MS analysis, it is standard practice to first hydrolyze the acyl-CoA to release the free fatty acid (2-hydroxyhexanoic acid), which can then be effectively derivatized.[5]

Q2: What are the most common derivatization reagents for hydroxy fatty acids for GC-MS?

A2: The most common approach for derivatizing molecules with hydroxyl and carboxyl groups, such as 2-hydroxyhexanoic acid, is silylation.[6][7] The most frequently used reagents are:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent that reacts with alcohols, carboxylic acids, and amines.[7][8] It is often used with a catalyst like trimethylchlorosilane (TMCS) or a solvent like pyridine (B92270) to enhance its reactivity, especially with sterically hindered hydroxyl groups.[7][8]

  • MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): This reagent forms tert-butyldimethylsilyl (TBDMS) derivatives, which are more stable and less susceptible to hydrolysis than the trimethylsilyl (B98337) (TMS) derivatives formed by BSTFA.[9][10] MTBSTFA derivatives also produce characteristic mass spectra with prominent [M-57] ions, which can aid in structural elucidation.[10][11]

Q3: My derivatization reaction seems incomplete. What could be the cause?

A3: Incomplete derivatization is a common issue. Several factors can contribute to this problem:

  • Presence of Water: Silylation reagents are highly sensitive to moisture. Water in your sample or solvents will react with the reagent, reducing its availability for the analyte and leading to low yields.[6][7][9] Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Insufficient Reagent: The derivatization agent should be added in molar excess to ensure the reaction goes to completion. A general guideline is at least a 2:1 molar ratio of the silylating reagent to active hydrogens on the analyte.[7]

  • Suboptimal Reaction Conditions: Both reaction time and temperature are critical. While some reactions proceed at room temperature, others require heating to ensure complete derivatization, especially for sterically hindered groups or amides.[6][7] Optimization of these parameters for your specific analyte is crucial.[7]

  • Analyte Degradation: Acyl-CoAs are known to be sensitive to temperature and pH, which can lead to degradation before or during the derivatization process.[1][12]

Q4: I'm observing poor peak shape (e.g., tailing) for my derivatized analyte. How can I improve it?

A4: Poor peak shape is often due to incomplete derivatization or issues within the GC system itself.

  • Incomplete Derivatization: Residual polar groups (unreacted -OH or -COOH) can interact with active sites in the GC liner and column, causing peak tailing.[6] Re-optimize your derivatization protocol to ensure a complete reaction.

  • GC System Activity: Active sites (exposed silica) in the injector liner or the front of the column can cause adsorption of polar analytes. Using a deactivated liner and performing regular column maintenance can mitigate this. Injecting the silylation reagent itself can sometimes temporarily passivate the system.[8]

  • Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the chromatography, leading to poor peak shape.[13][14] An additional sample cleanup step may be necessary.

Q5: Should I use an internal standard?

A5: Yes, using an internal standard is highly recommended for accurate quantification. An ideal internal standard is a structurally similar compound that is not present in the sample, such as a stable isotope-labeled version of the analyte (e.g., deuterated 2-hydroxyhexanoic acid) or a homologous fatty acid (e.g., 2-hydroxyheptanoic acid). The internal standard should be added at the earliest possible stage of sample preparation to account for analyte loss during extraction, hydrolysis, and derivatization.

Troubleshooting Guide

This guide addresses specific issues you may encounter when attempting to analyze this compound by GC-MS, focusing on the recommended workflow of hydrolysis followed by derivatization.

Problem Potential Cause(s) Recommended Solution(s)
No Peak Detected for Analyte 1. Direct Injection of Acyl-CoA: The intact this compound is not volatile enough for GC analysis.1. Implement an alkaline hydrolysis step to cleave the CoA moiety and release the free 2-hydroxyhexanoic acid before derivatization.
2. Analyte Degradation: The acyl-CoA was degraded during sample storage or preparation.[1]2. Ensure samples are processed quickly on ice and stored at -80°C. Use appropriate buffers to maintain a stable pH.
3. Derivatization Failure: Complete failure of the derivatization reaction due to moisture or degraded reagents.3. Use fresh, high-quality derivatization reagents. Ensure all solvents are anhydrous and glassware is oven-dried. Prepare a positive control (e.g., a standard fatty acid) to verify reagent activity.
Low Signal / Poor Sensitivity 1. Incomplete Hydrolysis: The conversion of the acyl-CoA to the free fatty acid was inefficient.1. Optimize hydrolysis conditions (time, temperature, base concentration). Use a known amount of a standard acyl-CoA to validate the hydrolysis efficiency.
2. Inefficient Extraction: Poor recovery of 2-hydroxyhexanoic acid after hydrolysis.2. After hydrolysis, acidify the sample to protonate the carboxylic acid. Use a suitable organic solvent for liquid-liquid extraction and perform multiple extractions to maximize recovery.
3. Incomplete Derivatization: Insufficient reagent or suboptimal reaction conditions.[7]3. Increase the amount of derivatization reagent and/or catalyst. Optimize reaction temperature and time (e.g., heat at 60-80°C for 30-60 minutes).[6][15]
4. Matrix Suppression Effects: Co-eluting matrix components are suppressing the ion source.[13][16]4. Incorporate a sample cleanup step (e.g., Solid Phase Extraction - SPE) after hydrolysis. Dilute the sample if possible. Use matrix-matched calibration standards.[14]
Multiple or Broad Peaks 1. Partial Derivatization: The analyte has multiple active sites (-OH and -COOH), and only one was derivatized, leading to multiple derivative forms.1. Ensure derivatization conditions are stringent enough to react with all active sites. Increase reagent concentration, temperature, and/or reaction time.[7]
2. Derivative Instability: TMS derivatives can be unstable and may degrade in the vial or in the GC injector.[8]2. Analyze samples as soon as possible after derivatization. Consider using MTBSTFA to create more stable TBDMS derivatives.[9]
3. Thermal Degradation in Injector: The derivatized analyte is degrading at the injection port temperature.3. Optimize the injector temperature. A lower temperature may prevent degradation, but it must be high enough to ensure efficient volatilization.
Poor Reproducibility 1. Variable Water Contamination: Inconsistent amounts of moisture in samples or reagents.1. Standardize procedures for drying glassware and handling anhydrous solvents and reagents to minimize moisture contamination.
2. Inconsistent Reaction Times/Temps: Variation in derivatization conditions between samples.2. Use a heating block for consistent temperature control. Time all reaction steps accurately for all samples.
3. Sample Matrix Variability: Differences in matrix composition between samples affecting derivatization efficiency or causing variable matrix effects.[13]3. Employ a robust sample cleanup protocol. The use of a stable isotope-labeled internal standard is critical to correct for these variations.

Experimental Protocols & Data

Protocol 1: Hydrolysis of this compound

This protocol describes the cleavage of the thioester bond to release the free 2-hydroxyhexanoic acid.

  • To your aqueous sample containing this compound (and internal standard), add a final concentration of 0.5 M KOH.

  • Incubate the mixture at 60°C for 1 hour to ensure complete hydrolysis.

  • Cool the sample to room temperature.

  • Acidify the solution to a pH of <2 by adding 6 M HCl. This step is critical to protonate the carboxyl group of the fatty acid for efficient extraction.

  • Extract the free fatty acids by adding 2 volumes of a suitable organic solvent (e.g., ethyl acetate (B1210297) or hexane).

  • Vortex vigorously for 1 minute and centrifuge to separate the phases.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction (steps 5-7) two more times, pooling the organic extracts.

  • Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen gas. The sample is now ready for derivatization.

Protocol 2: Silylation using BSTFA + 1% TMCS

This protocol creates trimethylsilyl (TMS) derivatives of the hydroxyl and carboxyl groups.

  • Ensure the dried sample from the hydrolysis step is completely free of water.

  • Add 50 µL of BSTFA (with 1% TMCS as a catalyst) and 50 µL of anhydrous pyridine to the dried sample.[17] Pyridine acts as a solvent and catalyst.[8]

  • Cap the vial tightly, vortex for 10-15 seconds.

  • Heat the vial at 60°C for 60 minutes in a heating block or oven.[6]

  • Cool the vial to room temperature.

  • The sample can be injected directly or, if needed, evaporated and reconstituted in a solvent like hexane.[17]

  • Analyze by GC-MS promptly, as TMS derivatives can be susceptible to hydrolysis.[8]

Comparative Data for Derivatization Conditions

The optimal conditions for derivatization can vary. The following table summarizes typical starting points and considerations for optimization.

ParameterCondition 1 (Mild)Condition 2 (Standard)Condition 3 (Aggressive)Rationale & Considerations
Reagent BSTFABSTFA + 1% TMCSMTBSTFAMTBSTFA yields more stable derivatives, which is advantageous for complex sample sets or when repeat analysis may be needed.[9]
Temperature Room Temperature60 °C80 - 100 °CHigher temperatures increase reaction rates but may risk analyte degradation. Optimization is key.[6][9][15]
Time 30 min60 min2 - 4 hoursLonger times may be needed for complete reaction, especially with MTBSTFA or for sterically hindered groups.[7][9]
Catalyst/Solvent AcetonitrilePyridinePyridinePyridine is an effective catalyst for silylating hindered hydroxyl groups.[8] Acetonitrile can be used as a solvent if catalysis is not required.[9]

Visualizations

Workflow for GC-MS Analysis

The following diagram illustrates the recommended experimental workflow for analyzing this compound using GC-MS.

G Figure 1. Recommended workflow for GC-MS analysis. cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample (containing this compound) Add_IS Add Internal Standard Sample->Add_IS Hydrolysis Alkaline Hydrolysis (KOH, 60°C) Add_IS->Hydrolysis Acidify Acidification (HCl) Hydrolysis->Acidify Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extraction Drydown Evaporate to Dryness (Nitrogen Stream) Extraction->Drydown Deriv Add Derivatization Reagent (e.g., BSTFA + Pyridine) Drydown->Deriv React Heat Reaction Vial (60°C, 1 hr) Deriv->React GCMS GC-MS Injection React->GCMS Data Data Acquisition & Processing GCMS->Data

Figure 1. Recommended workflow for GC-MS analysis.
Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues like the absence of an analyte peak.

G Figure 2. Troubleshooting for 'No Analyte Peak'. Start Start: No Peak Detected Q_Direct Are you injecting intact Acyl-CoA? Start->Q_Direct Sol_Hydrolyze Action: Implement hydrolysis step to release free acid. Q_Direct->Sol_Hydrolyze Yes Q_Reagent Is derivatization reagent active? Q_Direct->Q_Reagent No Sol_Hydrolyze->Q_Reagent Sol_Control Action: Test reagent on a positive control (e.g., standard fatty acid). Q_Reagent->Sol_Control Unsure Q_Moisture Is there water in the sample/solvents? Q_Reagent->Q_Moisture Yes Sol_Control->Q_Moisture Sol_Dry Action: Use anhydrous solvents & oven-dried glassware. Re-prepare. Q_Moisture->Sol_Dry Yes / Possible End Further investigation needed (e.g., MS tuning, instrument issues). Q_Moisture->End No Sol_Dry->End

Figure 2. Troubleshooting for 'No Analyte Peak'.

References

Validation & Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for 2-Hydroxyhexanoyl-CoA in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism and related disorders, the accurate quantification of specific acyl-CoA species is paramount. 2-Hydroxyhexanoyl-CoA is an important intermediate in various metabolic pathways, and its concentration in plasma can be a key biomarker. This guide provides a comprehensive comparison of a proposed, state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in plasma with alternative analytical techniques.

The Preeminence of LC-MS/MS for Acyl-CoA Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of endogenous small molecules in complex biological matrices due to its high sensitivity, specificity, and throughput. While classical methods such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and enzymatic assays have been used for the analysis of coenzyme A derivatives, they often lack the specificity and sensitivity required for low-abundance species like this compound.

The proposed LC-MS/MS method, detailed below, offers significant advantages over these alternatives. The use of a stable isotope-labeled internal standard and Multiple Reaction Monitoring (MRM) ensures high accuracy and precision, minimizing matrix effects and enabling reliable quantification even at very low concentrations.

Comparative Performance of Analytical Methods

The following table summarizes the expected performance of a validated LC-MS/MS method for this compound in plasma compared to other analytical techniques. The data for the LC-MS/MS method are projected based on validated assays for similar short- and medium-chain acyl-CoAs.

Parameter Proposed LC-MS/MS Method HPLC with UV/Fluorescence Detection Enzymatic Assays
Linearity (r²) >0.990.98 - 0.99Variable, often non-linear
Lower Limit of Quantification (LLOQ) 1 - 10 fmol on column1 - 10 pmol on column10 - 100 pmol
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±20%Within ±25%
Precision (% CV) <15% (<20% at LLOQ)<20%<25%
Specificity High (based on mass-to-charge ratio)Low (potential for co-eluting interferences)Moderate (potential for cross-reactivity)
Throughput High (3-5 min per sample)Moderate (10-20 min per sample)Low (manual, multi-step process)

Experimental Protocols

Proposed LC-MS/MS Method

A detailed protocol for the proposed validated LC-MS/MS method for the quantification of this compound in plasma is provided below.

1. Sample Preparation (Solid-Phase Extraction)

  • Spiking: To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard (e.g., [¹³C₆]-2-hydroxyhexanoyl-CoA) solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

    • Elute the acyl-CoAs with 1 mL of 2% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (Q1) -> Product ion (Q3) (specific m/z values to be determined).

      • Internal Standard: Precursor ion (Q1) -> Product ion (Q3) (specific m/z values to be determined).

    • Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).

Alternative Method: HPLC with Fluorescence Detection (Post-Column Derivatization)
  • Sample Preparation: Similar to the LC-MS/MS method, but may require a more rigorous cleanup to remove interfering substances.

  • Chromatography: Isocratic or gradient elution on a reversed-phase column.

  • Derivatization: Post-column reaction with a fluorescent labeling agent (e.g., chloroacetaldehyde (B151913) to form etheno-adducts).

  • Detection: Fluorescence detector with appropriate excitation and emission wavelengths.

  • Quantification: Based on peak area relative to a calibration curve prepared with external standards.

Workflow and Pathway Diagrams

To visualize the experimental process and the metabolic context of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is_spike Spike Internal Standard plasma->is_spike 100 µL ppt Protein Precipitation is_spike->ppt Acetonitrile spe Solid-Phase Extraction ppt->spe Supernatant dry_recon Dry & Reconstitute spe->dry_recon Eluate lc UPLC Separation dry_recon->lc Reconstituted Sample ms Tandem MS Detection (MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

metabolic_pathway fatty_acid Hexanoic Acid acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase hexanoyl_coa Hexanoyl-CoA acyl_coa_synthetase->hexanoyl_coa ATP, CoA hydroxylase 2-Hydroxylase hexanoyl_coa->hydroxylase hydroxy_hexanoyl_coa This compound hydroxylase->hydroxy_hexanoyl_coa O2, NADPH downstream Downstream Metabolism hydroxy_hexanoyl_coa->downstream

Caption: Simplified metabolic pathway showing the formation of this compound.

Conclusion

The proposed LC-MS/MS method offers a highly sensitive, specific, and robust approach for the quantification of this compound in plasma. Its superior performance characteristics make it the ideal choice for researchers and drug development professionals who require accurate and reliable data for their studies. While alternative methods exist, they do not provide the same level of confidence and throughput as LC-MS/MS. The detailed protocol and workflows presented in this guide provide a solid foundation for the development and validation of such an assay in any analytical laboratory.

Comparative Analysis of 2-Hydroxyhexanoyl-CoA Levels in Cellular Models: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Quantitative Insights into 2-Hydroxyacyl-CoA Levels

Direct quantitative data comparing 2-hydroxyhexanoyl-CoA levels between different cell lines is currently scarce. However, studies on similar short-chain 2-hydroxyacyl-CoAs, such as lactoyl-CoA, offer valuable insights into the expected abundance of this class of molecules. The following table summarizes the concentration of lactoyl-CoA and other acyl-CoAs measured in the human liver carcinoma cell line, HepG2. This data is extrapolated from a study that provides a robust methodology applicable to the quantification of this compound[1][2].

MetaboliteConcentration (pmol/10^6 cells)Cell Line
Lactoyl-CoA0.011HepG2
Acetyl-CoA10.644HepG2
Succinyl-CoA25.467HepG2
Propionyl-CoA3.532HepG2
Butyryl-CoA1.013HepG2
Crotonyl-CoA0.032HepG2
HMG-CoA0.971HepG2
Glutaryl-CoA0.647HepG2
Valeryl-CoA1.118HepG2
CoASH (Free Coenzyme A)1.734HepG2

Table 1: Quantitative analysis of lactoyl-CoA and other short-chain acyl-CoAs in HepG2 cells. The data highlights the relatively low abundance of lactoyl-CoA compared to major acyl-CoA species.[1]

Experimental Protocols: Quantification of 2-Hydroxyacyl-CoAs

The quantification of short-chain acyl-CoAs like this compound is typically achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is adapted from established methods for the analysis of lactoyl-CoA and other short-chain acyl-CoAs in mammalian cells and is suitable for the analysis of this compound[1][2][3].

Cell Culture and Harvesting
  • Cell Lines: Culture selected cell lines (e.g., HepG2, HEK293, A549) to the desired confluency in appropriate growth media.

  • Harvesting:

    • Aspirate the growth media from the culture plates.

    • Immediately add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) in water to the plate to quench metabolic activity and precipitate proteins.

    • Scrape the cells and transfer the cell lysate/TCA mixture to a 1.5 mL microcentrifuge tube.

Metabolite Extraction
  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte, such as 13C-labeled acyl-CoA) to the sample. For lactoyl-CoA, 13C3,15N1-lactoyl-CoA was used[2].

  • Sonication: Sonicate the samples to ensure complete cell lysis and extraction of metabolites. A typical procedure involves short pulses (e.g., 12 x 0.5-second pulses) on ice.

  • Protein Precipitation: Centrifuge the samples at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap).

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.

    • Mobile Phases:

    • Gradient: A gradient elution is employed to separate the acyl-CoAs based on their hydrophobicity.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.

    • Detection Method: Multiple Reaction Monitoring (MRM) is a sensitive and specific method for quantification on a triple quadrupole mass spectrometer. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. For high-resolution instruments, extracted ion chromatograms of the accurate mass are used.

Data Analysis and Quantification
  • The concentration of this compound in the sample is determined by comparing the peak area of the analyte to the peak area of the known concentration of the internal standard.

  • Results are typically normalized to the cell number or total protein content.

Visualizing Experimental and Metabolic Pathways

To better understand the experimental workflow and the metabolic context of this compound, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture 1. Cell Culture quenching 2. Metabolic Quenching (Ice-cold 10% TCA) cell_culture->quenching extraction 3. Metabolite Extraction (Sonication) quenching->extraction centrifugation 4. Protein Removal (Centrifugation) extraction->centrifugation supernatant 5. Supernatant Collection centrifugation->supernatant lc_ms 6. LC-MS/MS Analysis supernatant->lc_ms Injection data_analysis 7. Data Processing & Quantification lc_ms->data_analysis

Experimental workflow for acyl-CoA quantification.

The metabolism of 2-hydroxyacyl-CoAs is primarily linked to the α-oxidation pathway, where they are cleaved by 2-hydroxyacyl-CoA lyase (HACL) enzymes. There are two known HACL enzymes in mammals, HACL1 located in peroxisomes and HACL2 in the endoplasmic reticulum[4].

Metabolic_Pathway cluster_pathway Metabolic Fate of 2-Hydroxyacyl-CoAs fatty_acid 2-Hydroxy Fatty Acid acyl_coa_synth Acyl-CoA Synthetase fatty_acid->acyl_coa_synth hydroxy_acyl_coa 2-Hydroxyacyl-CoA (e.g., this compound) acyl_coa_synth->hydroxy_acyl_coa hacl 2-Hydroxyacyl-CoA Lyase (HACL1/HACL2) hydroxy_acyl_coa->hacl products Fatty Aldehyde (n-1 carbons) + Formyl-CoA hacl->products

α-Oxidation of 2-hydroxyacyl-CoAs.

References

A Comparative Guide to the Metabolic Fates of 2-hydroxyhexanoyl-CoA and 3-hydroxyhexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways, enzymatic processing, and physiological significance of two structurally similar yet metabolically distinct fatty acyl-CoA derivatives: 2-hydroxyhexanoyl-CoA and 3-hydroxyhexanoyl-CoA. Understanding these differences is crucial for research in metabolic disorders, drug development targeting fatty acid oxidation, and the bio-engineering of metabolic pathways.

Core Metabolic Distinctions

This compound and 3-hydroxyhexanoyl-CoA are intermediates in different fatty acid oxidation pathways, dictating their distinct metabolic fates. This compound is primarily a substrate for alpha-oxidation in peroxisomes, a process that shortens fatty acids by one carbon atom. In contrast, 3-hydroxyhexanoyl-CoA is a key intermediate in the well-established beta-oxidation pathway, which occurs in both mitochondria and peroxisomes and shortens fatty acids by two carbon units.

Metabolic Pathways and Enzymology

This compound: A Substrate for Peroxisomal Alpha-Oxidation

This compound is metabolized via the alpha-oxidation pathway, a critical route for the degradation of branched-chain fatty acids and 2-hydroxy long-chain fatty acids[1][2]. The key enzyme in this process is 2-hydroxyacyl-CoA lyase (HACL1) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme located in the peroxisomes[1][2][3].

The enzymatic reaction catalyzed by HACL1 involves the cleavage of the carbon-carbon bond between the first and second carbon atoms of the 2-hydroxyacyl-CoA intermediate. This results in the production of an aldehyde with one less carbon atom (n-1) and formyl-CoA[1][2]. The formyl-CoA is subsequently converted to formate (B1220265) and then to carbon dioxide[1][2].

dot

alpha_oxidation cluster_peroxisome Peroxisome Hexanoyl_CoA Hexanoyl-CoA two_hydroxyhexanoyl_CoA This compound Hexanoyl_CoA->two_hydroxyhexanoyl_CoA Hydroxylation Pentadecanal Pentadecanal two_hydroxyhexanoyl_CoA->Pentadecanal HACL1 (TPP-dependent) Formyl_CoA Formyl-CoA two_hydroxyhexanoyl_CoA->Formyl_CoA HACL1 (TPP-dependent) Formate Formate Formyl_CoA->Formate CO2 CO2 Formate->CO2

Alpha-oxidation of this compound.
3-hydroxyhexanoyl-CoA: An Intermediate in Beta-Oxidation

3-hydroxyhexanoyl-CoA is a central intermediate in the beta-oxidation spiral, a major pathway for energy production from fatty acids. This process occurs in both mitochondria and peroxisomes[4][5]. The primary enzyme acting on 3-hydroxyhexanoyl-CoA is 3-hydroxyacyl-CoA dehydrogenase (HADH) [6][7].

HADH catalyzes the third step of the beta-oxidation cycle, oxidizing the L-3-hydroxyacyl-CoA to a 3-ketoacyl-CoA[6]. This reaction is NAD+-dependent and results in the formation of NADH, which can then enter the electron transport chain to produce ATP[6]. The resulting 3-ketoacyl-CoA is subsequently cleaved by a thiolase to yield acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

dot

beta_oxidation cluster_mitochondrion Mitochondrion/Peroxisome Hexanoyl_CoA Hexanoyl-CoA Enoyl_CoA Hexenoyl-CoA Hexanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase three_hydroxyhexanoyl_CoA 3-hydroxyhexanoyl-CoA Enoyl_CoA->three_hydroxyhexanoyl_CoA Enoyl-CoA Hydratase three_ketohexanoyl_CoA 3-ketohexanoyl-CoA three_hydroxyhexanoyl_CoA->three_ketohexanoyl_CoA 3-hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Butyryl_CoA Butyryl-CoA three_ketohexanoyl_CoA->Butyryl_CoA Thiolase Acetyl_CoA Acetyl-CoA three_ketohexanoyl_CoA->Acetyl_CoA Thiolase

Beta-oxidation of 3-hydroxyhexanoyl-CoA.

Quantitative Data Summary

Currently, direct comparative kinetic data for the enzymatic processing of this compound and 3-hydroxyhexanoyl-CoA under identical experimental conditions is limited in the public domain. However, data for related substrates can provide insights into the relative efficiencies of their respective pathways.

Parameter2-hydroxyacyl-CoA Lyase (HACL1)3-hydroxyacyl-CoA Dehydrogenase (HADH)
Substrate 2-hydroxyacyl-CoAs(S)-3-hydroxyacyl-CoAs[6]
Cellular Location Peroxisomes[1][2]Mitochondria and Peroxisomes[4][7]
Cofactor Thiamine pyrophosphate (TPP)[1][2]NAD+[6]
Reaction Type Carbon-carbon bond cleavage (Lyase)[1][2]Oxidation (Dehydrogenase)[6]
Products (n-1) Aldehyde, Formyl-CoA[1][2]3-oxoacyl-CoA, NADH, H+[6]
Physiological Role Degradation of branched-chain and 2-hydroxy fatty acids[1][2]Energy production from fatty acids[6][7]

Experimental Protocols

Assay for 2-hydroxyacyl-CoA Lyase (HACL1) Activity

This protocol is adapted from studies on the characterization of HACL1.

Objective: To measure the rate of aldehyde production from this compound by HACL1.

Materials:

  • Purified recombinant HACL1 enzyme

  • This compound substrate

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Thiamine pyrophosphate (TPP)

  • Reagents for aldehyde detection (e.g., 2,4-dinitrophenylhydrazine (B122626) (DNPH) or a coupled enzymatic assay with aldehyde dehydrogenase)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, TPP, and HACL1 enzyme.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the this compound substrate.

  • At specific time points, stop the reaction (e.g., by adding a strong acid).

  • Derivatize the aldehyde product with DNPH and measure the absorbance at a specific wavelength, or measure the increase in NADH in a coupled assay with aldehyde dehydrogenase.

  • Calculate the rate of aldehyde formation based on a standard curve.

dot

hacl1_assay start Start prep_mix Prepare Reaction Mix (Buffer, TPP, HACL1) start->prep_mix pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate add_substrate Add this compound pre_incubate->add_substrate reaction Enzymatic Reaction add_substrate->reaction stop_reaction Stop Reaction reaction->stop_reaction detect_product Detect Aldehyde Product (e.g., DNPH derivatization) stop_reaction->detect_product measure Measure Absorbance detect_product->measure calculate Calculate Reaction Rate measure->calculate end End calculate->end

Workflow for HACL1 activity assay.
Assay for 3-hydroxyacyl-CoA Dehydrogenase (HADH) Activity

This protocol is a standard method for measuring HADH activity.

Objective: To measure the rate of NADH production from 3-hydroxyhexanoyl-CoA by HADH.

Materials:

  • Purified HADH enzyme or cell/tissue homogenate

  • 3-hydroxyhexanoyl-CoA substrate

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

  • NAD+

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer and NAD+.

  • Add the HADH enzyme source to the cuvette.

  • Place the cuvette in a spectrophotometer and monitor the baseline absorbance at 340 nm.

  • Initiate the reaction by adding the 3-hydroxyhexanoyl-CoA substrate.

  • Continuously monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the rate of NADH production using the molar extinction coefficient of NADH (6220 M-1cm-1).

dot

hadh_assay start Start prep_mix Prepare Reaction Mix (Buffer, NAD+, HADH) start->prep_mix baseline Measure Baseline Absorbance (340 nm) prep_mix->baseline add_substrate Add 3-hydroxyhexanoyl-CoA baseline->add_substrate monitor Continuously Monitor Absorbance at 340 nm add_substrate->monitor calculate Calculate Rate of NADH Production monitor->calculate end End calculate->end

Workflow for HADH activity assay.

Conclusion

The metabolic pathways of this compound and 3-hydroxyhexanoyl-CoA are fundamentally different, reflecting their distinct roles in cellular metabolism. This compound is a substrate for the peroxisomal alpha-oxidation pathway, leading to the removal of a single carbon unit. In contrast, 3-hydroxyhexanoyl-CoA is an intermediate in the beta-oxidation pathway, a primary mechanism for cellular energy production through the sequential removal of two-carbon units. These differences are governed by the specificities of the enzymes that act upon them, namely 2-hydroxyacyl-CoA lyase and 3-hydroxyacyl-CoA dehydrogenase. A thorough understanding of these metabolic differences is essential for advancing research in metabolic diseases and for the development of targeted therapeutic interventions.

References

A Functional Comparison of HACL1 and HACL2 on 2-Hydroxyhexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional characteristics of 2-hydroxyacyl-CoA lyase 1 (HACL1) and 2-hydroxyacyl-CoA lyase 2 (HACL2), with a focus on their activity towards the medium-chain substrate, 2-hydroxyhexanoyl-CoA. This comparison is based on currently available experimental data and is intended to inform research and development in lipid metabolism and related therapeutic areas.

Introduction

HACL1 and HACL2 are two key enzymes in the fatty acid α-oxidation pathway, a metabolic process essential for the degradation of 2-hydroxy and 3-methyl-branched fatty acids that cannot be processed by β-oxidation.[1][2] Both enzymes catalyze the cleavage of a 2-hydroxyacyl-CoA into an (n-1) fatty aldehyde and formyl-CoA.[1] Despite their similar catalytic function, HACL1 and HACL2 exhibit distinct subcellular localizations and substrate preferences, which dictate their primary physiological roles. HACL1 is a peroxisomal enzyme, while HACL2 resides in the endoplasmic reticulum.[3]

Substrate Specificity and Functional Roles

While direct comparative kinetic data (kcat/Km) for HACL1 and HACL2 with this compound are not extensively documented in the public literature, a significant body of research provides a qualitative and semi-quantitative understanding of their substrate preferences.

HACL1 has been identified as the primary enzyme for the α-oxidation of 3-methyl-branched fatty acids , such as phytanic acid.[2][4] Studies involving HACL1 knockout mice have shown a significant accumulation of phytanic acid, particularly on a phytol-rich diet, underscoring the enzyme's critical role in this pathway.[4] While HACL1 is also involved in the shortening of straight-chain 2-hydroxy long-chain fatty acids, its efficiency with these substrates compared to HACL2 is thought to be lower.[1]

HACL2 demonstrates a more pronounced role in the α-oxidation of straight-chain 2-hydroxy fatty acids , particularly very-long-chain fatty acids (VLCFAs).[2] Experimental evidence from studies using knockout cell lines and mice indicates that HACL2 is the major contributor to the degradation of substrates like 2-hydroxy C24:0 fatty acid.[2] Furthermore, research on the degradation of 2-hydroxy C16:0 fatty acid, a long-chain fatty acid, suggests that HACL2 plays a more significant role than HACL1.[3] This preference for straight-chain 2-hydroxy fatty acids suggests that HACL2 is likely the more active enzyme towards this compound, a medium-chain substrate of the same class.

The differential roles of HACL1 and HACL2 are further supported by studies on Hacl2 knockout mice, which exhibit an accumulation of 2-hydroxy lipids and a reduction in odd-chain fatty acids in various tissues.[5] This indicates that HACL2-mediated α-oxidation is a key pathway for the production of odd-chain fatty acids from even-chain 2-hydroxy fatty acids.[5]

Comparative Summary of HACL1 and HACL2

FeatureHACL1HACL2
Subcellular Localization PeroxisomeEndoplasmic Reticulum
Primary Substrates 3-methyl-branched fatty acids (e.g., phytanic acid)[2]Straight-chain 2-hydroxy fatty acids (especially VLCFAs)[2]
Cofactors Thiamine pyrophosphate (TPP), Mg2+[6]Likely TPP and Mg2+ (as a member of the same enzyme family)
Physiological Role Degradation of dietary phytanic acid; shortening of 2-hydroxy long-chain fatty acids.[1][2]Major role in the α-oxidation of straight-chain 2-hydroxy fatty acids for endogenous metabolism and odd-chain fatty acid synthesis.[2][3]
Predicted Activity on this compound Active, but likely to a lesser extent than HACL2.Predicted to be the more active enzyme based on its preference for straight-chain 2-hydroxy fatty acids.

Signaling and Metabolic Pathways

HACL1 and HACL2 are integral components of the fatty acid α-oxidation pathway. This pathway is crucial for lipid homeostasis and the prevention of toxic accumulation of certain fatty acids.

fatty_acid_alpha_oxidation cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum HACL1 HACL1 Pristanal Pristanal HACL1->Pristanal Formyl_CoA1 Formyl-CoA HACL1->Formyl_CoA1 Phytanoyl_CoA Phytanoyl-CoA (3-methyl-branched) Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA PHYH Hydroxyphytanoyl_CoA->HACL1 HACL2 HACL2 Fatty_Aldehyde (n-1) Fatty Aldehyde HACL2->Fatty_Aldehyde Formyl_CoA2 Formyl-CoA HACL2->Formyl_CoA2 Straight_chain_FA Straight-chain Fatty Acid Hydroxyacyl_CoA 2-Hydroxyacyl-CoA (e.g., this compound) Straight_chain_FA->Hydroxyacyl_CoA FA2H, Acyl-CoA Synthetase Hydroxyacyl_CoA->HACL2

Figure 1. Differential localization and primary substrates of HACL1 and HACL2 in the fatty acid α-oxidation pathway.

Experimental Protocols

Objective: To measure and compare the enzymatic activity of recombinant human HACL1 and HACL2 towards this compound.

Materials:

  • Recombinant human HACL1 and HACL2 proteins

  • This compound (substrate)

  • Thiamine pyrophosphate (TPP)

  • Magnesium chloride (MgCl2)

  • Reaction buffer (e.g., 50 mM potassium phosphate (B84403), pH 7.2)

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • Derivatizing agent for aldehydes (e.g., 2,4-dinitrophenylhydrazine)

  • HPLC system with a suitable column (e.g., C18) and detector (UV-Vis)

  • Alternatively, a GC-MS system for detection of the aldehyde product.

Experimental Workflow:

enzyme_assay_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare reaction mix: Buffer, TPP, MgCl2 B Add recombinant HACL1 or HACL2 A->B C Pre-incubate at 37°C B->C D Initiate reaction by adding This compound C->D E Incubate at 37°C for defined time points D->E F Stop reaction with quenching solution E->F G Derivatize aldehyde product (e.g., with DNPH) F->G H Analyze by HPLC or GC-MS to quantify product formation G->H I Calculate specific activity and kinetic parameters (kcat, Km) H->I

Figure 2. Generalized workflow for a 2-hydroxyacyl-CoA lyase enzyme assay.

Detailed Method:

  • Reaction Setup: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.2), 1 mM MgCl2, and 0.2 mM TPP.

  • Enzyme Addition: Add a known concentration of purified recombinant HACL1 or HACL2 to the reaction mixture.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow for enzyme equilibration.

  • Reaction Initiation: Initiate the reaction by adding varying concentrations of this compound to the mixture. The final reaction volume should be standardized (e.g., 100 µL).

  • Incubation: Incubate the reaction at 37°C. Aliquots should be taken at several time points (e.g., 0, 5, 10, 15, and 20 minutes) to ensure the reaction is in the linear range.

  • Reaction Quenching: Stop the reaction by adding an equal volume of quenching solution (e.g., 10% trichloroacetic acid) to each aliquot.

  • Product Quantification:

    • The resulting pentanal can be derivatized using 2,4-dinitrophenylhydrazine (B122626) (DNPH).

    • The derivatized product is then extracted and quantified by reverse-phase HPLC with detection at a suitable wavelength (e.g., 360 nm).

    • A standard curve of derivatized pentanal of known concentrations should be generated for accurate quantification.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear portion of the product formation curve.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.

    • Calculate kcat from Vmax and the enzyme concentration.

Synthesis of this compound: The substrate, this compound, can be synthesized from 2-hydroxyhexanoic acid and Coenzyme A using an appropriate enzymatic or chemical coupling method. Commercially available hexanoyl-CoA can also serve as a starting point for enzymatic hydroxylation to produce the desired substrate.[7]

Conclusion

Based on the available evidence, HACL2 is predicted to be the more functionally relevant enzyme for the α-oxidation of this compound compared to HACL1. This is attributed to its subcellular localization in the endoplasmic reticulum and its established preference for straight-chain 2-hydroxy fatty acids. While HACL1 can also process this substrate, its primary role appears to be in the degradation of 3-methyl-branched fatty acids within the peroxisome. For researchers in drug development targeting fatty acid metabolism, focusing on HACL2 may be a more direct approach for modulating the α-oxidation of straight-chain 2-hydroxy fatty acids. The provided experimental framework offers a starting point for direct, quantitative comparisons of these two important enzymes.

References

A Researcher's Guide to Assessing Acyl-CoA Antibody Cross-Reactivity with 2-Hydroxyhexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of antibodies is paramount for generating reliable and reproducible data. When studying lipid metabolism, the accurate detection of specific acyl-CoA species is crucial. However, the structural similarity among different acyl-CoA molecules presents a significant challenge: the potential for antibody cross-reactivity. This guide provides a framework for comparing and validating the cross-reactivity of general acyl-CoA antibodies with a specific, modified acyl-CoA, 2-hydroxyhexanoyl-CoA.

Comparative Analysis of Antibody Specificity

To determine the extent of cross-reactivity, a multi-pronged approach employing several immunochemical techniques is recommended. The primary methods for this validation are Competitive Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Immunoprecipitation-Mass Spectrometry.

Data Presentation: Summarizing Cross-Reactivity

Quantitative data from these experiments should be summarized for clear comparison. A hypothetical data table is presented below to illustrate how results can be structured.

Antibody Target Antigen Method Binding Affinity (Kd) 50% Inhibition (IC50) with this compound Calculated Cross-Reactivity (%) Western Blot Specificity
Anti-Hexanoyl-CoA (Clone A)Hexanoyl-CoAELISA1.2 x 10⁻⁹ M5.8 x 10⁻⁷ M0.21%Single band at expected MW
Anti-Acyl-CoA (Polyclonal)General Acyl-CoAELISANot Determined1.2 x 10⁻⁶ MNot ApplicableMultiple bands observed
Anti-Hexanoyl-CoA (Clone B)Hexanoyl-CoAELISA2.5 x 10⁻⁹ M> 1 x 10⁻⁴ M<0.01%Single band, no cross-reactivity with this compound

Note: The data in this table is hypothetical and for illustrative purposes only.

Mandatory Visualizations

Experimental Workflow for Antibody Cross-Reactivity Assessment

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Immunoassays cluster_analysis Phase 3: Data Analysis cluster_conclusion Phase 4: Conclusion prep_antigen Antigen Preparation (Hexanoyl-CoA, this compound, and other Acyl-CoAs) prep_antibody Antibody Dilution Series elisa Competitive ELISA prep_antibody->elisa Incubate with competing antigens western_blot Western Blotting prep_antibody->western_blot Probe membrane with antibody elisa_analysis Calculate IC50 and % Cross-Reactivity elisa->elisa_analysis wb_analysis Assess Band Specificity western_blot->wb_analysis conclusion Determine Antibody Specificity and Suitability for Use elisa_analysis->conclusion wb_analysis->conclusion

Caption: Workflow for assessing antibody cross-reactivity.

Fatty Acid Beta-Oxidation Pathway

G FattyAcid Fatty Acid (in cytosol) AcylCoA_cyto Fatty Acyl-CoA (in cytosol) FattyAcid->AcylCoA_cyto Acyl-CoA Synthetase AcylCarnitine Acyl-Carnitine AcylCoA_cyto->AcylCarnitine CPT1 AcylCoA_mito Fatty Acyl-CoA (in mitochondrion) AcylCarnitine->AcylCoA_mito CPT2 EnoylCoA trans-Δ²-Enoyl-CoA AcylCoA_mito->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA L-β-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA β-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA Hydroxyacyl-CoA Dehydrogenase ShorterAcylCoA Acyl-CoA (n-2 carbons) KetoacylCoA->ShorterAcylCoA Thiolase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Thiolase ShorterAcylCoA->AcylCoA_mito Next cycle TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle

Caption: Simplified overview of the mitochondrial fatty acid beta-oxidation pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antibody cross-reactivity.

Protocol 1: Competitive ELISA for Cross-Reactivity Quantification

This method is used to determine the degree to which this compound can compete with the primary target antigen (e.g., hexanoyl-CoA) for binding to the antibody.

Materials:

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Primary antibody to be tested

  • Target antigen (e.g., hexanoyl-CoA conjugated to a carrier protein like BSA)

  • Competing antigen (this compound)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Enzyme-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with the target antigen (e.g., hexanoyl-CoA-BSA conjugate) at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare serial dilutions of the competing antigen (this compound) and the target antigen (for the standard curve) in dilution buffer.

  • In a separate plate or tubes, pre-incubate the primary antibody (at a fixed, predetermined concentration) with the various concentrations of the competing antigen or the standard antigen for 1 hour at 37°C.

  • Incubation: Transfer 100 µL of the antibody-antigen mixtures to the coated and blocked wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

  • Analysis: Plot a standard curve of absorbance versus the concentration of the unlabeled target antigen. Determine the IC50 value (the concentration of competitor that inhibits 50% of the antibody binding) for both the target antigen and this compound. The percent cross-reactivity can be calculated using the formula: % Cross-Reactivity = (IC50 of target antigen / IC50 of this compound) x 100

Protocol 2: Western Blotting for Specificity Assessment

This technique is used to visually assess if the antibody binds to this compound or other related acyl-CoAs when they are immobilized on a membrane.

Materials:

  • Acyl-CoA-protein conjugates (e.g., hexanoyl-CoA-BSA, this compound-BSA, and other control acyl-CoA-BSA conjugates)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST)

  • Primary antibody to be tested

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Prepare samples of different acyl-CoA-protein conjugates for electrophoresis.

  • SDS-PAGE: Separate the protein conjugates by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary acyl-CoA antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer (TBST).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

  • Imaging: Capture the signal using a digital imaging system.

  • Analysis: Analyze the resulting image for bands. A highly specific antibody will only show a strong band corresponding to its target antigen (e.g., hexanoyl-CoA-BSA) and no, or very faint, bands for this compound-BSA or other acyl-CoA conjugates. The presence of bands in other lanes indicates cross-reactivity.

Conclusion

Given the critical role of acyl-CoAs in metabolism, the ability to specifically detect and quantify individual species is essential. The lack of validated antibodies for modified species like this compound necessitates a rigorous, in-house validation of existing acyl-CoA antibodies. By employing techniques such as competitive ELISA and Western blotting, researchers can generate the data needed to confidently assess the specificity and potential cross-reactivity of their reagents. This ensures the integrity of experimental results and advances our understanding of complex metabolic pathways.

Comparative Metabolomics of Wild-Type vs. HACL1 Knockout Mice: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic phenotypes of wild-type and 2-hydroxyacyl-CoA lyase 1 (HACL1) knockout mice, supported by experimental data. HACL1 is a key peroxisomal enzyme in the alpha-oxidation of specific fatty acids.

The knockout of the HACL1 gene in mice leads to distinct metabolic perturbations, primarily affecting fatty acid metabolism. This guide summarizes the key metabolic differences observed between wild-type (WT) and HACL1 knockout (Hacl1-/-) mice, provides detailed experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: Metabolite Level Alterations

The primary metabolic consequence of HACL1 deficiency is the disruption of the alpha-oxidation pathway, leading to the accumulation of upstream metabolites and a reduction in downstream products. The following table summarizes the key quantitative changes in metabolite levels observed in the liver and plasma of Hacl1-/- mice compared to wild-type controls, particularly when challenged with a diet rich in phytol (B49457), a precursor to phytanic acid.

Metabolite ClassMetabolite NameTissue/FluidFold Change (Hacl1-/- vs. WT)Significance (p-value)Reference
Branched Fatty AcidPhytanic AcidLiver~2.4-fold increase< 0.01[1][2]
Branched Fatty AcidPhytanic AcidSerumSignificantly IncreasedNot specified[3][4]
Hydroxylated Fatty Acid2-Hydroxyphytanic AcidLiver~55-fold increase< 0.01[1]
Odd-Chain Fatty AcidHeptadecanoic Acid (C17:0)Liver~22% decrease< 0.05[5][6]
Odd-Chain Fatty AcidHeptadecanoic Acid (C17:0)Plasma~26% decrease< 0.05[5][6]
GlycogenHepatic GlycogenLiverReducedNot specified[3][4]
TriglyceridesHepatic TriglyceridesLiverReducedNot specified[3][4]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the comparison of wild-type and HACL1 knockout mice.

Animal Models and Dietary Intervention
  • Animal Strain: C57BL/6NTac-Hacl1tm1a(KOMP)Wtsi transgenic mouse strain is a common model.[7]

  • Breeding: Hacl1+/- mice are typically mated to generate Hacl1-/- and Hacl1+/+ (wild-type) control littermates.[5]

  • Dietary Challenge: To elicit a pronounced metabolic phenotype, mice are often fed a diet enriched with phytol (e.g., 0.2-0.5% w/w) for a period of several weeks (e.g., 10 weeks).[1][8] Control mice receive a standard chow diet.

Sample Collection and Preparation
  • Tissue Collection: At the end of the study period, mice are anesthetized, and tissues (e.g., liver, brain, kidney) and biofluids (e.g., blood) are collected.[5]

  • Plasma Preparation: Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Liver Homogenization: A portion of the liver is homogenized in a suitable buffer (e.g., phosphate-buffered saline) for subsequent metabolite extraction.

Metabolomics and Lipidomics Analysis: Mass Spectrometry

1. Fatty Acid Analysis (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Lipid Extraction: Total lipids are extracted from liver homogenates using a solvent mixture such as chloroform:methanol (2:1, v/v).

  • Hydrolysis and Derivatization: The extracted lipids are hydrolyzed to release free fatty acids. The fatty acids are then derivatized, for example, to their methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters, to improve their volatility and chromatographic properties.

  • GC-MS Analysis: The derivatized fatty acids are separated on a gas chromatograph equipped with a capillary column (e.g., a DB-23 column). The separated compounds are then introduced into a mass spectrometer for detection and quantification.[9] Stable isotope-labeled internal standards are used for accurate quantification.[9]

2. Untargeted Metabolomics (Liquid Chromatography-Mass Spectrometry - LC-MS):

  • Metabolite Extraction: Metabolites are extracted from plasma or tissue homogenates using a cold solvent mixture, typically containing methanol, acetonitrile, and/or water, to precipitate proteins and extract a broad range of metabolites.

  • Chromatographic Separation: The extracted metabolites are separated using a liquid chromatography system. For polar metabolites, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used, while a C18 reversed-phase column is suitable for nonpolar metabolites.

  • Mass Spectrometry Analysis: The separated metabolites are introduced into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) for accurate mass measurement and identification. Data is typically acquired in both positive and negative ionization modes to cover a wider range of metabolites.

Mandatory Visualization

experimental_workflow Experimental Workflow for Comparative Metabolomics cluster_animal_model Animal Model cluster_diet Dietary Intervention cluster_sampling Sample Collection cluster_analysis Metabolomics Analysis WT_mice Wild-Type Mice chow_diet Standard Chow phytol_diet Phytol-Enriched Diet WT_mice->phytol_diet KO_mice HACL1 Knockout Mice KO_mice->phytol_diet liver Liver phytol_diet->liver plasma Plasma phytol_diet->plasma extraction Metabolite Extraction liver->extraction plasma->extraction lcms LC-MS Analysis extraction->lcms gcms GC-MS Analysis extraction->gcms data_analysis Data Analysis lcms->data_analysis gcms->data_analysis result result data_analysis->result Metabolite Profiles

Caption: Workflow for metabolomic comparison of WT and HACL1 KO mice.

alpha_oxidation_pathway Peroxisomal Alpha-Oxidation of Phytanic Acid Phytanic_acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA PHYH Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal HACL1 Formyl_CoA Formyl-CoA Hydroxyphytanoyl_CoA->Formyl_CoA HACL1 Pristanic_acid Pristanic Acid Pristanal->Pristanic_acid Aldehyde Dehydrogenase HACL1_KO HACL1 Knockout HACL1_KO->Hydroxyphytanoyl_CoA

Caption: Alpha-oxidation pathway and the impact of HACL1 knockout.

References

Distinguishing 2-Hydroxyhexanoyl-CoA from its Structural Isomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of metabolites is paramount. This guide provides a comparative analysis of analytical techniques to distinguish 2-hydroxyhexanoyl-CoA from its structural isomers, supported by experimental data and detailed protocols.

The accurate structural elucidation of acyl-CoA molecules is a critical challenge in metabolomics and drug discovery. Subtle differences in the position of a hydroxyl group or the branching of the carbon chain can lead to vastly different biological activities and metabolic fates. This guide focuses on this compound and its key structural isomers, providing a framework for their unambiguous identification.

Structural Isomers of Hydroxyhexanoyl-CoA

The primary structural isomers of this compound include positional isomers, where the hydroxyl group is located at different carbons of the hexanoyl chain, and branched-chain isomers. The key isomers for comparison are:

  • Positional Isomers:

    • This compound

    • 3-Hydroxyhexanoyl-CoA

    • 4-Hydroxyhexanoyl-CoA

    • 5-Hydroxyhexanoyl-CoA

    • 6-Hydroxyhexanoyl-CoA

  • Stereoisomers:

    • (R)-2-Hydroxyhexanoyl-CoA

    • (S)-2-Hydroxyhexanoyl-CoA

  • Branched-Chain Isomers:

    • Various methyl-branched hydroxyhexanoyl-CoA isomers

Analytical Techniques for Isomer Distinction

Several analytical techniques can be employed to differentiate these isomers. The most powerful methods rely on chromatography coupled with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique for separating and identifying acyl-CoA isomers. The separation is typically achieved using reversed-phase chromatography, where the retention time can differ based on the polarity of the isomers. Subsequent fragmentation in the mass spectrometer provides unique fingerprints for each isomer.

Data Presentation: LC-MS/MS Parameters for Hydroxyhexanoyl-CoA Isomers

IsomerExpected Retention Time (Relative)Key MS/MS Fragment Ions (m/z)Notes
This compound IntermediateCharacteristic loss of H2O and subsequent fragmentation near the CoA moiety. Unique fragments arising from cleavage alpha to the hydroxyl group.The 2-hydroxy position allows for a specific cleavage pattern.
3-Hydroxyhexanoyl-CoA Most Polar (earlier elution)Fragmentation is influenced by the hydroxyl group at the beta-position, often leading to a prominent ion from the cleavage of the C2-C3 bond.This isomer is a common intermediate in fatty acid beta-oxidation.
4-Hydroxyhexanoyl-CoA Less Polar (later elution)Fragmentation patterns will show characteristic losses from the acyl chain, with the position of the hydroxyl group influencing the relative abundance of fragment ions.
5-Hydroxyhexanoyl-CoA Less Polar (later elution)Similar to the 4-hydroxy isomer, with subtle differences in fragment ion abundances.
6-Hydroxyhexanoyl-CoA Least Polar (latest elution)Fragmentation is expected to be dominated by cleavages along the fatty acyl chain, with the terminal hydroxyl group having a smaller influence on the initial fragmentation compared to isomers with the hydroxyl group closer to the CoA ester.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Acyl-CoAs are extracted from biological matrices using a solvent system such as 2:1:0.8 (v/v/v) methanol (B129727):chloroform:water. The aqueous layer containing the acyl-CoAs is then dried and reconstituted in an appropriate buffer for LC-MS/MS analysis.

  • Chromatography:

    • Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Product ion scan or Multiple Reaction Monitoring (MRM).

    • Collision Energy: Optimized for each isomer to produce characteristic fragment ions.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the hydroxyhexanoyl-CoA molecules must first be hydrolyzed to their corresponding hydroxyhexanoic acids and then derivatized to increase their volatility. Trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives are commonly used. The retention times on the GC column and the mass spectra of the derivatives can be used to distinguish the isomers.

Data Presentation: GC-MS Parameters for Derivatized Hydroxyhexanoic Acid Isomers

Isomer (as TMS derivative)Expected Retention Time (Relative)Key Mass Spectral Fragments (m/z)
2-Hydroxyhexanoic acid -Characteristic fragments resulting from cleavage adjacent to the derivatized hydroxyl and carboxyl groups.
3-Hydroxyhexanoic acid -A prominent fragment ion at m/z 175 is often observed for 3-hydroxy fatty acid TMS derivatives[1].
4-Hydroxyhexanoic acid -Fragmentation will produce ions characteristic of the position of the TMS-ether.
5-Hydroxyhexanoic acid -Unique fragmentation pattern based on the location of the hydroxyl group.
6-Hydroxyhexanoic acid -Fragmentation will be indicative of a terminal TMS-ether.

Experimental Protocol: GC-MS Analysis

  • Hydrolysis and Derivatization: The acyl-CoA sample is hydrolyzed using a mild base (e.g., KOH) to release the free hydroxyhexanoic acid. The acid is then esterified (e.g., with methanol and acid catalyst) and subsequently derivatized with a silylating agent (e.g., BSTFA with 1% TMCS).

  • Gas Chromatography:

    • Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium.

    • Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of isomers. The chemical shifts of protons and carbons are highly sensitive to their local electronic environment, which is altered by the position of the hydroxyl group.

Data Presentation: Predicted ¹H NMR Chemical Shifts for Hydroxyhexanoic Acids

While experimental NMR data for all hydroxyhexanoyl-CoA isomers is scarce, predicted chemical shifts for the corresponding free acids provide a basis for differentiation. The proton attached to the carbon bearing the hydroxyl group (H-X) is particularly diagnostic.

IsomerPredicted ¹H Chemical Shift of H-X (ppm)
2-Hydroxyhexanoic acid ~4.0-4.2
3-Hydroxyhexanoic acid ~3.8-4.0
4-Hydroxyhexanoic acid ~3.6-3.8
5-Hydroxyhexanoic acid ~3.5-3.7
6-Hydroxyhexanoic acid ~3.6 (triplet)

Experimental Protocol: NMR Analysis

  • Sample Preparation: The purified hydroxyhexanoyl-CoA isomer is dissolved in a deuterated solvent (e.g., D₂O or CD₃OD).

  • Data Acquisition: ¹H and ¹³C spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). 2D NMR experiments such as COSY, HSQC, and HMBC can be used to confirm the structure and assign all proton and carbon signals.

Enzymatic Differentiation

The enzyme 2-hydroxyacyl-CoA lyase (HACL1) specifically cleaves 2-hydroxyacyl-CoAs between the C1 and C2 carbons, producing formyl-CoA and an aldehyde with one less carbon. This enzyme shows high specificity for the 2-hydroxy position and does not act on other positional isomers[2][3].

Experimental Workflow: Enzymatic Assay for this compound

Enzymatic_Assay cluster_incubation Incubation cluster_analysis Analysis Sample Isomer Mixture Incubate Incubate at 37°C Sample->Incubate HACL1 2-Hydroxyacyl-CoA Lyase (HACL1) HACL1->Incubate LCMS LC-MS/MS Analysis Incubate->LCMS Reaction Products Detection Detect presence/absence of this compound and formation of pentanal LCMS->Detection

Enzymatic assay workflow for the specific detection of this compound.

Biological Significance in Drug Development

The ability to distinguish between hydroxyacyl-CoA isomers is crucial in drug development for several reasons:

  • Target Specificity: Different isomers may interact with different biological targets or with the same target with varying affinities. For example, one isomer could be a potent agonist while another is an antagonist or has no effect.

  • Metabolic Stability: The position of the hydroxyl group can significantly influence the metabolic fate of a drug candidate. For instance, a 2-hydroxyacyl-CoA may be a substrate for HACL1 and undergo rapid degradation, while other isomers are metabolized through different pathways, leading to different pharmacokinetic profiles and potential toxicities.

  • Off-Target Effects: An undesired isomer present as an impurity in a drug formulation could lead to off-target effects and adverse drug reactions.

Logical Relationship: Impact of Isomerism on Drug Development

Drug_Development_Impact Isomers Structural Isomers (e.g., 2-OH vs 3-OH) Target Differential Target Interaction Isomers->Target Metabolism Different Metabolic Pathways Isomers->Metabolism Efficacy Altered Efficacy Target->Efficacy Toxicity Variable Toxicity Target->Toxicity Metabolism->Toxicity PK Different Pharmacokinetics Metabolism->PK

Impact of structural isomerism on key aspects of drug development.

References

A Comparative Analysis of the Biological Activity of 2-Hydroxyhexanoyl-CoA and Other 2-Hydroxy Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of 2-hydroxyhexanoyl-CoA against other short-chain 2-hydroxy acyl-CoAs, supported by available experimental data. This document outlines the known enzymatic interactions and potential cellular roles of these metabolites, offering insights into their substrate specificities and potential for protein modification.

Introduction

2-Hydroxy acyl-CoAs are a class of metabolites that emerge from various metabolic pathways, including the α-oxidation of fatty acids and amino acid catabolism. Their biological significance is increasingly recognized, with evidence suggesting roles in enzyme regulation and cellular signaling. This guide focuses on comparing the activity of this compound with other short-chain 2-hydroxy acyl-CoAs, namely 2-hydroxybutyryl-CoA, 2-hydroxyisovaleryl-CoA, and 2-hydroxyglutaryl-CoA, to provide a clearer understanding of their distinct and overlapping functions.

Enzymatic Activity: A Comparative Overview

The primary enzymes known to interact with short-chain 2-hydroxy acyl-CoAs are 2-hydroxyacyl-CoA lyases (HACLs). These enzymes play a crucial role in the catabolism of these molecules.

2-Hydroxyacyl-CoA Lyase (HACL) Activity

2-Hydroxyacyl-CoA lyases catalyze the cleavage of a C-C bond in 2-hydroxyacyl-CoAs, yielding formyl-CoA and an aldehyde with one less carbon atom. The substrate specificity of these enzymes is a key determinant of the metabolic fate of different 2-hydroxy acyl-CoAs.

One study on an actinobacterial 2-hydroxyacyl-CoA lyase revealed a strict substrate size restriction, efficiently cleaving 2-hydroxyisobutyryl-CoA (a C4 branched-chain acyl-CoA) but being inactive on substrates with acyl chains longer than C5.[1][2] This suggests that this particular bacterial enzyme would not process this compound.

The following table summarizes the available kinetic data for an actinobacterial 2-hydroxyacyl-CoA lyase with 2-hydroxyisobutyryl-CoA.

Table 1: Kinetic Parameters of Actinobacterial 2-Hydroxyacyl-CoA Lyase for 2-Hydroxyisobutyryl-CoA [1]

SubstrateKm (µM)kcat (s-1)kcat/Km (s-1mM-1)
2-Hydroxyisobutyryl-CoA1201.311

Data obtained at 37°C and pH 7.2.

This data provides a baseline for the enzymatic processing of a short-chain 2-hydroxy acyl-CoA, highlighting the efficiency of the actinobacterial lyase for this specific substrate. The lack of comparable data for this compound and other short-chain variants with mammalian enzymes underscores an area for future research.

Protein Acylation: A Potential Regulatory Role

Acyl-CoAs can non-enzymatically or enzymatically modify proteins through a process called acylation, which can alter protein function, localization, and stability. While the potential for 2-hydroxy acyl-CoAs to participate in protein acylation is recognized, direct comparative studies on the efficiency of different short-chain 2-hydroxy acyl-CoAs in this process are limited.

The reactivity of the acyl-CoA molecule is a key factor in its ability to acylate proteins. Factors such as the structure of the acyl group can influence this reactivity. Further research, utilizing techniques like mass spectrometry-based proteomics, is needed to elucidate the specific protein targets and the functional consequences of 2-hydroxyacylation by this compound and its counterparts.

Other Enzymatic Interactions

Beyond HACLs, other enzymes may interact with specific 2-hydroxy acyl-CoAs. For instance, 2-hydroxyglutaryl-CoA dehydratase is a key enzyme in the fermentation of glutamate (B1630785) and specifically acts on (R)-2-hydroxyglutaryl-CoA.[4] Studies on the substrate specificity of this enzyme from Clostridium symbiosum have shown that it can also act on other dicarboxylic acyl-CoAs, such as (R)-2-hydroxyadipoyl-CoA, but its activity with monocarboxylic 2-hydroxy acyl-CoAs like this compound has not been reported.[4]

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

2-Hydroxyacyl-CoA Lyase Activity Assay

This spectrophotometric assay measures the activity of HACL by monitoring the cleavage of the 2-hydroxyacyl-CoA substrate.

Principle: The aldehyde product of the HACL reaction is reduced by alcohol dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored.

Reagents:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.2)

  • Thiamine pyrophosphate (TPP) (1 mM)

  • Magnesium chloride (MgCl2) (5 mM)

  • NADH (0.2 mM)

  • Yeast alcohol dehydrogenase (sufficient to provide a non-limiting rate)

  • 2-hydroxyacyl-CoA substrate (e.g., this compound, 2-hydroxybutyryl-CoA, etc.) (various concentrations for kinetic analysis)

  • Purified 2-hydroxyacyl-CoA lyase enzyme

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, TPP, MgCl2, NADH, and alcohol dehydrogenase in a cuvette.

  • Incubate the mixture for 5 minutes at 37°C to reach thermal equilibrium.

  • Initiate the reaction by adding the 2-hydroxyacyl-CoA substrate.

  • Immediately monitor the decrease in absorbance at 340 nm for a set period (e.g., 5-10 minutes) using a spectrophotometer.

  • Calculate the rate of reaction from the linear portion of the absorbance versus time plot.

  • For kinetic analysis, repeat the assay with varying concentrations of the 2-hydroxyacyl-CoA substrate.

  • Determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Quantification of Protein 2-Hydroxyacylation by Mass Spectrometry

This protocol outlines a general workflow for the identification and quantification of protein acylation by different 2-hydroxy acyl-CoAs using high-resolution mass spectrometry.

Principle: Proteins are extracted from cells or tissues, digested into peptides, and the acylated peptides are enriched and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cell or tissue samples

  • Lysis buffer with protease and deacetylase inhibitors

  • Dithiothreitol (DTT) and iodoacetamide (B48618) (IAA) for reduction and alkylation

  • Trypsin for protein digestion

  • Antibodies specific for the desired 2-hydroxyacyl-lysine modification for immunoprecipitation (enrichment)

  • LC-MS/MS system

Procedure:

  • Protein Extraction and Digestion:

    • Lyse cells or tissues in a suitable buffer containing inhibitors.

    • Reduce and alkylate the protein disulfide bonds.

    • Digest the proteins into peptides using trypsin.

  • Enrichment of Acylated Peptides:

    • Incubate the peptide digest with an antibody specific for the 2-hydroxyacyl-lysine of interest to enrich for modified peptides.

  • LC-MS/MS Analysis:

    • Analyze the enriched peptides by LC-MS/MS to identify the modified peptides and localize the acylation sites.

    • For quantitative analysis, label-free or stable isotope labeling methods can be employed.

  • Data Analysis:

    • Use specialized software to search the MS/MS data against a protein database to identify the acylated proteins and modification sites.

    • Quantify the relative abundance of the acylated peptides between different experimental conditions.

Signaling Pathways and Logical Relationships

The interplay between 2-hydroxy acyl-CoA metabolism and cellular signaling is an emerging area of research. The diagrams below illustrate the known metabolic pathway for 2-hydroxyacyl-CoAs and a hypothetical workflow for comparing their biological activities.

Caption: Metabolic pathway of 2-hydroxyacyl-CoA degradation via α-oxidation.

experimental_workflow cluster_substrates 2-Hydroxy Acyl-CoA Substrates cluster_assays Biological Activity Assays 2-OH-Hexanoyl-CoA 2-OH-Hexanoyl-CoA Enzyme Kinetics Enzyme Kinetics 2-OH-Hexanoyl-CoA->Enzyme Kinetics Protein Acylation Protein Acylation 2-OH-Hexanoyl-CoA->Protein Acylation Cellular Effects Cellular Effects 2-OH-Hexanoyl-CoA->Cellular Effects 2-OH-Butyryl-CoA 2-OH-Butyryl-CoA 2-OH-Butyryl-CoA->Enzyme Kinetics 2-OH-Butyryl-CoA->Protein Acylation 2-OH-Butyryl-CoA->Cellular Effects 2-OH-Isovaleryl-CoA 2-OH-Isovaleryl-CoA 2-OH-Isovaleryl-CoA->Enzyme Kinetics 2-OH-Isovaleryl-CoA->Protein Acylation 2-OH-Isovaleryl-CoA->Cellular Effects 2-OH-Glutaryl-CoA 2-OH-Glutaryl-CoA 2-OH-Glutaryl-CoA->Enzyme Kinetics 2-OH-Glutaryl-CoA->Protein Acylation 2-OH-Glutaryl-CoA->Cellular Effects Comparative Analysis Comparative Analysis Enzyme Kinetics->Comparative Analysis Km, Vmax Protein Acylation->Comparative Analysis MS Data Cellular Effects->Comparative Analysis Phenotypic Data

Caption: Workflow for comparing the biological activities of 2-hydroxy acyl-CoAs.

Conclusion

The biological activities of this compound and other short-chain 2-hydroxy acyl-CoAs are still being actively investigated. Current data suggests that their metabolism is dependent on the substrate specificity of enzymes like 2-hydroxyacyl-CoA lyases, which can vary between organisms. While the potential for these molecules to act as protein modifiers and signaling molecules is intriguing, a lack of direct comparative quantitative data limits our current understanding. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further research to unravel the distinct and overlapping roles of these important metabolites in cellular physiology and disease.

References

quantitative comparison of 2-hydroxyhexanoyl-CoA in healthy vs diseased tissue

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable gap in the direct quantitative comparison of 2-hydroxyhexanoyl-CoA levels between healthy and diseased tissues. While the broader field of acyl-CoA metabolism is well-documented, specific data for this medium-chain 2-hydroxyacyl-CoA remains largely unexplored. This guide aims to provide researchers, scientists, and drug development professionals with the foundational knowledge and a methodological framework to initiate and conduct such comparative studies.

The Metabolic Significance of this compound

This compound is an intermediate metabolite in the peroxisomal alpha-oxidation pathway. This metabolic route is crucial for the breakdown of certain fatty acids that cannot be processed through the more common beta-oxidation pathway, particularly those with a methyl group at the beta-carbon. The alpha-oxidation of a straight-chain fatty acid like hexanoic acid involves its conversion to hexanoyl-CoA, followed by hydroxylation to form this compound. This intermediate is then cleaved by the enzyme 2-hydroxyacyl-CoA lyase (HACL1) into pentanal (an aldehyde that is one carbon shorter) and formyl-CoA.

Defects in the alpha-oxidation pathway are associated with severe metabolic disorders, the most prominent being Refsum disease, which is characterized by the accumulation of branched-chain fatty acids. While the role of this pathway in processing straight-chain 2-hydroxy fatty acids is known, the specific implications of altered this compound levels in disease states are not yet well-defined.

Peroxisomal_Alpha_Oxidation_Pathway cluster_peroxisome Peroxisomal Lumen Hexanoic_Acid Hexanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Hexanoic_Acid->Acyl_CoA_Synthetase ATP, CoA Hexanoyl_CoA Hexanoyl-CoA Acyl_CoA_Synthetase->Hexanoyl_CoA Fatty_Acid_2_Hydroxylase Fatty Acid 2-Hydroxylase Hexanoyl_CoA->Fatty_Acid_2_Hydroxylase Two_Hydroxyhexanoyl_CoA This compound Fatty_Acid_2_Hydroxylase->Two_Hydroxyhexanoyl_CoA HACL1 2-Hydroxyacyl-CoA Lyase (HACL1) Two_Hydroxyhexanoyl_CoA->HACL1 TPP Pentanal Pentanal HACL1->Pentanal Formyl_CoA Formyl-CoA HACL1->Formyl_CoA

Caption: Alpha-oxidation of hexanoic acid in the peroxisome.

A Framework for Quantitative Comparison

The absence of published data necessitates a de novo approach to compare this compound levels. The following sections outline a robust experimental workflow and a hypothetical data structure to guide future research.

Hypothetical Data Presentation

Should quantitative data become available, a clear and structured presentation is crucial for comparative analysis. The table below serves as a template for presenting such findings. It is important to note that the values presented are for illustrative purposes only.

Tissue TypeSubject GroupnThis compound (pmol/mg tissue)Statistical Significance (p-value)
LiverHealthy Control102.1 ± 0.5-
LiverDisease Model X108.4 ± 1.2< 0.001
BrainHealthy Control80.9 ± 0.2-
BrainDisease Model X83.7 ± 0.8< 0.01
Experimental Protocols for Quantification

The gold standard for the sensitive and specific quantification of acyl-CoAs in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol provides a general framework that must be optimized and validated specifically for this compound.

1. Sample Preparation: Acyl-CoA Extraction from Tissue

  • Objective: To efficiently extract medium-chain acyl-CoAs from tissue while minimizing degradation and removing interfering substances.

  • Materials:

    • Frozen tissue samples (20-50 mg)

    • Internal Standard (IS): A stable isotope-labeled version of this compound (e.g., [¹³C₆]-2-hydroxyhexanoyl-CoA) is ideal. If unavailable, a structurally similar 2-hydroxyacyl-CoA not expected to be in the sample can be used.

    • Extraction Solvent: 10% (w/v) Trichloroacetic Acid (TCA) in water, ice-cold.

    • Homogenizer (e.g., bead beater or Dounce homogenizer).

    • Refrigerated centrifuge.

  • Procedure:

    • Pre-chill all tubes and the homogenizer.

    • Weigh the frozen tissue and add it to a homogenization tube containing the pre-aliquoted internal standard.

    • Add 500 µL of ice-cold 10% TCA.

    • Homogenize the tissue until a uniform lysate is formed.

    • Incubate the homogenate on ice for 15 minutes to allow for protein precipitation.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new pre-chilled tube for further purification.

2. Sample Clean-up: Solid Phase Extraction (SPE)

  • Objective: To purify the acyl-CoA fraction from the crude extract.

  • Materials:

    • Mixed-mode anion exchange SPE cartridges.

    • Conditioning Solvent: Methanol.

    • Wash Solvent 1: 5% Ammonium (B1175870) Hydroxide.

    • Wash Solvent 2: Methanol.

    • Elution Solvent: 2% Formic Acid in Acetonitrile.

    • Nitrogen evaporator.

  • Procedure:

    • Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with 1 mL of 5% ammonium hydroxide, followed by 1 mL of methanol.

    • Elute the acyl-CoAs with 1 mL of 2% formic acid in acetonitrile.

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

3. Quantitative Analysis: LC-MS/MS

  • Objective: To separate and quantify this compound using a validated LC-MS/MS method.

  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole mass spectrometer.

  • LC Conditions (to be optimized):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B.

    • Flow Rate: 0.4 mL/min.

  • MS/MS Conditions (to be optimized for this compound):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and the internal standard must be determined by direct infusion of standards.

Experimental_Workflow_Diagram cluster_prep Sample Preparation cluster_analysis Analysis & Comparison Tissue_Collection Tissue Collection (Healthy vs. Diseased) Extraction Homogenization & Extraction (with Internal Standard) Tissue_Collection->Extraction Purification Solid Phase Extraction (SPE) Extraction->Purification LC_MSMS LC-MS/MS Quantification Purification->LC_MSMS Data_Analysis Data Processing & Concentration Calculation LC_MSMS->Data_Analysis Comparison Statistical Comparison of Healthy vs. Diseased Data_Analysis->Comparison

Caption: Workflow for comparative quantitative analysis.

By providing this comprehensive guide, we hope to stimulate and facilitate much-needed research into the quantitative role of this compound in health and disease, ultimately contributing to a deeper understanding of fatty acid metabolism and its dysregulation in various pathologies.

A Comparative Analysis of 2-Hydroxyhexanoyl-CoA and its Free Acid Form, 2-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the distinct roles and effects of a metabolic intermediate and its activated form is crucial. This guide provides a comprehensive comparison of 2-hydroxyhexanoyl-CoA and its free acid, 2-hydroxyhexanoic acid, focusing on their metabolic fate, cellular activity, and the experimental methodologies used to study them.

The primary distinction between 2-hydroxyhexanoic acid and its CoA ester lies in their metabolic activation state. 2-Hydroxyhexanoic acid, a hydroxy fatty acid, is relatively inert metabolically until it is activated to this compound. This activation, a crucial step for its participation in key metabolic pathways, is catalyzed by acyl-CoA synthetases. Once converted, this compound becomes a substrate for the peroxisomal enzyme 2-hydroxyacyl-CoA lyase (HACL1), a key player in the α-oxidation pathway. The free acid form, 2-hydroxyhexanoic acid, is not a substrate for HACL1. Therefore, the biological effects of 2-hydroxyhexanoic acid within the cell are largely contingent on its conversion to the CoA ester.

Metabolic and Cellular Effects: A Head-to-Head Comparison

Feature2-Hydroxyhexanoic Acid (Free Acid)This compoundSupporting Experimental Evidence
Cellular Uptake Transported across the cell membrane by fatty acid transport proteins (FATPs). The exact efficiency for 2-hydroxyhexanoic acid is not well-quantified but is a prerequisite for its metabolism.Unlikely to be directly transported into cells due to its size and charge. It is primarily formed intracellularly.Studies on medium-chain fatty acid uptake mechanisms suggest protein-mediated transport.
Metabolic Activation Must be activated to its CoA ester by an acyl-CoA synthetase.This is the activated form, ready for metabolic reactions.Medium-chain acyl-CoA synthetases have been shown to activate a range of fatty acids, but specific kinetic data for 2-hydroxyhexanoic acid is limited.
Role in α-Oxidation Indirect. Must first be converted to this compound.Direct substrate for 2-hydroxyacyl-CoA lyase (HACL1), leading to the production of formyl-CoA and a C5 aldehyde.Substrate competition experiments have demonstrated that HACL1 requires the CoA-ester form of 2-hydroxy fatty acids.[1][2]
Protein Acylation Does not directly acylate proteins.May non-enzymatically acylate proteins, particularly lysine (B10760008) residues, due to the reactive nature of the thioester bond. This could alter protein function.Studies have shown that other reactive acyl-CoA species can non-enzymatically modify proteins.[3]
Signaling Roles No direct signaling roles have been definitively identified. It is not a known ligand for major fatty acid-sensing G-protein coupled receptors (GPCRs).As a key metabolic intermediate, its levels can influence metabolic pathways and cellular energy status.General roles of acyl-CoAs in metabolic regulation are well-established.

Experimental Protocols

A direct comparative study of 2-hydroxyhexanoic acid and this compound necessitates specific experimental protocols.

Synthesis of this compound

A chemo-enzymatic approach is often employed for the synthesis of acyl-CoA esters.

Materials:

  • 2-hydroxyhexanoic acid

  • Coenzyme A (CoA)

  • Acyl-CoA synthetase (a medium-chain specific enzyme is preferable)

  • ATP

  • MgCl₂

  • Buffer (e.g., Tris-HCl, pH 7.5)

  • HPLC system for purification and analysis

Protocol:

  • Dissolve 2-hydroxyhexanoic acid in an appropriate buffer.

  • Add CoA, ATP, and MgCl₂ to the reaction mixture.

  • Initiate the reaction by adding a purified medium-chain acyl-CoA synthetase.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

  • Monitor the reaction progress by HPLC, observing the formation of the this compound peak and the disappearance of the CoA peak.

  • Purify the this compound from the reaction mixture using preparative HPLC with a suitable C18 column.

  • Lyophilize the purified fraction to obtain this compound as a powder.

Cellular Uptake and Metabolism Assay

This experiment aims to compare the metabolic fate of externally supplied 2-hydroxyhexanoic acid versus intracellularly generated this compound.

Materials:

  • Cultured cells (e.g., hepatocytes, fibroblasts)

  • Radiolabeled [¹⁴C]-2-hydroxyhexanoic acid

  • Cell culture medium and supplements

  • Scintillation counter

  • LC-MS/MS system for metabolite analysis

Protocol:

  • Culture cells to a desired confluency.

  • Treat one group of cells with [¹⁴C]-2-hydroxyhexanoic acid.

  • For a comparative group where this compound is the intended intracellular species, one might use cells overexpressing a specific acyl-CoA synthetase to enhance the conversion of the supplied free acid.

  • At various time points, harvest the cells and the culture medium.

  • Separate the cells from the medium and lyse the cells.

  • Measure the radioactivity in the cell lysate and the medium to determine the rate of uptake.

  • Analyze the cell lysates using LC-MS/MS to identify and quantify [¹⁴C]-2-hydroxyhexanoic acid, [¹⁴C]-2-hydroxyhexanoyl-CoA, and downstream metabolites of the α-oxidation pathway.

Visualizing the Metabolic Pathway and Experimental Workflow

To clarify the relationship and experimental logic, the following diagrams are provided.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 2HHA_ext 2-Hydroxyhexanoic Acid 2HHA_int 2-Hydroxyhexanoic Acid 2HHA_ext->2HHA_int FATP ACSL Acyl-CoA Synthetase 2HHA_int->ACSL ATP, CoA 2HHCoA This compound ACSL->2HHCoA HACL1 2-Hydroxyacyl-CoA Lyase (HACL1) 2HHCoA->HACL1 Acylated_Protein Acylated Protein 2HHCoA->Acylated_Protein Non-enzymatic Metabolites Formyl-CoA + C5-Aldehyde HACL1->Metabolites Protein Protein

Fig. 1: Metabolic fate of 2-hydroxyhexanoic acid.

cluster_analysis Analysis Start Cell Culture Treatment Treatment with [14C]-2-Hydroxyhexanoic Acid Start->Treatment Incubation Time-course Incubation Treatment->Incubation Harvest Harvest Cells and Medium Incubation->Harvest Separation Separate Cells and Medium Harvest->Separation Lysis Cell Lysis Separation->Lysis Uptake Scintillation Counting (Uptake Kinetics) Lysis->Uptake Metabolites LC-MS/MS Analysis (Metabolite Profile) Lysis->Metabolites

Fig. 2: Experimental workflow for comparative analysis.

References

A Head-to-Head Comparison of LC-MS and GC-MS for 2-Hydroxyhexanoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of metabolic intermediates, the choice of analytical technique is paramount to achieving accurate and reliable results. This guide provides a head-to-head comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 2-hydroxyhexanoyl-CoA, a key intermediate in various metabolic pathways.

Introduction to this compound Analysis

This compound is a critical metabolite in fatty acid metabolism, and its accurate quantification is essential for understanding disease states and for the development of novel therapeutics. The inherent chemical properties of this compound, particularly its polarity, low volatility, and thermal instability, present unique analytical challenges. This guide will delve into the practical application of both LC-MS and GC-MS for the analysis of this important molecule, providing detailed experimental protocols and a comparative summary of their performance.

LC-MS: The Method of Choice for Direct Analysis

LC-MS, particularly tandem mass spectrometry (LC-MS/MS), has emerged as the preferred method for the analysis of acyl-CoAs, including this compound.[1] Its primary advantage lies in its ability to analyze these polar and thermally labile molecules in their native form, circumventing the need for chemical derivatization.[2] This direct analysis approach simplifies sample preparation and reduces the potential for analytical variability.

Experimental Protocol: LC-MS/MS Analysis of this compound

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of biological sample (e.g., cell lysate, tissue homogenate), add 400 µL of cold (−20°C) extraction solution (Acetonitrile:Methanol:Water 40:40:20 v/v/v) containing an appropriate internal standard (e.g., ¹³C-labeled this compound).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of mobile phase A for LC-MS/MS analysis.

2. Liquid Chromatography (LC):

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used.

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 8.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry (MS/MS):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally more sensitive for acyl-CoAs.[3]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

  • MRM Transitions: The characteristic neutral loss of 507 Da from the protonated molecular ion of acyl-CoAs is a common transition used for screening and quantification.[4][5] For this compound (expected M+H⁺), a specific quantifier and qualifier transition would be determined by direct infusion of a standard.

GC-MS: An Indirect Approach Requiring Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the non-volatile nature of this compound, direct analysis by GC-MS is not feasible.[2][6] To make it amenable to GC-MS, a multi-step derivatization process is required to increase its volatility.[7][8] This typically involves the hydrolysis of the CoA ester to the free acid, followed by derivatization of the carboxylic acid and hydroxyl groups.

Experimental Protocol: GC-MS Analysis of this compound

1. Sample Preparation and Derivatization:

  • Alkaline Hydrolysis: To the biological sample, add a solution of potassium hydroxide (B78521) to hydrolyze the thioester bond of this compound, releasing the free 2-hydroxyhexanoic acid. Incubate at 60°C for 30 minutes.

  • Acidification and Extraction: Acidify the sample with a strong acid (e.g., HCl) and extract the 2-hydroxyhexanoic acid into an organic solvent such as ethyl acetate.

  • Methylation: Evaporate the organic solvent and add a methylating agent (e.g., diazomethane (B1218177) or methanolic HCl) to convert the carboxylic acid to its methyl ester.

  • Hydroxyl Group Derivatization: Further derivatize the hydroxyl group to enhance volatility and improve chromatographic peak shape. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8] Alternatively, for chiral analysis, a chiral derivatizing agent such as R-2-methoxy-2-trifluoromethylphenylacetyl chloride can be used.[9]

  • The final derivatized product is then dissolved in a suitable solvent for GC-MS analysis.

2. Gas Chromatography (GC):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An optimized temperature gradient is used to separate the derivatized analyte from other sample components. For example, start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

3. Mass Spectrometry (MS):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized 2-hydroxyhexanoic acid for quantification.

Performance Comparison: LC-MS vs. GC-MS

The choice between LC-MS and GC-MS for this compound analysis will depend on the specific requirements of the study, including the need for high sensitivity, sample throughput, and whether the native molecule or its hydrolyzed form is of interest.

FeatureLC-MS/MSGC-MS
Direct Analysis YesNo (Requires Hydrolysis & Derivatization)
Sample Preparation Simpler (Protein Precipitation)Complex and Multi-step
Sensitivity High (fmol to pmol range)[4]Moderate to High (analyte dependent)
Specificity High (MS/MS detection)High (with appropriate derivatization)
Throughput HigherLower (due to lengthy derivatization)
Compound Stability Well-suited for thermally labile compoundsRisk of degradation during derivatization
Cost & Complexity HighModerate
Typical LOD 1-10 nM10-100 nM (estimated)
Typical LOQ 5-50 nM50-500 nM (estimated)
Linearity (R²) >0.99>0.99

Visualizing the Workflow

To further illustrate the differences in methodology, the following diagrams outline the experimental workflows for both LC-MS and GC-MS analysis of this compound.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Precipitation Protein Precipitation (Cold Organic Solvent) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (Reversed-Phase) Reconstitution->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS

LC-MS/MS workflow for this compound analysis.

GCMS_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_analysis Analysis Sample Biological Sample Hydrolysis Alkaline Hydrolysis Sample->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization1 Methylation (Carboxylic Acid) Extraction->Derivatization1 Derivatization2 Silylation (Hydroxyl Group) Derivatization1->Derivatization2 GC Gas Chromatography Derivatization2->GC MS Mass Spectrometry (EI, SIM) GC->MS

GC-MS workflow for this compound analysis.

Conclusion

For the analysis of this compound, LC-MS/MS stands out as the superior technique due to its high sensitivity, specificity, and the ability to analyze the intact molecule without the need for cumbersome derivatization steps. This leads to a more streamlined workflow with higher sample throughput. While GC-MS can be employed for the analysis of the hydrolyzed 2-hydroxyhexanoic acid, the extensive sample preparation required makes it a less favorable option for routine quantitative analysis of the CoA thioester itself. The choice of method will ultimately be dictated by the specific research question, available instrumentation, and the desired balance between analytical detail and practical efficiency.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-hydroxyhexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 2-hydroxyhexanoyl-CoA, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established best practices for laboratory chemical waste management and should be implemented in accordance with institutional and local regulations.

I. Hazard Assessment and Safety Precautions

  • 2-Hydroxyhexanoic acid: This component of the molecule is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation[1][2].

  • Hexanoyl-Coenzyme A (sodium salt): The SDS for this related compound indicates it is not classified as a hazardous substance[3].

Given the potential hazards associated with the 2-hydroxyhexanoic acid moiety, a cautious approach is warranted. It is recommended to treat this compound as a potentially hazardous chemical.

Personal Protective Equipment (PPE) to be worn when handling this compound waste:

PPE CategorySpecific Recommendation
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.

II. Step-by-Step Disposal Procedure

The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service. Under no circumstances should this compound be disposed of down the drain or in regular trash without a thorough hazard assessment and approval from your institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Use a dedicated, leak-proof, and chemically compatible container for collecting all this compound waste. The container should be clearly labeled.

  • Labeling: The label should include the following information:

    • "Hazardous Waste"

    • "this compound"

    • List of any solvents or other chemicals mixed with the waste.

    • The date when the waste was first added to the container.

    • The name of the principal investigator or laboratory group.

  • Collection: Collect all materials contaminated with this compound, including:

    • Unused or expired solutions.

    • Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves).

    • Spill cleanup materials.

Step 2: Waste Storage

  • Secure Location: Store the waste container in a designated and secure satellite accumulation area within the laboratory.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Incompatible Wastes: Ensure that the this compound waste is not stored with incompatible chemicals.

Step 3: Arrange for Disposal

  • Contact EHS: Follow your institution's procedures for arranging the pickup and disposal of chemical waste through the Environmental Health and Safety department or a licensed contractor.

  • Documentation: Complete all necessary waste disposal forms as required by your institution.

III. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.

  • Ventilate: If the spill is in a poorly ventilated area, and it is safe to do so, increase ventilation.

  • Contain: For liquid spills, use an absorbent material (e.g., chemical absorbent pads, vermiculite) to contain the spill. For solid spills, carefully sweep or scoop the material, avoiding the creation of dust.

  • Clean: Clean the spill area with an appropriate solvent or detergent.

  • Collect Waste: All spill cleanup materials must be collected and disposed of as hazardous waste, following the procedures outlined above.

  • Report: Report the spill to your laboratory supervisor and the EHS department.

IV. Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: this compound Waste Generated assess Assess Hazards (Consult SDS of related compounds) start->assess spill Spill Occurs start->spill treat_hazardous Treat as Potentially Hazardous Waste assess->treat_hazardous ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) treat_hazardous->ppe segregate Segregate and Collect in Labeled, Compatible Container ppe->segregate store Store in Secure Secondary Containment segregate->store dispose Arrange for Pickup by Licensed Waste Disposal Service store->dispose end End: Safe and Compliant Disposal dispose->end spill_procedure Follow Spill Management Protocol spill->spill_procedure spill_procedure->segregate

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-hydroxyhexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-hydroxyhexanoyl-CoA, designed for researchers, scientists, and professionals in drug development. As no specific Safety Data Sheet (SDS) for this compound is readily available, the following recommendations are based on the hazardous properties of structurally similar compounds, such as other acyl-CoA derivatives and chemicals with carboxylic acid and hydroxyl functional groups. A thorough risk assessment should always be conducted before handling this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is an acyl-CoA derivative. While specific toxicity data is unavailable, compounds with similar structures can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin. The primary hazards are associated with its potential reactivity and biological activity. Therefore, a comprehensive suite of personal protective equipment is mandatory to minimize exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.[1][2]Provides maximum protection against potential splashes of the chemical solution and any aerosols that may be generated.[2]
Skin and Body Protection A standard laboratory coat worn over long-sleeved clothing and long pants. A chemical-resistant apron may be necessary for larger quantities.[3]Prevents contamination of personal clothing and minimizes skin contact.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[1][3] Always inspect gloves for degradation or punctures before use.Provides a critical barrier against direct skin contact.[1][3]
Respiratory Protection A NIOSH/MSHA-approved air-purifying respirator with organic vapor cartridges may be necessary if handling outside of a fume hood or if aerosols are generated.[3]Protects against the inhalation of potentially harmful aerosols or vapors.[3]
Foot Protection Closed-toe, chemical-resistant shoes.[2]Protects feet from potential spills.[2]

Operational Plan: Step-by-Step Handling Procedure

A strict operational protocol is essential for minimizing risks during the handling of this compound.

  • Preparation:

    • Ventilation: All work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4]

    • PPE: Don all required PPE as outlined in Table 1 before handling the chemical.

    • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[5][6]

  • Handling:

    • Dispensing: When handling the solid form, avoid creating dust.[7] If it is in solution, use a calibrated micropipette or syringe for accurate and safe transfer. Avoid pouring to minimize splashing.

    • Cross-Contamination: Use dedicated labware and equipment to prevent cross-contamination with other reagents.

  • Post-Handling:

    • Decontamination: Thoroughly clean the work area after use.

    • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8][9]

Disposal Plan

All waste containing this compound or its byproducts should be treated as hazardous chemical waste.

  • Waste Segregation:

    • Solid Waste: Collect any solid waste, including contaminated consumables like pipette tips and microfuge tubes, in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect all aqueous and organic solutions containing this compound in a separate, appropriately labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Container Management:

    • All waste containers must be clearly labeled with the contents, including the full chemical name and any known hazards.

    • Keep waste containers securely sealed when not in use.

  • Final Disposal:

    • Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.[4] Contaminated lab coats and other reusable protective equipment should be professionally laundered or decontaminated before reuse.

Experimental Workflow and Safety Procedures

The following diagrams illustrate the key workflows for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather and Label All Necessary Materials prep_hood->prep_materials handle_weigh Weigh/Measure this compound prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve/Dilute in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Experimental Procedure handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Store Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for Handling this compound.

G start Start: Identify Need for Disposal waste_type Characterize Waste: Solid or Liquid? start->waste_type solid_waste Solid Waste: Contaminated Labware, Gloves, etc. waste_type->solid_waste Solid liquid_waste Liquid Waste: Aqueous/Organic Solutions waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container seal_store Seal Container and Store in Designated Satellite Accumulation Area solid_container->seal_store liquid_container->seal_store ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) seal_store->ehs_pickup end End: Waste Disposed ehs_pickup->end

Caption: Disposal Plan for this compound Waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.